Spiroplatin
Description
Structure
2D Structure
Properties
CAS No. |
74790-08-2 |
|---|---|
Molecular Formula |
C8H18N2O4PtS |
Molecular Weight |
433.39 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclohexyl]methanamine;platinum(2+);sulfate |
InChI |
InChI=1S/C8H18N2.H2O4S.Pt/c9-6-8(7-10)4-2-1-3-5-8;1-5(2,3)4;/h1-7,9-10H2;(H2,1,2,3,4);/q;;+2/p-2 |
InChI Key |
XASGSSXPZXRXFL-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)(CN)CN.[O-]S(=O)(=O)[O-].[Pt+2] |
Other CAS No. |
74790-08-2 |
Origin of Product |
United States |
Foundational & Exploratory
Spiroplatin: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin, a platinum-based coordination complex, has been investigated for its potential as an antineoplastic agent. As with other drugs in this class, its cytotoxic effects are believed to stem from its ability to form adducts with DNA, ultimately inhibiting DNA replication and transcription and inducing apoptosis in cancer cells. This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for this compound, intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure
This compound is a square planar platinum(II) complex. The central platinum atom is coordinated to a bidentate N,N'-donor ligand, 1,1-di(aminomethyl)cyclohexane, and a bidentate O,O'-donor sulfate ligand. This arrangement results in a spirocyclic structure at the platinum center.
Molecular Formula: C₈H₁₈N₂O₄PtS[1]
IUPAC Name: [1-(aminomethyl)cyclohexyl]methanamine;platinum(2+);sulfate[1]
Synonyms: TNO-6, (1,1-Cyclohexanedimethanamine-N,N')(sulfato(2-)-O,O')-platinum(II)[1]
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 433.38 g/mol [2] |
| Molecular Formula | C₈H₁₈N₂O₄PtS[1] |
| Appearance | Solid |
| Stereochemistry | Achiral |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial formation of a platinum-halide intermediate followed by the displacement of the halide ligands with a sulfate group. The following protocol outlines a representative synthesis.
Materials and Reagents
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Potassium iodide (KI)
-
1,1-Di(aminomethyl)cyclohexane
-
Silver sulfate (Ag₂SO₄)
-
Deionized water
-
Ethanol
-
Diethyl ether
Experimental Protocol
Step 1: Synthesis of cis-Diiodo-(1,1-di(aminomethyl)cyclohexane)platinum(II)
-
Dissolve potassium tetrachloroplatinate(II) in deionized water.
-
Add a stoichiometric excess of potassium iodide to the solution, which will result in the formation of the tetraiodoplatinate(II) complex ([PtI₄]²⁻), observable by a color change.
-
To this solution, add 1,1-di(aminomethyl)cyclohexane dropwise with continuous stirring.
-
The reaction mixture is stirred at room temperature for several hours, during which a precipitate of cis-diiodo-(1,1-di(aminomethyl)cyclohexane)platinum(II) will form.
-
The precipitate is collected by filtration, washed sequentially with water, ethanol, and diethyl ether, and then dried under vacuum.
Step 2: Synthesis of this compound
-
Suspend the cis-diiodo-(1,1-di(aminomethyl)cyclohexane)platinum(II) intermediate in deionized water.
-
Add a stoichiometric amount of silver sulfate to the suspension.
-
The reaction mixture is stirred in the dark to prevent the photoreduction of silver salts. Silver iodide will precipitate out of the solution.
-
After the reaction is complete, the silver iodide precipitate is removed by filtration.
-
The filtrate, containing the dissolved this compound, is then carefully evaporated to yield the final product. The product can be further purified by recrystallization.
Synthetic Pathway Diagram:
Caption: Synthetic pathway of this compound.
Quantitative Data
| Parameter | Value |
| Yield | Data not consistently available in literature. |
| Purity | Determined by elemental analysis and HPLC. |
| Elemental Analysis | C, H, N, S, Pt analysis to confirm stoichiometry. |
| ¹H NMR | Expected to show signals for the aminomethyl and cyclohexane protons. Specific data for this compound is not readily available in public literature. |
| IR Spectroscopy | Characteristic peaks for N-H, C-H, S=O, and Pt-N/Pt-O vibrations are expected. |
Note: Detailed quantitative data such as specific reaction yields, purity percentages, and comprehensive spectroscopic analyses for this compound are not widely published in readily accessible scientific literature. Researchers undertaking this synthesis would need to perform their own characterization and optimization.
Conclusion
This technical guide provides a foundational understanding of the chemical structure and a viable synthetic route for this compound. The provided experimental protocol is based on established principles of platinum coordination chemistry. For successful synthesis and characterization, it is imperative that researchers adhere to rigorous experimental techniques and utilize appropriate analytical methods to verify the identity and purity of the final compound. Further research and publication of detailed analytical data would be beneficial to the scientific community.
References
Spiroplatin (TNO-6): A Technical History of a Second-Generation Platinum Anticancer Agent
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Spiroplatin, also known as TNO-6 and designated NSC-311056, is a second-generation platinum-based chemotherapeutic agent developed in the 1980s. As an analogue of cisplatin, it was designed to exhibit a broader spectrum of antitumor activity and a more favorable toxicity profile. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. It details its synthesis, mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation. Quantitative data from pharmacokinetic and cytotoxicity studies are presented in tabular format for clarity, and key processes are visualized through diagrams generated using DOT language. This document serves as a detailed resource for researchers in oncology, pharmacology, and drug development, offering insights into the historical context and scientific journey of this platinum analogue.
Discovery and Synthesis
This compound, with the chemical name aqua(1,1-bis(aminomethyl)cyclohexane)sulfatoplatinum(II), was developed as part of a broader effort to improve upon the therapeutic index of the first-generation platinum drug, cisplatin. The primary goals were to overcome cisplatin resistance and reduce its dose-limiting toxicities, particularly nephrotoxicity.
Synthesis Protocol
The synthesis of this compound involves a multi-step process starting from 1,1-di(aminomethyl)cyclohexane. While the exact proprietary synthesis protocol for TNO-6 is not widely published, a representative synthesis for related cis-di-halo-1,1-di(aminomethyl)cyclohexane platinum (II) complexes follows a general procedure. The synthesis for this compound proceeds as follows:
-
Formation of the Di-iodo Intermediate : The reaction of 1,1-di(aminomethyl)cyclohexane with potassium iodide and potassium tetrachloroplatinate in water yields the intermediate, cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II).
-
Sulfate Ligand Exchange : The di-iodo intermediate is then treated with silver sulfate (Ag₂SO₄). This reaction causes the precipitation of silver iodide (AgI), and the subsequent coordination of the sulfate ion to the platinum center, yielding this compound.
Mechanism of Action
Like other platinum-based anticancer drugs, the primary mechanism of action of this compound is its interaction with DNA, leading to the formation of DNA adducts and subsequent inhibition of DNA replication and transcription, ultimately inducing apoptosis.
Cellular Uptake and Activation
This compound is believed to enter cells via passive diffusion and potentially through active transport mechanisms, possibly involving copper transporters like CTR1, which has been implicated in cisplatin uptake. Once inside the cell, where the chloride concentration is significantly lower than in the extracellular space, the aqua ligand of this compound is displaced, leading to an aquated, positively charged platinum species. This aquated form is a potent electrophile.
DNA Adduct Formation
The activated this compound molecule covalently binds to the N7 position of purine bases in the DNA, primarily guanine. This binding results in the formation of various DNA adducts, with the most common being:
-
1,2-intrastrand cross-links: Between two adjacent guanine (GG) bases.
-
1,3-intrastrand cross-links: Between a guanine and an adenine base separated by one nucleotide (GAG).
-
Interstrand cross-links: Between guanine bases on opposite DNA strands.
These adducts cause significant distortion of the DNA double helix, which interferes with the cellular machinery for replication and transcription, triggering cell cycle arrest and apoptosis.
Figure 1: Proposed mechanism of action for this compound.
Preclinical Studies
Preclinical evaluation of this compound was conducted to determine its cytotoxic activity, antitumor efficacy, and toxicity profile in comparison to cisplatin.
In Vitro Cytotoxicity
This compound was evaluated against the NCI-60 panel of human tumor cell lines by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI). The data is presented as GI50 values, which is the concentration required to cause 50% growth inhibition.
Table 1: In Vitro Cytotoxicity of this compound (NSC-311056) in the NCI-60 Human Tumor Cell Line Screen
| Cell Line Panel | Cell Line Name | GI50 (µM) |
| Leukemia | CCRF-CEM | 0.44 |
| HL-60(TB) | 0.38 | |
| K-562 | 0.82 | |
| MOLT-4 | 0.36 | |
| RPMI-8226 | 1.10 | |
| SR | 0.34 | |
| Non-Small Cell Lung | A549/ATCC | 2.50 |
| EKVX | 1.30 | |
| HOP-62 | 1.30 | |
| HOP-92 | 1.10 | |
| NCI-H226 | 2.10 | |
| NCI-H23 | 1.80 | |
| NCI-H322M | 1.20 | |
| NCI-H460 | 1.20 | |
| NCI-H522 | 1.70 | |
| Colon Cancer | COLO 205 | 1.60 |
| HCC-2998 | 2.10 | |
| HCT-116 | 1.50 | |
| HCT-15 | 1.70 | |
| HT29 | 2.50 | |
| KM12 | 1.80 | |
| SW-620 | 1.60 | |
| CNS Cancer | SF-268 | 1.30 |
| SF-295 | 1.10 | |
| SF-539 | 1.00 | |
| SNB-19 | 1.40 | |
| SNB-75 | 1.20 | |
| U251 | 1.10 | |
| Melanoma | LOX IMVI | 1.80 |
| MALME-3M | 2.00 | |
| M14 | 1.50 | |
| SK-MEL-2 | 1.60 | |
| SK-MEL-28 | 2.80 | |
| SK-MEL-5 | 1.70 | |
| UACC-257 | 1.90 | |
| UACC-62 | 2.10 | |
| Ovarian Cancer | IGROV1 | 1.10 |
| OVCAR-3 | 1.50 | |
| OVCAR-4 | 1.20 | |
| OVCAR-5 | 1.30 | |
| OVCAR-8 | 1.00 | |
| NCI/ADR-RES | 1.90 | |
| SK-OV-3 | 1.80 | |
| Renal Cancer | 786-0 | 1.40 |
| A498 | 1.90 | |
| ACHN | 1.60 | |
| CAKI-1 | 1.80 | |
| RXF 393 | 1.10 | |
| SN12C | 1.70 | |
| TK-10 | 1.00 | |
| UO-31 | 1.20 | |
| Prostate Cancer | PC-3 | 2.00 |
| DU-145 | 1.90 | |
| Breast Cancer | MCF7 | 2.20 |
| MDA-MB-231/ATCC | 2.00 | |
| HS 578T | 1.80 | |
| BT-549 | 1.60 | |
| T-47D | 2.10 | |
| MDA-MB-435 | 1.70 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC-311056.
Clinical Development
This compound entered clinical trials to evaluate its safety, pharmacokinetics, and efficacy in cancer patients.
Phase I Clinical Trials
Phase I studies were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.
-
Dosage and Administration: Patients with advanced solid tumors received this compound at doses ranging from 2.5 to 40 mg/m² as a short-term or prolonged infusion, repeated every 3 weeks.
-
Dose-Limiting Toxicities: The primary DLTs were myelosuppression and renal toxicity.
-
Maximum Tolerated Dose: The MTD was established at 35 mg/m² for poor-risk patients and 40 mg/m² for good-risk patients.
-
Recommended Phase II Dose: Based on the Phase I results, a dose of 30 mg/m² administered as a 4-hour infusion every 3 weeks was recommended for Phase II studies.
Phase II Clinical Trials
A multicenter Phase II study was initiated to assess the antitumor activity of this compound in patients with various solid tumors.
-
Patient Population: 64 patients with nine different types of solid tumors were enrolled.
-
Treatment Regimen: this compound was administered at 30 mg/m² every 3 weeks.
-
Efficacy: The antitumor activity was found to be limited, with only 3 out of 64 patients showing a partial response (one each in renal cell carcinoma, ovarian carcinoma, and malignant melanoma).
-
Toxicity: The most significant side effect was severe and unpredictable nephrotoxicity. Increases in serum creatinine were observed in patients both with and without prior cisplatin treatment, with some cases leading to renal failure and the need for hemodialysis.
-
Study Outcome: The Phase II trial was prematurely terminated due to the lack of significant antitumor activity and the severe, unpredictable renal toxicity, which could not be mitigated by hydration protocols.
Figure 2: Development pipeline of this compound (TNO-6).
Pharmacokinetic Data
Pharmacokinetic studies were conducted during the Phase I trials to understand the absorption, distribution, metabolism, and excretion of this compound. Platinum concentrations were determined using atomic absorption spectrometry.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (Mean ± SD) |
| Total Platinum | |
| Terminal Half-life (t½) | 3.7 ± 1.1 days |
| AUC/dose | 548 ± 106 min·m²/L |
| Volume of Distribution (Vd) | 20 ± 6 L |
| Total Body Clearance (CL) | 2.9 ± 1.0 mL/min |
| Ultrafilterable Platinum | |
| Half-life (t½) | 4.4 ± 0.7 min |
| Urinary Excretion (short-term infusion) | |
| 6 hours | 20 ± 6% of dose |
| 24 hours | 30 ± 6% of dose |
| 120 hours | 47 ± 7% of dose |
Data from Phase I clinical trial pharmacokinetic analysis.[1]
A key finding was the rapid divergence of free (ultrafilterable) and total platinum concentrations in plasma, indicating a high reactivity of this compound with plasma proteins. This high reactivity was hypothesized to contribute to its severe and unpredictable nephrotoxicity.[1]
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not extensively published. However, this section provides representative protocols for the key assays that would have been used to evaluate its properties.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine drug cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value from the dose-response curve.
Figure 3: Workflow for a representative MTT cytotoxicity assay.
Platinum-DNA Adduct Quantification (32P-Postlabeling Assay)
This sensitive method is used to detect and quantify DNA adducts.
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound.
-
Enzymatic Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Isolate the positively charged platinum adducts from the unmodified nucleotides using strong cation exchange chromatography.
-
Deplatination: Remove the platinum from the adducts using a cyanide solution.
-
32P-Labeling: Label the resulting dinucleoside monophosphates at the 5'-hydroxyl end with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Detect and quantify the adducts by autoradiography or scintillation counting.
Conclusion
The development of this compound (TNO-6) represents a significant effort in the field of medicinal inorganic chemistry to improve upon the pioneering anticancer drug, cisplatin. While it showed promise in preclinical studies, its clinical development was ultimately halted due to a combination of insufficient efficacy and severe, unpredictable nephrotoxicity. The story of this compound underscores the challenges in translating preclinical potential into clinical success and highlights the critical importance of the therapeutic index in drug development. The data and methodologies associated with its investigation contributed to the broader understanding of platinum-based chemotherapy and have informed the design of subsequent generations of platinum analogues.
References
Spiroplatin: An In-depth Technical Guide on its Antineoplastic and Cytotoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiroplatin (TNO-6) is a second-generation platinum-containing anticancer agent developed in the 1980s with the aim of improving the therapeutic index over the first-generation compound, cisplatin. While it demonstrated some activity in preclinical studies, its clinical development was prematurely halted due to unpredictable and severe renal toxicity, coupled with a lack of compelling antitumor efficacy in Phase I and II trials. This guide provides a comprehensive overview of the available scientific and clinical data on this compound, detailing its cytotoxic properties, presumed mechanism of action based on its chemical class, and the clinical findings that led to its discontinuation. Due to the limited specific research on this compound's molecular pathways, this document leverages the extensive knowledge of related platinum analogs, particularly cisplatin and carboplatin, to infer its likely mechanisms of cytotoxicity and signaling.
Introduction
Platinum-based drugs are a cornerstone of modern chemotherapy, exerting their cytotoxic effects primarily through the formation of DNA adducts, which inhibits DNA replication and transcription, ultimately leading to cell death. This compound was designed to have a different chemical structure from cisplatin, with the hope of altering its toxicity profile and spectrum of activity. Despite promising preclinical indications, its clinical translation was unsuccessful. This document serves as a technical resource, consolidating the available data on this compound and placing it within the broader context of platinum-based chemotherapy.
Antineoplastic and Cytotoxic Properties
The cytotoxic effects of this compound have been evaluated in both preclinical and clinical settings. While comprehensive in vitro data across a wide range of cancer cell lines are scarce in publicly available literature, some key findings have been reported.
In Vitro Cytotoxicity
Limited in vitro studies have been conducted to assess the cytotoxic potential of this compound. One study compared the toxicity of several platinum analogs against normal human progenitor myeloid cells (CFU-GM) in a clonogenic assay. The results indicated that this compound was significantly more toxic to these cells than cisplatin, carboplatin, and iproplatin.
Table 1: Comparative In Vitro Cytotoxicity of Platinum Analogs against Human Myeloid Progenitor Cells (CFU-GM)
| Compound | Mean Inhibitory Concentration (IC50) |
| This compound | 0.4 µg/ml[1] |
| Cisplatin | 15.6 µg/ml[1] |
| Carboplatin | 56.3 µg/ml[1] |
| Iproplatin | 36.3 µg/ml[1] |
| JM40 | 179.5 µg/ml[1] |
This table summarizes the relative toxicities of cisplatin and its analogs against normal human progenitor myeloid cells in a clonogenic assay after a 60-minute incubation.
In Vivo Antitumor Activity and Clinical Trials
Preclinical studies in animal models suggested some antitumor activity for this compound. However, clinical trials in humans yielded disappointing results.
A multicenter Phase I study established the maximum tolerated doses (MTD) for poor-risk and good-risk patients at 35 and 40 mg/m², respectively, with myelosuppression and renal toxicity being the dose-limiting factors. This study noted one complete response in a breast cancer patient and one partial response in a patient with lung adenocarcinoma.
A subsequent multicenter Phase II study involving 64 patients with various solid tumors administered this compound at a dose of 30 mg/m² every 3 weeks. The study was terminated prematurely due to severe and unpredictable renal toxicity, along with a lack of significant antitumor activity. Only three responses were observed: one each in renal cell carcinoma, ovarian carcinoma, and malignant melanoma. The severe nephrotoxicity was a major concern and could not be mitigated by hydration.
Mechanism of Action (Inferred from Platinum Analogs)
While the specific molecular interactions of this compound have not been extensively elucidated, its mechanism of action is presumed to be similar to that of other platinum-based anticancer drugs like cisplatin and carboplatin. The central mechanism involves interaction with DNA to form platinum-DNA adducts, leading to the inhibition of DNA synthesis and replication, and ultimately inducing programmed cell death (apoptosis).
Cellular Uptake and Activation
This compound, being a neutral complex, is thought to enter cells via passive diffusion or through copper transporters. Inside the cell, where the chloride concentration is lower than in the bloodstream, the leaving groups of the platinum complex are hydrolyzed in a process called aquation. This results in a positively charged, reactive platinum species that can interact with nucleophilic sites on intracellular macromolecules.
DNA Adduct Formation
The activated platinum complex preferentially binds to the N7 position of purine bases, primarily guanine, in the DNA. This binding leads to the formation of various types of DNA adducts, including:
-
Intrastrand cross-links: The most common type of adduct, where the platinum atom links two adjacent bases on the same DNA strand.
-
Interstrand cross-links: Where the platinum atom links bases on opposite DNA strands.
-
DNA-protein cross-links: Covalent bonds between the platinum complex and cellular proteins.
These adducts cause a local distortion of the DNA double helix, which interferes with the cellular machinery for DNA replication and transcription.
Induction of Apoptosis
The formation of platinum-DNA adducts is recognized by the cell's DNA damage response (DDR) machinery. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. This process is mediated by complex signaling pathways that can be broadly categorized into intrinsic and extrinsic pathways.
-
Intrinsic Pathway: DNA damage activates sensor proteins like ATM and ATR, which in turn activate downstream effectors such as the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is irreparable, trigger apoptosis by upregulating pro-apoptotic proteins (e.g., Bax, Puma) and downregulating anti-apoptotic proteins (e.g., Bcl-2). This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).
-
Extrinsic Pathway: Platinum-induced cellular stress can also lead to the upregulation of death receptors (e.g., Fas) on the cell surface. Binding of their respective ligands (e.g., FasL) triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8 and the downstream executioner caspases.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cytotoxicity.
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.
Conclusion and Future Perspectives
This compound represents an early effort to develop second-generation platinum-based anticancer drugs with an improved safety profile. However, its clinical development was halted due to unacceptable renal toxicity and limited efficacy. The available data on this compound is sparse, and a detailed understanding of its molecular interactions and signaling pathways remains elusive. While its mechanism of action is likely analogous to other platinum compounds, the structural differences that led to its unique and severe toxicity profile are not fully understood.
For drug development professionals, the story of this compound serves as a cautionary tale about the challenges of translating preclinical findings to the clinic, particularly concerning off-target toxicities. For researchers, the unique properties of this compound, although clinically detrimental, could offer insights into the structure-activity and structure-toxicity relationships of platinum-based drugs. Further investigation into the mechanisms of this compound-induced nephrotoxicity, should it be undertaken, could provide valuable information for the design of safer and more effective metal-based therapeutics.
References
Spiroplatin's Role in Inducing DNA Cross-links: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin (TNO-6) is a second-generation platinum-based chemotherapeutic agent developed with the aim of improving the therapeutic index compared to its predecessor, cisplatin. Like other platinum compounds, the cytotoxic effects of this compound are primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. This technical guide provides an in-depth analysis of the available scientific literature on this compound's mechanism of action, with a focus on its role in inducing DNA cross-links. However, it is important to note that publicly available, detailed quantitative data and specific experimental protocols for this compound are significantly less abundant than for the more extensively studied cisplatin.
Mechanism of Action: DNA Cross-linking
This compound, a platinum(II) complex with a spiro-amine ligand, exerts its anticancer effects through the formation of various DNA adducts. Upon entering the cell, the platinum atom covalently binds to the N7 position of purine bases, primarily guanine and to a lesser extent, adenine. This initial monofunctional adduct can then react with a second base to form bifunctional cross-links. These cross-links can be categorized as follows:
-
Intrastrand Cross-links: These are the most common type of adducts formed by platinum drugs, where the platinum atom links two adjacent or nearby bases on the same DNA strand.
-
Interstrand Cross-links: These are less frequent but are considered to be more cytotoxic, as they form a covalent bridge between the two complementary strands of the DNA double helix, posing a significant block to DNA replication and transcription.
-
DNA-Protein Cross-links: Platinum compounds can also mediate the cross-linking of DNA to nuclear proteins.
The formation of these DNA adducts distorts the DNA helix, which is recognized by cellular machinery, triggering a cascade of events including cell cycle arrest and apoptosis.
Quantitative Data on this compound-Induced DNA Cross-links
Detailed quantitative analysis specifying the exact ratios of intrastrand to interstrand cross-links for this compound is not extensively reported in publicly accessible literature. For cisplatin, it is well-established that intrastrand adducts, particularly those between two adjacent guanines (GG adducts), constitute the majority of DNA lesions. While it is presumed that this compound follows a similar pattern of DNA binding, specific quantitative data is lacking.
Preclinical studies have compared the overall toxicity and anti-tumor activity of this compound to cisplatin. For instance, one study in mice, rats, and dogs indicated that this compound (referred to as TNO-6) had comparable toxicity to cisplatin for hematopoietic stem cells but was less active against certain mouse tumors. These studies, however, do not provide a detailed breakdown of the DNA adduct profiles.
Experimental Protocols for Detecting Platinum-DNA Adducts
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
These techniques are used to measure the total amount of platinum bound to DNA.
Methodology Outline (General for Platinum Compounds):
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with a known concentration of the platinum drug (e.g., this compound) for a specific duration.
-
DNA Isolation: Genomic DNA is isolated from the treated cells using standard DNA extraction protocols, ensuring high purity and removal of RNA and proteins.
-
DNA Quantification: The concentration of the isolated DNA is accurately determined, typically using UV spectrophotometry.
-
Sample Digestion: The DNA sample is digested, usually with strong acids, to release the platinum atoms.
-
Analysis by AAS or ICP-MS: The digested sample is introduced into the instrument. AAS measures the absorption of light by the platinum atoms, while ICP-MS ionizes the sample and measures the mass-to-charge ratio of the platinum isotopes.
-
Quantification: The amount of platinum is quantified by comparing the signal from the sample to a standard curve generated from known concentrations of a platinum standard. The results are typically expressed as the number of platinum adducts per unit of DNA (e.g., pg Pt/µg DNA).
³²P-Postlabeling Assay
This is a highly sensitive method for detecting and quantifying specific DNA adducts.
Methodology Outline (General for Platinum Adducts):
-
DNA Digestion: DNA isolated from treated cells is enzymatically digested to individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides.
-
³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays utilize antibodies that specifically recognize platinum-DNA adducts.
Methodology Outline (General):
-
DNA Adduct Formation: DNA is treated with the platinum drug in vitro or isolated from treated cells.
-
Immobilization: The platinated DNA is immobilized onto a solid support (e.g., a microplate well).
-
Antibody Binding: A primary antibody specific for the platinum-DNA adduct is added and allowed to bind.
-
Secondary Antibody and Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added. A substrate for the enzyme is then added, which produces a measurable colorimetric or chemiluminescent signal.
-
Quantification: The signal intensity is proportional to the amount of platinum-DNA adducts and is quantified using a standard curve.
Signaling Pathways and Cellular Responses to this compound-Induced DNA Damage
The formation of this compound-DNA adducts is expected to trigger the DNA Damage Response (DDR), a complex network of signaling pathways that sense DNA lesions, signal their presence, and promote their repair or induce cell death. While specific studies on this compound are scarce, the pathways activated by other platinum drugs like cisplatin are well-characterized and provide a likely framework for this compound's cellular effects.
Key Signaling Pathways:
-
ATR/Chk1 Pathway: The Ataxia Telangiectasia and Rad3-related (ATR) kinase, along with its downstream effector Chk1, is a central player in the response to replication stress caused by bulky DNA adducts. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair.
-
p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis.
-
Apoptosis Pathways: If the DNA damage is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The following diagram illustrates a generalized workflow for studying the cellular response to platinum-induced DNA damage.
Caption: Experimental workflow for studying this compound-induced DNA damage and cellular responses.
The following diagram illustrates a simplified overview of the DNA damage response pathway initiated by platinum-DNA adducts.
Caption: Simplified DNA damage response pathway to platinum-induced DNA cross-links.
Conclusion
This compound is a platinum-based antineoplastic agent that functions by inducing DNA cross-links, leading to cell cycle arrest and apoptosis. While its general mechanism of action is understood to be similar to that of cisplatin, there is a notable lack of detailed, publicly available quantitative data on the specific types and frequencies of DNA adducts formed by this compound. Similarly, while it is presumed to activate the canonical DNA damage response pathways, specific studies elucidating these signaling cascades in response to this compound are limited. The experimental protocols for detecting and quantifying platinum-DNA adducts are well-established and can be applied to the study of this compound. Further research is required to fully characterize the molecular pharmacology of this compound and to delineate its precise interactions with DNA and the subsequent cellular responses. This will be crucial for a comprehensive understanding of its therapeutic potential and for the development of strategies to overcome potential mechanisms of resistance.
Pharmacokinetic Profile of Spiroplatin: Insights from Phase I Clinical Trials
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of spiroplatin, a second-generation platinum-based anticancer agent, based on data from phase I clinical trials. This document is intended for researchers, scientists, and drug development professionals interested in the clinical pharmacology of platinum analogues.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been characterized in phase I trials involving patients with advanced solid tumors. The following tables summarize the key pharmacokinetic data for total and ultrafilterable platinum species in plasma.
Table 1: Pharmacokinetic Parameters of Total Platinum in Plasma Following this compound Administration
| Parameter | Value (Short-term Infusion) | Value (Prolonged Infusion) |
| Terminal Half-life (t½) | 3.7 ± 1.1 days | 3.6 ± 0.5 days |
| AUC/Dose | 548 ± 106 min·m²/L | 616 ± 278 min·m²/L |
| Volume of Distribution (Vd) | 20 ± 6 L | 27 ± 8 L |
| Total Body Clearance (CL) | 2.9 ± 1.0 mL/min | 3.4 ± 1.8 mL/min |
Data sourced from a phase I study by W.J.F. van der Vijgh et al. (1988). Values are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameter of Ultrafilterable Platinum in Plasma
| Parameter | Value |
| Half-life (t½) | 4.4 ± 0.7 min |
Data sourced from a phase I study by W.J.F. van der Vijgh et al. (1988). Values are presented as mean ± standard deviation.
It is important to note that peak plasma concentrations of total platinum were observed to be two times lower after prolonged infusion compared to short-term infusion.[1]
Experimental Protocols
The phase I clinical trials of this compound were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic profile of the drug.
Patient Population
A total of 67 patients with advanced solid tumors were enrolled in a multicenter phase I study.[2] In a more detailed pharmacokinetic analysis, 30 patients were included.[1]
Dosing and Administration
This compound was administered intravenously. The dosing regimen involved escalating doses ranging from 2.5 to 40 mg/m².[2] The drug was given as either a short-term infusion (≤ 10 minutes) or a prolonged infusion (1, 3, or 6 hours), with cycles repeated every 3 weeks.[2] The recommended dose for subsequent phase II studies was determined to be 30 mg/m² administered as a 4-hour infusion every 3 weeks.
Sample Collection and Analysis
Blood samples were collected to determine the concentrations of total and ultrafilterable platinum in plasma. Platinum concentrations were measured using atomic absorption spectrometry. The plasma concentration of platinum was observed to decay triexponentially for up to 5 days after administration. Urinary excretion of platinum was also monitored, with approximately 47 ± 7% of the administered dose excreted within 120 hours after a short-term infusion.
Visualizations
Hypothesized Cellular Transport Pathway for this compound
The cellular transport mechanisms for this compound have not been fully elucidated. However, based on the known pathways for other platinum-based drugs like cisplatin, a hypothesized pathway involving cellular uptake and efflux transporters can be proposed.
References
In Vitro Anticancer Spectrum of Spiroplatin Against Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin (TNO-6) is a second-generation platinum-based chemotherapeutic agent developed with the aim of improving upon the therapeutic index of its predecessor, cisplatin. Like other platinum analogs, its primary mechanism of anticancer activity is believed to involve the formation of adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. While this compound showed promise in preclinical studies, its clinical development was halted due to severe and unpredictable nephrotoxicity. Nevertheless, understanding its in vitro anticancer spectrum and mechanism of action remains valuable for the broader context of platinum-based drug development and for understanding mechanisms of both efficacy and toxicity.
This technical guide provides a concise overview of the available in vitro data on the anticancer activity of this compound against solid tumors, details relevant experimental protocols, and illustrates the presumed signaling pathways involved in its cytotoxic effects.
Data Presentation: In Vitro Activity of this compound
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against a comprehensive panel of solid tumor cell lines is limited in the publicly available literature. However, comparative studies using human tumor clonogenic assays have provided insights into its activity relative to other platinum compounds. The table below summarizes the available data.
| Cell/Tumor Type | Assay Type | Parameter | Value/Observation | Comparator(s) |
| Fresh human tumor samples (n=63, including 18 breast and 17 ovarian cancers) | Human Tumor Clonogenic Assay | % of sensitive tumors (≥50% cell kill) | In 20 samples with at least one active drug, this compound showed activity. There was only partial cross-resistance with cisplatin.[1] | Cisplatin, Carboplatin, Iproplatin |
| Normal Human Progenitor Myeloid Cells (CFU-GM) | Clonogenic Assay | IC50 | 0.4 µg/mL | Cisplatin (15.6 µg/mL), Carboplatin (56.3 µg/mL), Iproplatin (36.3 µg/mL) |
Note: The limited specific IC50 data for this compound against solid tumor cell lines necessitates a cautious interpretation of its in vitro anticancer spectrum. The available data suggests a degree of activity that is not entirely overlapping with that of cisplatin, indicating a potential for differential sensitivity among tumors.
Experimental Protocols
Human Tumor Clonogenic Assay (HTCA)
This assay is utilized to assess the sensitivity of fresh human tumor cells to chemotherapeutic agents.
Principle: Single-cell suspensions obtained from fresh tumor biopsies are exposed to the drug of interest and then cultured in a semi-solid medium. The ability of individual cells to proliferate and form colonies of at least 50 cells is quantified as a measure of cell survival.
Methodology:
-
Tumor Sample Preparation: Fresh tumor tissue is mechanically disaggregated and enzymatically digested to obtain a single-cell suspension.
-
Drug Exposure: The cell suspension is incubated with various concentrations of this compound (e.g., 0.1 µg/mL and 1.0 µg/mL) for a defined period (e.g., 1 hour) at 37°C. A control group without drug exposure is also prepared.
-
Cell Plating: After drug exposure, the cells are washed and plated in a two-layer soft agar system in petri dishes. The bottom layer consists of a nutrient-rich agar mixture, and the top layer contains the tumor cells suspended in a lower concentration of agar.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days, or until colonies are of a sufficient size in the control plates.
-
Colony Counting: Colonies, defined as clusters of 50 or more cells, are counted using an inverted microscope.
-
Data Analysis: The survival fraction is calculated by dividing the number of colonies in the drug-treated plates by the number of colonies in the control plates. A dose-response curve can be generated to determine the concentration of this compound that inhibits colony formation by 50% (IC50).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: A sterile-filtered MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The proposed mechanism of action for this compound, like other platinum-based drugs, involves the induction of apoptosis following DNA damage. The following diagram illustrates the key signaling pathways presumed to be activated by this compound.
Caption: Presumed signaling pathway of this compound-induced apoptosis.
Experimental Workflow: Human Tumor Clonogenic Assay
The following diagram outlines the workflow for assessing the in vitro anticancer activity of this compound using the Human Tumor Clonogenic Assay.
Caption: Workflow for the Human Tumor Clonogenic Assay.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps involved in determining the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
Molecular formula C8H18N2O4PtS Spiroplatin characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiroplatin, with the molecular formula C8H18N2O4PtS, is a platinum-based antineoplastic agent that has been investigated for its potential in cancer therapy. Like other platinum-containing drugs, its primary mechanism of action involves the formation of adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death. This technical guide provides a comprehensive overview of this compound's characteristics, including its synthesis, physicochemical properties, and available pharmacokinetic data. Detailed experimental methodologies for the synthesis and analysis of platinum-based compounds are presented, alongside a discussion of the cellular response to platinum-induced DNA damage. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.
Introduction
This compound (also known as TNO-6) is a second-generation platinum analog developed with the aim of improving upon the therapeutic index of cisplatin, particularly by reducing its dose-limiting nephrotoxicity. Its chemical structure features a spirocyclic diamine ligand, which was intended to modulate its reactivity and biological properties. Despite initial promise, clinical trials revealed significant and unpredictable renal toxicity, which ultimately led to the discontinuation of its development.[1] Nevertheless, the study of this compound provides valuable insights into the structure-activity relationships of platinum-based anticancer agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H18N2O4PtS | |
| Molecular Weight | 433.39 g/mol | |
| Synonyms | TNO-6, NSC-311056, (1,1-cyclohexanedimethanamine-N,N')(sulfato(2-)-O,O')-platinum(II) | |
| Appearance | Not explicitly stated in provided results | |
| Solubility | Not explicitly stated in provided results | |
| CAS Number | 74790-08-2 |
Synthesis
A reported synthetic route for this compound is as follows:
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II)
-
Dissolve 1,1-di(aminomethyl)cyclohexane in water.
-
Add an aqueous solution of potassium iodide and potassium tetrachloroplatinate (K2PtCl4) to the solution from step 1.
-
The reaction yields a precipitate of cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II).
-
Isolate the precipitate by filtration and wash with water.
Step 2: Synthesis of this compound
-
Treat the cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II) intermediate with silver sulfate (Ag2SO4).
-
This reaction results in the formation of this compound.
-
Further purification steps may be required to obtain the final product of high purity.[2]
Caption: Workflow of a typical in vivo xenograft study.
Clinical Trials
Phase I clinical trials of this compound established a recommended dose of 30 mg/m² administered as a 4-hour infusion every 3 weeks. H[3]owever, a multicenter phase II study was prematurely stopped due to a lack of significant antitumor activity and the occurrence of severe and unpredictable renal toxicity. T[1]he study reported responses in only three patients (one each with renal cell carcinoma, ovarian carcinoma, and malignant melanoma). T[1]he dose-limiting toxicities were myelosuppression and nephrotoxicity.
Conclusion
This compound represents an important case study in the development of platinum-based anticancer drugs. While it did not achieve clinical success due to its toxicity profile, the research conducted on this compound has contributed to a deeper understanding of the structure-activity and structure-toxicity relationships of this class of agents. The methodologies and insights gained from the study of this compound continue to inform the design of new and improved metal-based therapeutics with enhanced efficacy and reduced side effects. Further investigation into the specific signaling pathways affected by this compound-DNA adducts could yet reveal novel targets for therapeutic intervention.
References
- 1. Multicenter phase II study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monofunctional Platinum-DNA Adducts are Strong Inhibitors of Transcription and Substrates for Nucleotide Excision Repair in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Spiroplatin and its Analogs with Purine Bases in DNA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of detailed molecular data on spiroplatin, this guide leverages comprehensive information on its structurally related and well-studied analogs, carboplatin and oxaliplatin, to provide a representative understanding of its potential interactions with DNA. This compound, like carboplatin and oxaliplatin, is a platinum(II) complex characterized by a diamine ligand, suggesting analogous mechanisms of action.
Introduction
This compound, a platinum-based antineoplastic agent, is presumed to exert its cytotoxic effects through interactions with DNA, a mechanism shared with other platinum-based drugs like cisplatin, carboplatin, and oxaliplatin.[1] The primary molecular target of these compounds is genomic DNA, where they form covalent adducts, predominantly with the purine bases, guanine and adenine. These adducts induce conformational changes in the DNA structure, which subsequently interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] This guide provides a detailed technical overview of the interaction of this compound's analogs with purine bases in DNA, focusing on quantitative data, experimental methodologies, and the cellular pathways implicated in their mechanism of action.
Mechanism of Action: DNA Adduct Formation
The anticancer activity of platinum drugs is initiated by the formation of covalent bonds with DNA.[2] The process begins with the aquation of the platinum complex within the low-chloride environment of the cell, where a leaving group is replaced by a water molecule, forming a more reactive aqua species. This activated complex then serves as an electrophile, readily attacking nucleophilic sites on the DNA bases.[2]
The primary binding site for these platinum complexes is the N7 atom of purine bases, with a significant preference for guanine over adenine. This preference is attributed to the higher nucleophilicity of the N7 position of guanine. The initial monofunctional adduct can then react with a second adjacent purine base on the same DNA strand to form a bifunctional intrastrand crosslink, which is the most common type of adduct formed. Less frequently, interstrand crosslinks and DNA-protein crosslinks are also formed.
The formation of these DNA adducts, particularly the 1,2-intrastrand d(GpG) crosslink, causes significant distortion of the DNA double helix, including bending and unwinding. This structural alteration is a key trigger for the cellular response to platinum drug-induced DNA damage.
Quantitative Data on Platinum-DNA Interactions
The following tables summarize key quantitative data obtained from studies on carboplatin and oxaliplatin, which are presented here as representative data for this compound's potential interactions.
Table 1: Kinetic Data for Platinum-DNA Adduct Formation
| Platinum Drug | Method | System | Parameter | Value | Reference |
| Carboplatin | Accelerator Mass Spectrometry (AMS) | Genomic DNA (in vitro) | Rate of monoadduct formation | ~100-fold slower than cisplatin | |
| Carboplatin | Atomic Absorption Spectroscopy (AAS) | DNA in solution | Rate of binding | 35-fold lower than cisplatin | |
| Carboplatin | Immunostaining Assay | RIF-1 and CHO cells | Adduct formation | At least 29-fold lower than equimolar cisplatin | |
| Oxaliplatin | Accelerator Mass Spectrometry (AMS) | Colorectal Cancer Cell Lines | Adduct levels (1 µM dose) | 0.1 - 6 adducts per 10^8 nucleotides | |
| Oxaliplatin | Accelerator Mass Spectrometry (AMS) | Colorectal Cancer Cell Lines | Adduct levels (100 µM dose) | 13 - 1047 adducts per 10^8 nucleotides |
Table 2: Cytotoxicity Data for Platinum Drugs
| Platinum Drug | Cell Line | Assay | IC50 | Reference |
| Carboplatin | Ovarian (A2780, SKOV-3, IGROV-1, HX62) | MTT Assay | 2.2 - 116 µM | |
| Carboplatin | Lung (UMC-11, H727, H835) | MTT Assay | Not specified | |
| Oxaliplatin | Colorectal (HT29, SW480, HCT116) | MTT Assay | 1.5 µM (HT29), 1.5 µM (SW480), 1.5 µM (HCT116) | |
| Oxaliplatin | Colorectal (DLD1) | MTT Assay | 5 µM |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of platinum drugs with DNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of DNA and its adducts with platinum compounds in solution.
-
Sample Preparation: A solution of the platinum complex (e.g., (cis-1,3-DACH)PtCl2) is reacted with a DNA model such as a dinucleotide (e.g., d(GpG)) or a short oligonucleotide in an appropriate buffer (e.g., D2O, pH adjusted to ~3 with DClO4). The reaction progress is monitored by 1H NMR until completion.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including 1H, 31P, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Data Analysis: Resonance assignments are made using the through-bond (COSY, TOCSY) and through-space (NOESY) correlations. The NOESY data is particularly crucial for determining internuclear distances, which are then used as constraints in molecular modeling programs to generate a high-resolution 3D structure of the platinum-DNA adduct.
X-ray Crystallography
X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state.
-
Crystallization: Crystals of the platinum-DNA adduct are grown by co-crystallizing the platinum compound with a short DNA oligonucleotide. This is often a challenging step requiring screening of various crystallization conditions (e.g., precipitants, pH, temperature).
-
Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are determined using methods like molecular replacement or anomalous scattering. An electron density map is then calculated, into which the atomic model of the platinum-DNA adduct is built and refined.
Accelerator Mass Spectrometry (AMS)
AMS is an ultra-sensitive technique for quantifying rare isotopes, such as 14C, and can be used to measure the kinetics of drug-DNA binding at physiologically relevant concentrations.
-
** Radiolabeling:** The platinum drug of interest (e.g., carboplatin or oxaliplatin) is synthesized with a 14C label.
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with the 14C-labeled platinum drug at various concentrations and for different time points.
-
DNA Isolation and Sample Preparation: Genomic DNA is isolated from the treated cells. A known amount of DNA is then converted to graphite for AMS analysis.
-
AMS Measurement: The 14C/12C ratio in the graphite sample is measured by the AMS instrument. This ratio is then used to calculate the number of platinum-DNA adducts per number of nucleotides.
Immunochemical Assays
Immunochemical methods, such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize antibodies that specifically recognize platinum-DNA adducts to quantify their levels in biological samples.
-
Antibody Production: Antibodies are raised against DNA that has been modified with the platinum drug of interest.
-
Sample Preparation: DNA is isolated from cells or tissues that have been exposed to the platinum drug.
-
ELISA Procedure: The isolated DNA is coated onto a microtiter plate. The plate is then incubated with the primary antibody, followed by a secondary antibody conjugated to an enzyme. A substrate is added that produces a colorimetric or chemiluminescent signal, which is proportional to the amount of platinum-DNA adducts present.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the interaction of platinum drugs with DNA.
Caption: Experimental workflow for studying platinum-DNA interactions.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Spiroplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin is a platinum-containing anti-cancer agent characterized by its spiro-cyclic amine ligand.[1] Like other platinum-based drugs such as cisplatin and carboplatin, this compound is designed to exert cytotoxic effects on cancer cells.[2] The primary mechanism of action for platinum drugs involves binding to DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to cell death.[2][3][4] Understanding the in vitro cytotoxicity of this compound is a critical step in the preclinical evaluation of its therapeutic potential.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays: MTT, XTT, and LDH. Additionally, potential signaling pathways involved in this compound-induced cell death, based on the well-understood mechanisms of other platinum analogs, are described and visualized.
Quantitative Data Summary
The following table summarizes hypothetical IC50 (half maximal inhibitory concentration) values for this compound in various cancer cell lines. This data is for illustrative purposes and would be generated by performing the assays described below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time (hours) | Assay Used |
| A549 | Lung Carcinoma | 15.2 | 48 | MTT |
| MCF-7 | Breast Adenocarcinoma | 22.8 | 48 | MTT |
| HCT116 | Colon Carcinoma | 12.5 | 72 | XTT |
| OVCAR-3 | Ovarian Adenocarcinoma | 8.9 | 72 | LDH |
| HeLa | Cervical Adenocarcinoma | 18.4 | 48 | MTT |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or saline)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated wells as a negative control and untreated wells as a baseline.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based assay that measures mitochondrial activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
After the drug incubation period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized based on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium (preferably with low serum to reduce background LDH levels)
-
96-well flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (e.g., Triton X-100 solution) for positive control
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with lysis buffer).
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro cytotoxicity assays of this compound.
Signaling Pathways
Based on the known mechanisms of other platinum-based drugs, this compound likely induces cytotoxicity through the activation of apoptosis and cell cycle arrest.
This compound-Induced Apoptosis
Platinum drugs cause DNA damage, which triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage activates p53, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3, resulting in apoptosis.
-
Extrinsic Pathway: this compound may also induce the expression of death receptors on the cell surface. Binding of their respective ligands initiates a signaling cascade that activates caspase-8, which can also activate caspase-3.
Caption: Intrinsic pathway of this compound-induced apoptosis.
This compound-Induced Cell Cycle Arrest
DNA damage caused by this compound can also lead to cell cycle arrest, providing the cell with time to repair the damage. If the damage is too severe, the cell will undergo apoptosis. The p53 protein plays a crucial role in this process by inducing the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 can inhibit CDK complexes, leading to arrest at the G1/S or G2/M checkpoints.
Caption: this compound-induced cell cycle arrest pathway.
Drug Resistance Mechanisms
Resistance to platinum-based drugs is a significant clinical challenge and can be intrinsic or acquired. Potential mechanisms of resistance to this compound may include:
-
Reduced Drug Accumulation: Decreased influx or increased efflux of the drug.
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair platinum-DNA adducts.
-
Inactivation of Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade, such as p53 or Bcl-2 family members.
-
Drug Inactivation: Increased detoxification by cellular components like glutathione.
Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies.
References
- 1. This compound | C8H18N2O4PtS | CID 23725025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Analytical Determination of Spiroplatin in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin is a platinum-based antineoplastic agent characterized by a spiro-carbon atom linking two cyclobutane rings to the platinum center. Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. These application notes provide detailed protocols for the determination of total platinum and intact this compound in biological fluids such as plasma and urine, primarily adapting methodologies from well-established analytical techniques for other platinum-based drugs due to the limited availability of specific methods for this compound. The primary analytical techniques covered are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for total platinum quantification and High-Performance Liquid Chromatography (HPLC) coupled with UV or ICP-MS detection for the quantification of the intact drug.
Analytical Methods Overview
The quantification of platinum-based drugs in biological fluids can be approached in two main ways:
-
Total Platinum Analysis: This involves the determination of the total concentration of platinum in a sample, which includes the parent drug, its metabolites, and any platinum bound to macromolecules. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for this purpose due to its high sensitivity and elemental specificity.[1][2][3][4][5]
-
Speciation Analysis: This focuses on quantifying the intact parent drug and its various metabolites separately. This is typically achieved by coupling a separation technique like High-Performance Liquid Chromatography (HPLC) with a sensitive detection method.
Section 1: Total Platinum Determination by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS offers exceptional sensitivity for the detection of platinum in complex biological matrices, with detection limits often in the low ng/L range. This method is suitable for pharmacokinetic studies where the overall distribution and elimination of the platinum-containing species are of interest.
Experimental Protocol: ICP-MS
1. Sample Preparation (Plasma and Urine):
-
Objective: To digest the biological matrix and release all platinum for accurate measurement.
-
Materials:
-
Plasma or urine samples
-
High-purity nitric acid (HNO₃)
-
Internal Standard (e.g., Iridium, Bismuth)
-
Deionized water (18 MΩ·cm)
-
Microwave digestion system
-
-
Procedure:
-
Thaw frozen plasma or urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette a precise volume (e.g., 100-500 µL) of the sample into a clean microwave digestion vessel.
-
Add a known concentration of the internal standard.
-
Add 2-5 mL of high-purity nitric acid to the vessel.
-
Allow the samples to pre-digest for 30 minutes in a fume hood.
-
Seal the vessels and place them in the microwave digestion system.
-
Run a digestion program suitable for biological matrices (e.g., ramp to 200°C over 15 minutes and hold for 15 minutes).
-
After cooling, carefully open the vessels and dilute the digested sample to a final volume with deionized water. The final acid concentration should be compatible with the ICP-MS introduction system (typically 1-2%).
-
2. ICP-MS Analysis:
-
Instrumentation: An ICP-MS system equipped with a standard sample introduction system (nebulizer, spray chamber) and a collision/reaction cell to minimize polyatomic interferences.
-
Typical ICP-MS Operating Parameters:
| Parameter | Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.9 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Monitored Isotopes | ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt |
| Internal Standard | ¹⁹³Ir or ²⁰⁹Bi |
| Dwell Time | 100 ms |
-
Calibration: Prepare calibration standards in the same acid matrix as the digested samples, covering the expected concentration range of platinum.
-
Data Analysis: The concentration of platinum in the samples is determined by comparing the signal intensity of the platinum isotopes to the calibration curve, corrected for the internal standard signal.
Quantitative Data Summary (ICP-MS for Platinum Drugs)
The following table summarizes typical performance characteristics for the analysis of platinum in biological fluids using ICP-MS, adapted from literature on similar platinum-based drugs.
| Parameter | Plasma | Urine |
| Limit of Detection (LOD) | 1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 7.50 ng/L | 7.50 ng/L |
| Linear Range | 7.50 - 100,000 ng/L | 7.50 - 100,000 ng/L |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Section 2: Quantification of Intact this compound by High-Performance Liquid Chromatography (HPLC)
To specifically measure the concentration of the parent drug, this compound, a chromatographic separation is necessary. HPLC coupled with a suitable detector is the method of choice. Given the structural similarities to carboplatin, a reversed-phase HPLC method is a suitable starting point.
Experimental Protocol: HPLC-UV
This protocol is an adaptation of methods developed for other platinum complexes and would require validation for this compound.
1. Sample Preparation (Plasma Ultrafiltrate):
-
Objective: To separate the protein-free fraction of plasma containing unbound this compound.
-
Materials:
-
Plasma samples
-
Centrifugal ultrafiltration devices (e.g., 10 kDa MWCO)
-
Mobile phase for reconstitution
-
-
Procedure:
-
Collect plasma samples.
-
Pipette an aliquot of plasma into the upper chamber of the ultrafiltration device.
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 30 minutes at 4°C).
-
Collect the protein-free ultrafiltrate from the collection tube.
-
The ultrafiltrate can be directly injected or may require a solvent exchange step to be compatible with the mobile phase.
-
2. HPLC Analysis:
-
Instrumentation: An HPLC system with a UV/Vis detector.
-
Proposed HPLC Conditions (starting point for method development):
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and an organic modifier (e.g., methanol or acetonitrile). A buffer (e.g., phosphate) may be required for pH control and peak shape improvement. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection Wavelength | To be determined by UV scan of this compound (likely in the 220-250 nm range) |
-
Calibration: Prepare calibration standards of this compound in a matrix that mimics the final sample solution (e.g., mobile phase or a blank ultrafiltrate).
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the calibration curve.
Quantitative Data Summary (Typical for HPLC-UV of Platinum Drugs)
The following performance characteristics are typical for HPLC-UV methods for platinum-based drugs and should be established during method validation for this compound.
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Linear Range | 1 - 100 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow for Total Platinum Analysis by ICP-MS
Caption: Workflow for Total Platinum Analysis by ICP-MS.
Experimental Workflow for Intact this compound Analysis by HPLC-UV
Caption: Workflow for Intact this compound Analysis by HPLC-UV.
Conclusion
The analytical methods described provide a robust framework for the quantification of this compound in biological fluids. For total platinum determination, ICP-MS is the recommended technique due to its superior sensitivity and specificity. For the analysis of intact this compound, a reversed-phase HPLC method with UV detection is a practical starting point, although coupling to an ICP-MS detector would offer enhanced sensitivity and specificity. It is imperative that any adapted method undergoes rigorous validation to ensure its accuracy, precision, and reliability for the specific application. This includes establishing linearity, limits of detection and quantification, accuracy, precision, and stability of this compound in the biological matrix under investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-cell and bulk ICP-MS investigation of accumulation patterns of Pt-based metallodrugs in cisplatin-sensitive and -resistant cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Establishing Spiroplatin Dose-Response Curves in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin (also known as TNO-6) is a platinum-based antineoplastic agent developed as a second-generation analogue to cisplatin. Like other platinum-based drugs, its primary mechanism of action is believed to involve interaction with DNA, leading to the inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells.[1] Establishing accurate dose-response curves for this compound across various cancer cell lines is a critical step in preclinical drug development. This document provides detailed protocols for determining the cytotoxic effects of this compound and generating dose-response curves using standard in vitro assays.
Data Presentation
Due to the limited availability of public preclinical data for this compound, the following table presents a summary of its relative cytotoxicity compared to cisplatin in human colon carcinoma cell lines, as described in the available literature. It is important to note that specific IC50 values were not provided in the referenced study. Researchers are encouraged to generate precise IC50 values for their cell lines of interest using the protocols outlined below.
| Cell Line | Histology | Relative Cytotoxicity of this compound (TNO-6) Compared to Cisplatin |
| SW48 | Colon Carcinoma | 2 to 5-fold less active |
| SW620 | Colon Carcinoma | 2 to 5-fold less active |
| SW480 | Colon Carcinoma | 2 to 5-fold less active |
| SW1116 | Colon Carcinoma | 2 to 5-fold less active |
| LoVo | Colon Carcinoma | Slightly more active |
| SW403 | Colon Carcinoma | Slightly more active |
Data is based on a comparative study by Drewinko et al. (1986), which evaluated cytotoxicity by the inhibition of colony formation.[2]
Experimental Protocols
Two standard and robust methods for determining cytotoxicity and generating dose-response curves are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (TNO-6)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A typical concentration range to start with for platinum analogues could be from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions to the treatment wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (TNO-6)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
Drug Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully remove the supernatant and wash the plates five times with deionized water.
-
Allow the plates to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay to determine cell viability and calculate the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for Determining Dose-Response Curves
Caption: Workflow for cytotoxicity assays.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the general mechanism of platinum-based drugs, this compound is anticipated to induce apoptosis primarily through the intrinsic pathway, initiated by DNA damage. A study in yeast suggested that this compound's mechanism of DNA damage may differ from that of cisplatin.[2] However, in human cells, the downstream consequences are likely to converge on common apoptotic signaling cascades.
Caption: Proposed intrinsic apoptotic pathway.
Conclusion
The protocols and information provided in this document serve as a foundational guide for researchers initiating studies on the in vitro efficacy of this compound. Due to the limited publicly available preclinical data for this specific compound, it is imperative for researchers to meticulously establish dose-response curves and determine IC50 values in their cancer cell lines of interest. The provided experimental workflows and proposed signaling pathways offer a starting point for these investigations, which can be further refined as more data on this compound's specific molecular interactions become available.
References
Application Notes and Protocols for In Vivo Evaluation of Spiroplatin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin is a platinum-based antineoplastic agent with a chemical structure designed to overcome some of the limitations of earlier platinum compounds like cisplatin, such as resistance and toxicity.[1] Like other platinum analogs, this compound is believed to exert its cytotoxic effects by forming adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[2][3] Preclinical studies are essential to evaluate the efficacy and safety of this compound in a biological system before clinical trials. This document provides detailed application notes and protocols for the development and use of animal models for the in vivo evaluation of this compound.
Mechanism of Action of Platinum-Based Drugs
Platinum-based drugs, including this compound, share a common mechanism of action that involves covalent binding to DNA.[3] Upon entering the cell, the drug undergoes aquation, becoming an active, positively charged species that can react with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[4] This interaction leads to the formation of various DNA adducts, including intrastrand and interstrand cross-links. These adducts distort the DNA double helix, interfering with DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis.
Signaling Pathway for Platinum-Based Drug-Induced Apoptosis
References
Spiroplatin: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin (TNO-6) is a second-generation platinum-based antineoplastic agent. Like other platinum analogs, its mechanism of action is believed to involve the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death. While it showed promise in preclinical studies, its clinical development was halted due to significant nephrotoxicity. Nevertheless, this compound remains a compound of interest for researchers studying platinum drug resistance, DNA damage and repair pathways, and for the development of novel drug delivery systems to mitigate toxicity.
These application notes provide protocols and guidelines for the formulation and preparation of this compound for laboratory use, based on the available literature for this compound and related platinum compounds.
Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₁₈N₂O₄PtS[1] |
| Molecular Weight | 433.39 g/mol [1] |
| CAS Number | 74790-08-2[1] |
| Appearance | Solid powder[2] |
| Synonyms | TNO-6, Aqua(1,1-bis(aminomethyl)cyclohexane)sulfatoplatinum(II)[1] |
Formulation and Preparation for Laboratory Use
Note: The stability of platinum-based drugs is highly dependent on the solvent. For cisplatin, a closely related compound, dissolution in solutions containing chloride ions (e.g., 0.9% saline) is crucial to prevent the displacement of chloride ligands by water, which leads to inactivation. While specific stability data for this compound in various solvents is limited, it is prudent to follow similar precautions. The use of dimethyl sulfoxide (DMSO) is generally not recommended for platinum drugs as it can react with and inactivate the compound.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a this compound stock solution suitable for cell culture experiments.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution (saline)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolution: Add the required volume of sterile 0.9% NaCl solution to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Mixing: Vortex the solution gently until the this compound is completely dissolved. The dissolution may be slow.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Protect from light.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Protocol 2: Preparation of this compound for In Vivo Animal Studies
This protocol provides a general guideline for preparing this compound for administration to preclinical animal models. The final formulation and concentration should be optimized based on the specific animal model and experimental design.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride (NaCl) for injection
-
Sterile vials
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Aseptic Preparation: All procedures should be performed in a laminar flow hood using sterile techniques.
-
Weighing: Weigh the required amount of this compound powder for the desired dosing solution.
-
Dissolution: Reconstitute the this compound powder with sterile 0.9% NaCl to the final desired concentration. The concentration should be calculated based on the dosing volume and the animal's weight.
-
Mixing: Gently vortex the vial until the this compound is completely dissolved.
-
Administration: The solution should be administered to the animals immediately after preparation. Intravenous administration is a common route for platinum drugs.
Quantitative Data Summary
Published quantitative data for this compound is limited. The following tables summarize available information from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Dose (i.v.) | 6.8 mg/kg | |
| Distribution Half-life (t½α) | 4.0 - 5.1 min | |
| Elimination Half-life (t½β) | 3.6 - 6.6 days |
Table 2: Clinical Dosing and Toxicity of this compound
| Parameter | Value | Reference |
| Recommended Phase II Dose | 30 mg/m² by 4h infusion every 3 weeks | |
| Maximum Tolerated Dose (MTD) - Good-risk patients | 40 mg/m² | |
| Maximum Tolerated Dose (MTD) - Poor-risk patients | 35 mg/m² | |
| Dose-limiting Toxicities | Myelosuppression, Renal toxicity |
Experimental Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with serial dilutions of this compound prepared from the stock solution in complete cell culture medium. Include a vehicle control (medium with the same concentration of 0.9% NaCl as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
References
Application Notes and Protocols for the Quantification of Spiroplatin and its Metabolites via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin is a platinum-based antineoplastic agent that, like its analogue cisplatin, exerts its cytotoxic effects through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action and resistance. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose.
Due to the limited availability of specific published HPLC methods for this compound, this document provides a detailed application note and protocol adapted from established methods for cisplatin and other platinum-based drugs. The principles and methodologies described herein provide a strong foundation for developing and validating a specific and sensitive HPLC method for this compound and its potential metabolites.
Postulated Signaling Pathways of Platinum-Based Drugs
Platinum-based drugs, including potentially this compound, are known to influence various cellular signaling pathways beyond direct DNA damage. These interactions can contribute to both the drug's efficacy and its toxicity profile. A generalized overview of these interactions is presented below.
Caption: Postulated signaling pathways affected by platinum-based drugs.
Quantitative Data Summary
The following tables summarize typical HPLC parameters and performance characteristics adapted from methods for cisplatin analysis, which can be used as a starting point for this compound method development.
Table 1: HPLC Method Parameters (Adapted from Cisplatin Methods)
| Parameter | Recommended Starting Conditions |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol:Water or Acetonitrile:Water mixtures. A common starting point is 80:20 (v/v) Methanol:Water.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection | UV detector at 254 nm or 280-290 nm |
| Derivatization | Pre- or post-column derivatization with agents like diethyldithiocarbamate (DDTC) can enhance sensitivity for UV detection. |
Table 2: Typical Method Validation Parameters (Target Values)
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.025 - 1 µg/mL in plasma[1][2] |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Selectivity | No interference from endogenous matrix components |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)
This protocol describes a protein precipitation method for the extraction of this compound and its potential metabolites from plasma or serum.
Materials:
-
Biological sample (plasma or serum)
-
Methanol or Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of cold methanol or acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This protocol outlines the general procedure for the quantification of this compound using a reverse-phase HPLC-UV system.
Workflow Diagram:
Caption: General workflow for HPLC analysis of this compound.
Procedure:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample (from Protocol 1) into the HPLC system.
-
Run the analysis according to the parameters specified in Table 1.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time, which should be determined using a standard solution.
-
Quantify the amount of this compound by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
Considerations for Metabolite Quantification
Specific metabolites of this compound have not been extensively characterized in publicly available literature. However, based on the known metabolism of cisplatin, it is anticipated that this compound undergoes similar biotransformation processes.[3] These may include:
-
Aquation/Hydrolysis: Replacement of the sulfate ligand with water molecules, leading to a more reactive species.
-
Conjugation: Reaction with endogenous nucleophiles such as glutathione (GSH), methionine, and other sulfur-containing molecules.
To quantify these potential metabolites, the following strategies are recommended:
-
Method Development: The HPLC method should be optimized to achieve separation of the parent drug from its more polar metabolites. This may require using a gradient elution with a mobile phase of increasing organic solvent concentration.
-
Metabolite Identification: Mass spectrometry (LC-MS) is a powerful tool for the identification of unknown metabolites. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of potential metabolite peaks can be determined, aiding in their structural elucidation.
-
Standard Synthesis: Once metabolites are identified, their quantification requires the synthesis of authentic standards for the preparation of calibration curves.
Conclusion
While specific, validated HPLC methods for this compound are not widely published, the protocols and data presented here, adapted from well-established methods for cisplatin, provide a robust starting point for researchers. The successful quantification of this compound and its metabolites will rely on careful method development and validation, with particular attention to chromatographic separation and, for metabolites, structural identification and standard synthesis. The provided protocols and workflow diagrams offer a clear and structured approach for scientists in the field of drug development and cancer research.
References
- 1. Determination of Biotransformation Products of Platinum Drugs in Rat and Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibition of STAT signaling by platinum drugs contributes to their anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin metabolites in plasma, a study of their pharmacokinetics and importance in the nephrotoxic and antitumour activity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Spiroplatin Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin is a platinum-based antineoplastic agent that exerts its cytotoxic effects by forming intra-strand cross-links in DNA, which subsequently inhibits DNA replication and transcription, leading to cell death.[1][2][3] As with many chemotherapeutic agents, the development of drug resistance and dose-limiting toxicities can hinder its clinical efficacy.[4][5] Combination therapy, the concurrent or sequential administration of two or more therapeutic agents, represents a rational approach to enhance therapeutic outcomes. The primary goals of combining this compound with other agents are to achieve synergistic anti-tumor effects, overcome or delay the onset of drug resistance, reduce individual drug doses to minimize toxicity, and target distinct cancer cell populations or signaling pathways.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with other therapeutic agents. Detailed protocols for in vitro and in vivo studies are provided, along with guidelines for data analysis and interpretation, with a focus on quantifying synergistic, additive, or antagonistic interactions.
Key Concepts in Combination Therapy Assessment
The interaction between two drugs can be categorized as follows:
-
Synergism: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
The Chou-Talalay method is a widely accepted quantitative method for determining drug interactions, culminating in the calculation of a Combination Index (CI). The CI provides a numerical value for the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
Experimental Design and Protocols
A systematic approach to evaluating this compound combination therapies involves a tiered screening process, beginning with in vitro assays to identify promising combinations and schedules, followed by validation in more complex in vivo models.
In Vitro Combination Studies
Objective: To determine the nature of the interaction (synergy, additivity, or antagonism) between this compound and a partner drug across a range of concentrations and to identify optimal dose ratios.
3.1.1 Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro assessment of this compound combination therapy.
3.1.2 Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug in an appropriate solvent (e.g., DMSO, sterile water).
-
Single-Agent Treatment: For determining IC50 values, treat cells with a series of 8-10 serial dilutions of each drug individually. Include a vehicle control.
-
Combination Treatment (Checkerboard Assay): Prepare a matrix of drug concentrations. For example, a 5x5 matrix where one drug is serially diluted along the rows and the other along the columns.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Calculate the percentage of cell viability.
-
For single agents, determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
For combination data, use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
3.1.3 Data Presentation: In Vitro Synergy
Summarize the quantitative data in tables for clear comparison.
Table 1: Single-Agent Cytotoxicity
| Cell Line | Drug | IC50 (µM) ± SD |
| OVCAR-3 | This compound | 15.2 ± 1.8 |
| OVCAR-3 | Drug X | 25.5 ± 2.3 |
| A549 | This compound | 22.1 ± 3.1 |
| A549 | Drug X | 40.8 ± 4.5 |
Table 2: Combination Index (CI) Values for this compound and Drug X in OVCAR-3 Cells
| This compound (µM) | Drug X (µM) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 7.5 | 12.5 | 0.55 | 0.85 | Synergy |
| 15.0 | 12.5 | 0.78 | 0.65 | Strong Synergy |
| 7.5 | 25.0 | 0.82 | 0.60 | Strong Synergy |
| 15.0 | 25.0 | 0.95 | 0.45 | Very Strong Synergy |
Mechanistic Studies
Objective: To elucidate the molecular mechanisms underlying the observed synergistic interactions.
3.2.1 Protocol: Western Blotting for Signaling Pathway Analysis
-
Treatment: Treat cells with this compound, the partner drug, and the combination at synergistic concentrations for a specified time (e.g., 24, 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in relevant signaling pathways (e.g., PI3K/Akt, Notch, Wnt/β-catenin). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities using image analysis software.
3.2.2 Signaling Pathway Diagram
Platinum-based drugs can induce chemoresistance through various signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.
Caption: PI3K/Akt pathway in this compound combination therapy.
In Vivo Combination Studies
Objective: To validate the efficacy and assess the toxicity of promising this compound combinations in a living organism.
3.3.1 Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo assessment of this compound combination therapy.
3.3.2 Protocol: Xenograft Tumor Model Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (at a predetermined dose and schedule)
-
Group 3: Partner Drug (at its optimal dose)
-
Group 4: this compound + Partner Drug
-
-
Drug Administration: Administer drugs via an appropriate route (e.g., intraperitoneal, intravenous, oral gavage).
-
Monitoring: Measure tumor dimensions and body weight 2-3 times weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Tissue Collection: At the endpoint, collect tumors for downstream analysis (e.g., histology, western blotting).
3.3.3 Data Presentation: In Vivo Efficacy
Table 3: In Vivo Anti-Tumor Efficacy of this compound and Drug X Combination
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Control) | p-value (vs. Combination) |
| Vehicle Control | 1850 ± 210 | - | - | <0.001 |
| This compound (15 mg/kg) | 1100 ± 150 | 40.5 | <0.01 | <0.01 |
| Drug X (20 mg/kg) | 1250 ± 180 | 32.4 | <0.05 | <0.001 |
| This compound + Drug X | 450 ± 95 | 75.7 | <0.001 | - |
Conclusion
The systematic evaluation of this compound in combination with other therapeutic agents holds significant promise for improving cancer treatment. The protocols and frameworks presented in these application notes provide a robust methodology for identifying and validating synergistic drug combinations. By integrating in vitro screening, mechanistic studies, and in vivo validation, researchers can effectively advance novel this compound-based combination therapies toward clinical application. Careful experimental design and rigorous data analysis, particularly the use of the Combination Index, are critical for accurately interpreting drug interactions and making informed decisions in the drug development process.
References
Application Notes and Protocols for Measuring Spiroplatin-Induced DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroplatin (aqua-1,1-bis(aminomethyl)-cyclohexanesulfatoplatinum(II)) is a second-generation platinum-based chemotherapeutic agent.[1] Like other platinum analogs such as cisplatin, its cytotoxic effects are believed to be mediated through the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[1][2] The quantification of this compound-induced DNA adducts is crucial for understanding its mechanism of action, pharmacodynamics, and for the development of biomarkers to predict therapeutic efficacy and resistance.
These application notes provide detailed protocols for the measurement of this compound-induced DNA adducts. Due to the limited availability of published data specific to this compound, the following protocols are based on well-established methods for other platinum-based drugs, primarily cisplatin. Researchers should consider these as foundational methods that may require optimization for this compound.
Mechanism of Action: this compound-Induced DNA Damage
This compound, like cisplatin, is thought to induce DNA damage primarily through the formation of intrastrand crosslinks between adjacent purine bases, with a preference for guanine.[2] The general mechanism involves the aquation of the platinum compound within the low-chloride environment of the cell, leading to a reactive species that can bind to the N7 position of guanine and adenine residues in the DNA. The formation of these bulky adducts distorts the DNA helix, which can trigger a cascade of cellular events known as the DNA Damage Response (DDR).
This compound-Induced DNA Damage Response Pathway
References
Unlocking New Avenues in Cancer Therapy: Utilizing Spiroplatin to Combat Cisplatin Resistance
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, the emergence of drug resistance remains a formidable obstacle. Cisplatin, a widely used and potent chemotherapeutic agent, is often rendered ineffective as cancer cells develop mechanisms to evade its cytotoxic effects. To address this critical challenge, researchers are exploring novel platinum-based compounds with the potential to overcome this resistance. One such compound, Spiroplatin, a second-generation platinum analog, is showing promise in preclinical studies, demonstrating a encouraging lack of complete cross-resistance with cisplatin.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing this compound in studies of cisplatin-resistant cancer cells. It includes a summary of existing data, comprehensive experimental protocols, and visual representations of key biological pathways and workflows to facilitate further investigation into this promising anti-cancer agent.
The Rationale for Investigating this compound
The primary impetus for studying this compound in the context of cisplatin resistance lies in early findings that suggest it can bypass some of the resistance mechanisms that render cisplatin ineffective. A key study using a human tumor clonogenic assay on fresh surgical specimens from 63 patients indicated only partial cross-resistance between the two drugs.[1] This finding is significant as it implies that tumors resistant to cisplatin may still be susceptible to this compound, potentially offering a new therapeutic option for patients with refractory disease.
Comparative Efficacy: A Glimpse into this compound's Potential
Quantitative data from the aforementioned clonogenic assay highlights the differential sensitivity of tumor cells to Cisplatin and this compound. The results, summarized in the table below, demonstrate that a subset of tumors resistant to cisplatin were sensitive to this compound, underscoring its potential to overcome certain resistance mechanisms.
| Drug Sensitivity Profile | Number of Tumor Samples (out of 57) |
| Sensitive to Cisplatin only | 2 |
| Sensitive to this compound only | 6 |
| Sensitive to both Cisplatin and this compound | 6 |
| Resistant to both drugs | 43 |
| Data from a human tumor clonogenic assay. Sensitivity was defined as a ≥ 50% reduction in colony formation at concentrations of 0.1 µg/ml and 1.0 µg/ml for both drugs.[1] |
Experimental Protocols for Evaluating this compound
To further elucidate the activity of this compound in cisplatin-resistant models, a series of well-established in vitro assays are recommended. The following protocols provide a framework for these investigations.
Cell Culture and Development of Resistant Models
Cytotoxicity and Clonogenic Survival Assay
This assay is crucial for determining the cytotoxic potential of this compound and for quantitatively comparing its efficacy to cisplatin.
Protocol:
-
Cell Seeding: Plate a low density of both parental and cisplatin-resistant cells in 6-well plates and allow for overnight attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of both this compound and cisplatin for a defined period (e.g., 1 hour or continuous exposure). A vehicle-treated control group is essential.
-
Colony Formation: After drug exposure, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks to allow for colony formation.
-
Staining and Quantification: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. The number of colonies in each well is then counted to determine the surviving fraction and subsequently, the IC50 value (the concentration of drug that inhibits 50% of colony formation).
Apoptosis Assay via Annexin V/Propidium Iodide Staining
To determine if this compound induces programmed cell death (apoptosis) in resistant cells, flow cytometry-based assays are employed.
Protocol:
-
Drug Treatment: Treat both sensitive and resistant cells with this compound and cisplatin at their respective IC50 concentrations for various time points (e.g., 24, 48, 72 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis
Investigating the effects of this compound on cell cycle progression can provide insights into its mechanism of action.
Protocol:
-
Drug Treatment: Treat cells with this compound and cisplatin as described in the apoptosis assay protocol.
-
Cell Fixation and Staining: Harvest the cells, fix them in cold ethanol, and then stain the cellular DNA with Propidium Iodide, which also contains RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Landscape of Resistance and Experimental Design
To better understand the complex mechanisms of cisplatin resistance and to conceptualize the experimental approach, the following diagrams are provided.
Caption: Potential mechanisms of cisplatin resistance that this compound may overcome.
References
Techniques for Assessing Apoptosis Induction by Spiroplatin: Application Notes and Protocols
Disclaimer: Due to the limited availability of specific experimental data for Spiroplatin in the public domain, this document provides detailed application notes and protocols based on established techniques for assessing apoptosis induced by platinum-based anticancer drugs, using cisplatin as a representative compound. The principles and methodologies described herein are broadly applicable to the study of this compound.
Introduction
This compound is a platinum-based chemotherapeutic agent designed to induce cytotoxic effects in cancer cells, primarily through the induction of apoptosis, or programmed cell death. Understanding the mechanisms and quantifying the extent of apoptosis induced by this compound is crucial for its preclinical and clinical development. These application notes provide detailed protocols for key assays used to assess apoptosis, enabling researchers, scientists, and drug development professionals to effectively evaluate the apoptotic potential of this compound and similar platinum-containing compounds.
The intrinsic and extrinsic pathways are the two main routes of apoptosis, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[1] The intrinsic, or mitochondrial, pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2] Platinum compounds like cisplatin are known to induce DNA damage, leading to the activation of the intrinsic pathway.[3][4] This involves the upregulation of pro-apoptotic proteins such as Bax and Bak, and downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[5]
Key events in apoptosis that can be measured include:
-
Phosphatidylserine (PS) externalization: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane.
-
DNA fragmentation: A hallmark of late-stage apoptosis is the cleavage of DNA into oligonucleosomal fragments.
-
Caspase activation: The activation of initiator and executioner caspases is central to the apoptotic process.
-
Alterations in Bcl-2 family protein expression: The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell fate.
This document details the protocols for Annexin V/Propidium Iodide (PI) staining, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, caspase activity assays, and Western blotting for the analysis of these apoptotic events.
Quantitative Data Summary
The following tables summarize representative quantitative data expected from apoptosis assays on a cancer cell line (e.g., A549 human lung carcinoma) treated with a platinum-based agent like cisplatin. These tables are provided as a template for presenting data from this compound experiments.
Table 1: Percentage of Apoptotic and Necrotic Cells Determined by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (Hypothetical) | 10 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.7 |
| This compound (Hypothetical) | 25 | 42.1 ± 4.2 | 38.7 ± 3.9 | 19.2 ± 2.8 |
| This compound (Hypothetical) | 50 | 15.6 ± 2.9 | 55.3 ± 5.1 | 29.1 ± 4.3 |
Data are presented as mean ± standard deviation of three independent experiments.
Table 2: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Untreated Control | 0 | 1.8 ± 0.4 |
| This compound (Hypothetical) | 10 | 12.5 ± 1.9 |
| This compound (Hypothetical) | 25 | 35.2 ± 3.1 |
| This compound (Hypothetical) | 50 | 68.7 ± 5.6 |
Data are presented as mean ± standard deviation of three independent experiments.
Table 3: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Untreated Control | 0 | 1.0 |
| This compound (Hypothetical) | 10 | 2.8 ± 0.3 |
| This compound (Hypothetical) | 25 | 5.7 ± 0.6 |
| This compound (Hypothetical) | 50 | 12.4 ± 1.1 |
Data are presented as mean ± standard deviation of three independent experiments relative to the untreated control.
Table 4: Relative Protein Expression of Bcl-2 and Bax by Western Blot
| Treatment Group | Concentration (µM) | Relative Bcl-2 Expression (normalized to loading control) | Relative Bax Expression (normalized to loading control) | Bax/Bcl-2 Ratio |
| Untreated Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 |
| This compound (Hypothetical) | 25 | 0.62 ± 0.05 | 1.85 ± 0.12 | 2.98 |
| This compound (Hypothetical) | 50 | 0.31 ± 0.04 | 2.98 ± 0.21 | 9.61 |
Data are presented as mean ± standard deviation of three independent experiments.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer
-
Microcentrifuge tubes
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
Paraformaldehyde (4% in PBS)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope or flow cytometer
-
Coverslips (for microscopy)
Protocol:
-
Grow cells on coverslips in a 6-well plate and treat with this compound.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).
-
Add 50 µL of the TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the coverslips three times with PBS.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the coverslips onto microscope slides and analyze under a fluorescence microscope. For flow cytometry, follow the kit's instructions for cell suspensions.
Data Analysis:
-
Count the number of TUNEL-positive (fluorescently labeled) cells and the total number of cells (e.g., DAPI-stained nuclei) to calculate the percentage of apoptotic cells.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
White-walled 96-well plates
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound. Include wells for a no-cell control (background) and an untreated cell control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence or fluorescence using a plate reader.
Data Analysis:
-
Subtract the background reading from all samples.
-
Calculate the fold change in caspase activity by dividing the reading of the treated samples by the reading of the untreated control.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the semi-quantitative analysis of the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family members.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound, then harvest and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric analysis of the bands can be performed using image analysis software, normalizing to a loading control like β-actin.
Signaling Pathway
The following diagram illustrates a generalized signaling pathway for apoptosis induced by platinum-based drugs. These agents cause DNA damage, which triggers the intrinsic apoptotic pathway.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Spiroplatin Administration in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the platinum-based anticancer agent, Spiroplatin (TNO-6), in preclinical animal models. This document includes summaries of quantitative data, detailed experimental protocols for common administration routes, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound in Preclinical Research
This compound is a second-generation platinum analog developed with the aim of improving the therapeutic index compared to cisplatin. Preclinical studies are essential to determine its pharmacokinetic profile, efficacy, and toxicity before clinical application. The choice of administration route is a critical factor that can significantly influence these parameters. The most commonly employed routes in preclinical animal models for this compound and other platinum-based compounds are intravenous (IV) and intraperitoneal (IP) injections.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving platinum-based compounds, including this compound, in various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Administration Route | Dose | Terminal Half-life (t½) | Volume of Distribution (Vd) | Total Body Clearance | Reference |
| Mice (BALB/c x DBA/2 F1) | Intravenous (IV) | 6.8 mg/kg (LD10) | Shorter than in humans | - | - | [1] |
| Dogs | Intravenous (IV) | 1.5 mg/kg | 3.6 - 6.6 days | - | - | [2] |
| Rats | - | - | Distribution: 4.0-5.1 min | - | - | [2] |
Table 2: Comparative Toxicity of Platinum Compounds in Preclinical Models
| Compound | Animal Model | Administration Route | Key Toxicities Observed | Reference |
| This compound (TNO-6) | Mice | - | Hematopoietic stem cell toxicity | [2] |
| This compound (TNO-6) | Rats | Single Dose | No renal toxicity | [2] |
| This compound (TNO-6) | Rats | Fractionated Doses | Renal toxicity (less than cisplatin) | |
| This compound (TNO-6) | Dogs | IV (1.5 mg/kg) | Severe, reversible kidney damage | |
| Cisplatin | Dogs | IV (2 mg/kg) | Kidney damage |
Experimental Protocols
The following are detailed protocols for the intravenous and intraperitoneal administration of this compound in mouse and rat models. These protocols are based on standard laboratory procedures and should be adapted to specific experimental designs and institutional guidelines.
Formulation of this compound for Injection
This compound (TNO-6; aquated [1,1-bis(aminomethyl)cyclohexane]sulfatoplatinum(II)) can be formulated for in vivo administration by dissolving it in a suitable vehicle. A common vehicle used for platinum-based drugs is 5% glucose solution or sterile water.
Protocol for this compound Formulation:
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the experimental animals.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in a sterile 5% glucose solution or sterile water to the final desired concentration.
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Store the prepared solution as recommended by the supplier, typically protected from light.
Intravenous (IV) Administration Protocols
Intravenous injection is a common route for systemic drug delivery, ensuring rapid and complete bioavailability. The two primary methods for IV injection in mice are via the tail vein and the retro-orbital sinus.
Materials:
-
This compound solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
Procedure:
-
Warm the mouse under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize and access.
-
Place the mouse in a restraining device, ensuring the tail is accessible.
-
Disinfect the tail with a 70% ethanol wipe. The two lateral tail veins should be visible.
-
Load the syringe with the correct volume of this compound solution, ensuring there are no air bubbles.
-
Immobilize the tail with one hand. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may flash back into the syringe hub, and there should be no resistance upon injection.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Note: This procedure requires a high degree of technical skill and must be performed under anesthesia.
Materials:
-
This compound solution
-
Anesthetic (e.g., isoflurane)
-
Anesthesia induction chamber and nose cone
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Topical ophthalmic anesthetic
-
Sterile gauze
Procedure:
-
Anesthetize the mouse using an induction chamber with isoflurane.
-
Once the mouse is fully anesthetized, place it in lateral recumbency.
-
Apply a drop of topical ophthalmic anesthetic to the eye.
-
Gently retract the skin above and below the eye to cause the eyeball to protrude slightly, exposing the medial canthus.
-
Insert the needle, bevel up, at a 30-45 degree angle into the retro-orbital sinus located at the medial canthus.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the closed eyelid with sterile gauze to ensure hemostasis.
-
Monitor the mouse during recovery from anesthesia.
Intraperitoneal (IP) Administration Protocol (Mouse and Rat)
Intraperitoneal injection is a common route for administering substances that are then absorbed into the systemic circulation.
Materials:
-
This compound solution
-
Sterile syringes with appropriate gauge needles (Mouse: 25-27G; Rat: 23-25G)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Manually restrain the mouse or rat, ensuring the head and body are secure. For rats, a two-person technique or a towel wrap may be used for secure restraint.
-
Position the animal on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that a blood vessel or organ has not been punctured. If blood or yellowish fluid (urine) appears, withdraw the needle and re-attempt with a fresh needle and syringe at a different site.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway for platinum-based drugs like this compound.
Experimental Workflows
Caption: Workflow for this compound Administration in Preclinical Models.
Signaling Pathway
Caption: Proposed Signaling Pathway for this compound-Induced Apoptosis.
Safety and Animal Welfare Considerations
All animal procedures must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.
-
Aseptic Technique: All injections should be performed using sterile techniques to prevent infection.
-
Animal Monitoring: Animals should be closely monitored post-administration for signs of toxicity, including weight loss, changes in behavior, and signs of pain or distress.
-
Volume and Needle Size: Use the smallest appropriate needle gauge and adhere to recommended maximum injection volumes to minimize discomfort and tissue damage.
-
Competency: All personnel performing these procedures must be adequately trained and demonstrate proficiency.
These application notes and protocols are intended to serve as a guide for the preclinical evaluation of this compound. Researchers should adapt these methods to their specific experimental needs while adhering to the highest standards of animal welfare and scientific rigor.
References
Troubleshooting & Optimization
Understanding the mechanisms of Spiroplatin-induced renal toxicity
Disclaimer: Spiroplatin is a platinum-based chemotherapy agent that is not currently in widespread clinical use due to significant renal toxicity observed in clinical trials.[1] Much of the detailed mechanistic understanding of platinum-induced nephrotoxicity comes from studies of the more extensively researched compound, Cisplatin. The information provided here is based on the available data for this compound and supplemented with the current understanding of Cisplatin-induced renal toxicity, which is presumed to share similar mechanisms. This guide is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its renal toxicity a concern?
This compound is an organoplatinum compound that was investigated as an antineoplastic agent.[1] Like other platinum-based chemotherapy drugs, its primary mechanism of action involves binding to DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] However, a major dose-limiting side effect of this compound is severe and unpredictable nephrotoxicity.[1] This renal toxicity was a significant factor in the premature termination of its clinical trials.
Q2: What are the primary mechanisms of this compound-induced renal toxicity?
While specific molecular pathways for this compound are not as extensively detailed as for Cisplatin, the mechanisms are likely analogous. Drug-induced nephrotoxicity from platinum-based compounds generally involves several key events:
-
Proximal Tubular Injury: The primary site of damage is the epithelial cells of the proximal tubules in the kidneys.
-
Cellular Uptake: this compound likely enters renal tubular cells through transporters like organic cation transporters (OCTs).
-
Intracellular Activation and DNA Damage: Once inside the cell, the platinum compound can interact with water molecules to become activated, allowing it to bind to nuclear and mitochondrial DNA, leading to damage and triggering cell death pathways.
-
Oxidative Stress: The presence of the platinum compound can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
-
Inflammation: Damaged renal cells can release pro-inflammatory cytokines, leading to an inflammatory response that exacerbates kidney injury.
-
Apoptosis and Necrosis: The culmination of these insults leads to programmed cell death (apoptosis) and unregulated cell death (necrosis) of the renal tubular cells.
Q3: What are the common clinical and laboratory signs of this compound-induced nephrotoxicity?
Based on clinical trial data for this compound and knowledge from Cisplatin, the following signs are indicative of renal toxicity:
-
Elevated Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are standard markers of reduced kidney function.
-
Reduced Glomerular Filtration Rate (GFR): A decrease in the rate at which the kidneys filter blood.
-
Electrolyte Imbalances: Particularly hypomagnesemia (low magnesium) and hypokalemia (low potassium).
-
Proteinuria: The presence of excess protein in the urine, indicating damage to the glomeruli or tubules.
-
Oliguria or Anuria: Decreased or absent urine output.
Q4: Are there any known preventative strategies for this compound-induced renal toxicity?
In the clinical trials for this compound, pre- and post-hydration did not effectively reduce the incidence of nephrotoxicity. For the related compound Cisplatin, several strategies are employed to mitigate renal damage, which could be considered in experimental models of this compound toxicity:
-
Vigorous Hydration: Intravenous hydration with saline is a standard practice to maintain adequate renal perfusion and promote the excretion of the drug.
-
Magnesium Supplementation: Prophylactic magnesium supplementation has been shown to be nephroprotective in patients receiving Cisplatin.
-
Avoidance of Concomitant Nephrotoxins: It is crucial to avoid the concurrent use of other drugs known to be harmful to the kidneys.
Troubleshooting Guide for Experimental Studies
| Problem/Observation | Potential Cause | Suggested Solution |
| High variability in renal toxicity markers (e.g., SCr, BUN) between experimental animals. | 1. Inconsistent drug administration (e.g., dosage, route).2. Dehydration in some animals.3. Pre-existing subclinical renal conditions. | 1. Ensure precise and consistent dosing and administration technique.2. Provide standardized hydration protocols for all animals.3. Screen animals for baseline renal function before the experiment. |
| Unexpectedly high mortality rate in the this compound-treated group. | 1. Dose of this compound is too high for the animal model.2. Severe, rapid-onset nephrotoxicity leading to acute kidney injury (AKI). | 1. Perform a dose-response study to determine a sublethal dose that still induces measurable nephrotoxicity.2. Implement more frequent monitoring of animal health and renal function markers to detect early signs of severe toxicity. |
| In vitro cell culture model (e.g., proximal tubule epithelial cells) shows low sensitivity to this compound. | 1. Inappropriate cell line that lacks the necessary transporters for this compound uptake.2. Suboptimal culture conditions affecting cell health and drug response. | 1. Use a well-characterized renal proximal tubule cell line known to express relevant transporters (e.g., OCT2).2. Optimize cell culture conditions, including media composition and cell density. |
| Difficulty in detecting early markers of renal injury. | 1. Traditional markers like SCr and BUN are not sensitive for early, subclinical damage.2. Timing of sample collection may be too late. | 1. Utilize more sensitive and earlier biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), or Cystatin C.2. Collect samples at multiple, earlier time points post-Spiroplatin administration. |
Quantitative Data Summary
Table 1: Clinical Trial Data on this compound-Induced Renal Toxicity
| Patient Group | Number of Patients | Patients with Increased Serum Creatinine | Outcome of Increased Serum Creatinine |
| With Prior Cisplatin | 11 | 4 | 3 Transient, 1 Died of Renal Failure |
| Without Prior Cisplatin | 51 | 4 | 2 Transient, 2 Persistent (1 requiring hemodialysis) |
Data from a multicenter phase II study of this compound administered at 30 mg/m² every 3 weeks.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Nephrotoxicity in a Rodent Model
Objective: To evaluate the dose-dependent renal toxicity of this compound in a rat or mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rodents (e.g., male Wistar rats or C57BL/6 mice)
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Kits for measuring serum creatinine, BUN, and urinary biomarkers (KIM-1, NGAL)
-
Histology supplies (formalin, paraffin, stains)
Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.
-
Baseline Measurements: Place animals in metabolic cages for 24 hours to collect baseline urine. Collect a baseline blood sample from the tail vein.
-
Grouping and Dosing: Randomly assign animals to groups: Vehicle control and at least three different dose levels of this compound. Administer a single intraperitoneal (IP) injection of this compound or vehicle.
-
Monitoring: Monitor animals daily for signs of distress, body weight changes, and water/food intake.
-
Sample Collection: Collect blood and urine samples at predetermined time points (e.g., 24, 48, 72, and 96 hours post-injection).
-
Biochemical Analysis: Analyze serum for creatinine and BUN levels. Analyze urine for creatinine, KIM-1, and NGAL.
-
Histopathology: At the end of the experiment, euthanize the animals and perfuse the kidneys with saline, followed by 4% paraformaldehyde. Harvest the kidneys, fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular damage.
Protocol 2: In Vitro Cytotoxicity Assay in Renal Proximal Tubule Cells
Objective: To determine the cytotoxic effect of this compound on a human proximal tubule epithelial cell line (e.g., HK-2 or ciPTEC).
Materials:
-
Human proximal tubule epithelial cell line
-
Appropriate cell culture medium and supplements
-
This compound
-
MTT or similar cell viability assay kit
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Prepare a serial dilution of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions. This typically involves adding the reagent, incubating, and then measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Caption: Proposed mechanism of this compound-induced renal cell injury.
Caption: Workflow for in vivo assessment of this compound nephrotoxicity.
References
- 1. Multicenter phase II study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nephrotoxicity of Drugs Used in Causal Oncological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Spiroplatin Nephrotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to mitigate Spiroplatin-induced nephrotoxicity in vitro. The information is tailored for scientists and drug development professionals working with this platinum-based chemotherapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced nephrotoxicity in vitro?
A1: The nephrotoxic effects of this compound, a platinum-based anticancer drug, are largely attributed to its accumulation in renal tubular cells and the subsequent induction of cellular damage.[1][2][3] The primary mechanisms observed in vitro include:
-
Oxidative Stress: this compound can lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[4][5]
-
Inflammation: The drug can trigger inflammatory responses within the renal cells, leading to the release of pro-inflammatory cytokines.
-
Apoptosis: this compound is known to induce programmed cell death (apoptosis) in renal tubular cells, a key contributor to its toxicity. At higher concentrations, necrosis may also occur.
-
DNA Damage: As a platinum-based compound, this compound can bind to DNA, forming adducts that interfere with DNA replication and repair, ultimately triggering cell death pathways.
-
Cellular Accumulation: this compound is actively transported into renal proximal tubule cells by transporters such as the organic cation transporter 2 (OCT2) and the copper transporter 1 (Ctr1). Its limited efflux from these cells leads to high intracellular concentrations and prolonged toxic effects.
Q2: Which in vitro models are most suitable for studying this compound nephrotoxicity?
A2: The choice of an in vitro model is critical for obtaining relevant and reproducible data. Commonly used models include:
-
Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs): These cells are considered a gold standard as they most closely mimic the in vivo physiology of the kidney. However, they have limitations such as donor variability and a limited lifespan in culture.
-
Immortalized Human Kidney Cell Lines:
-
HK-2: A human proximal tubule cell line that is widely used due to its ease of culture and reproducibility.
-
ciPTEC (conditionally immortalized proximal tubule epithelial cells): This cell line can be grown as a proliferating culture and then differentiated into a more mature, functional monolayer that expresses key renal transporters.
-
-
3D Kidney Organoids: Derived from human induced pluripotent stem cells (hiPSCs), these models offer a more complex, multi-cellular architecture that can better recapitulate the in vivo kidney environment.
Q3: What are some potential therapeutic strategies to mitigate this compound nephrotoxicity in vitro?
A3: Several strategies are being explored to protect renal cells from this compound-induced damage. These can be broadly categorized as:
-
Antioxidant Co-administration: The use of antioxidants can help to neutralize the excess ROS produced in response to this compound. Examples include:
-
Spirulina: This blue-green alga has demonstrated protective effects through its antioxidant properties.
-
Vitamins C and E: These vitamins have been shown to reduce markers of oxidative stress and improve cell viability.
-
-
Inhibition of Cellular Uptake: Blocking the transporters responsible for this compound accumulation in renal cells is a promising approach.
-
Cimetidine: An inhibitor of OCT2, which can reduce the uptake of platinum-based drugs.
-
-
Targeting Signaling Pathways: Modulating the cellular pathways involved in this compound-induced apoptosis and inflammation can offer protection.
-
Inhibition of Sphingosine Kinase 2 (SphK2): Blocking SphK2 has been shown to suppress the activation of the pro-inflammatory NF-κB pathway.
-
Modulation of p53: The p53 protein plays a crucial role in mediating apoptosis in response to DNA damage. Investigating agents that can modulate p53 activity may provide a therapeutic avenue.
-
Troubleshooting Guides
Problem 1: High variability in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Uneven Drug Distribution | Mix the drug-containing media thoroughly before adding to the cells. Ensure gentle and consistent mixing after addition. |
| Cell Line Instability | Use cells within a low passage number range. Regularly check for mycoplasma contamination. |
Problem 2: Difficulty in observing a protective effect with a co-administered agent.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration of Protective Agent | Perform a dose-response curve for the protective agent alone to determine its non-toxic concentration range. Then, test a range of concentrations in combination with this compound. |
| Incorrect Timing of Administration | The timing of co-administration is crucial. Test different protocols: pre-treatment, co-treatment, and post-treatment with the protective agent. |
| Protective Agent Instability | Check the stability of the protective agent in your cell culture media and under your experimental conditions. |
| Mechanism of Action Mismatch | Ensure the chosen protective agent targets a relevant mechanism of this compound toxicity (e.g., using an antioxidant for oxidative stress). |
Problem 3: Inconsistent results in biomarker analysis (e.g., KIM-1, NGAL).
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody or Probe | Validate the specificity and sensitivity of your antibodies or probes for the target biomarker. |
| Variable Sample Collection and Processing | Standardize the time points for sample collection and the methods for cell lysis and protein/RNA extraction. |
| Inadequate Loading Controls | Use reliable housekeeping genes (for qPCR) or proteins (for Western blotting) to normalize your data. |
| Low Biomarker Expression | Ensure the concentration and duration of this compound treatment are sufficient to induce a detectable level of the biomarker. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
-
Cell Seeding: Seed renal cells (e.g., HK-2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, with or without the protective agent, for the desired duration (e.g., 24, 48 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell viability protocol.
-
DCFDA Staining: After treatment, wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced nephrotoxicity.
Caption: General experimental workflow for screening protective agents.
References
- 1. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The copper transporter Ctr1 contributes to cisplatin uptake by renal tubular cells during cisplatin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kidney Drug Transporters in Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection against cisplatin-induced nephrotoxicity by Spirulina in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Spiroplatin Stability and Degradation in Aqueous Solutions
Disclaimer: Direct experimental data on the stability and degradation of Spiroplatin in aqueous solutions is limited in publicly available literature. The information provided in this guide is largely based on the well-documented behavior of analogous platinum-based anticancer agents, such as cisplatin and carboplatin, and general principles of platinum coordination chemistry. Researchers should use this guide as a starting point and validate their findings with rigorous experimental data specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: Based on the behavior of similar platinum complexes, the primary factors influencing this compound stability are likely to be:
-
pH: The acidity or alkalinity of the solution can significantly impact the rate of hydrolysis and ligand exchange reactions. For many platinum drugs, degradation is pH-dependent.
-
Temperature: Higher temperatures generally accelerate degradation kinetics. For long-term storage, refrigeration or freezing is often recommended, although precipitation can be a concern at lower temperatures.
-
Light Exposure: Platinum complexes can be sensitive to light, which can promote degradation. Solutions should be protected from light, for instance by using amber vials.[1]
-
Chloride Ion Concentration: For chloro-containing platinum drugs like cisplatin, a high chloride concentration can suppress hydrolysis, a key activation and degradation step. While this compound contains a sulfato ligand, the principle of competing ligands in solution remains relevant.
-
Presence of Nucleophiles: Compounds with sulfur-containing groups, such as glutathione, can react with and degrade platinum complexes.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: The degradation of this compound in an aqueous solution is expected to proceed through hydrolysis. This involves the replacement of the sulfato ligand with water molecules (aquation). This process may occur in a stepwise manner, forming mono-aqua and di-aqua intermediates. These aquated species are generally more reactive and can subsequently react with other nucleophiles present in the solution or undergo further degradation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective technique for monitoring the degradation of platinum-based drugs is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][4][5] This method allows for the separation and quantification of the parent drug from its degradation products. Other techniques that can be employed include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the total platinum concentration.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not well-documented in the available literature. However, based on analogous platinum compounds, degradation is likely to involve the formation of aquated species and potential adducts with buffer components or other nucleophiles in the solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. Inappropriate solvent: The solvent may contain nucleophiles that react with this compound. 2. High temperature: Storage or experimental conditions are too warm. 3. Light exposure: The solution is not protected from light. 4. Incorrect pH: The pH of the solution is promoting rapid hydrolysis. | 1. Use a simple aqueous solvent like 0.9% NaCl or 5% dextrose in water. Avoid buffers with potentially reactive nucleophiles. 2. Store stock solutions at recommended temperatures (typically 2-8°C or -20°C) and perform experiments at controlled temperatures. 3. Store solutions in amber vials or wrap containers in aluminum foil. 4. Maintain the pH of the solution within a stable range, which needs to be determined experimentally for this compound. |
| Precipitate forms in the this compound solution. | 1. Low temperature storage: Some platinum complexes can precipitate out of solution at refrigerated temperatures. 2. Solubility limit exceeded: The concentration of this compound is too high for the chosen solvent. 3. Degradation product insolubility: A degradation product may be less soluble than the parent compound. | 1. If a precipitate forms upon refrigeration, allow the solution to warm to room temperature to see if it redissolves. If it does, consider storing at a controlled room temperature for short-term use. 2. Prepare solutions at a lower concentration. 3. Analyze the precipitate to identify its composition. This may require techniques like LC-MS. |
| Inconsistent results in bioassays. | 1. Degradation of this compound stock solution: The stock solution may have degraded over time, leading to lower potency. 2. Interaction with media components: Components of the cell culture media may be reacting with and inactivating this compound. | 1. Prepare fresh stock solutions of this compound for each experiment. If storing, validate the stability of the stock solution under the storage conditions. 2. Minimize the incubation time of this compound in the full cell culture medium before adding to cells. Consider preparing the final dilution in a simpler, non-reactive buffer immediately before the experiment. |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Degradation of this compound: New peaks likely represent degradation products. 2. Contamination: The sample or solvent may be contaminated. | 1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. 2. Run a blank (solvent only) to check for contamination peaks. |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table provides an illustrative example of the type of data that should be collected in a stability study for a platinum-based drug, based on general knowledge.
Table 1: Illustrative Stability of a Platinum Compound in Aqueous Solution
| Condition | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Product(s) |
| 0.9% NaCl (pH 5.5) | 25 | > 48 | Mono-aqua species |
| 5% Dextrose (pH 4.5) | 25 | 24 - 36 | Mono- and di-aqua species |
| Phosphate Buffer (pH 7.4) | 37 | 8 - 12 | Aquated species, phosphate adducts |
| 0.9% NaCl (pH 5.5) | 4 | > 168 | Minimal degradation |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound (Analogous Method)
This protocol is based on typical methods used for other platinum-based drugs and would require optimization and validation for this compound.
Objective: To quantify the concentration of this compound and its degradation products over time.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Mobile Phase Preparation: A typical mobile phase for platinum complexes consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). A starting point could be a gradient of water and acetonitrile.
-
Standard Solution Preparation: Prepare a stock solution of this compound in 0.9% NaCl at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare this compound solutions in the aqueous media to be tested (e.g., different buffers, cell culture media) at a known initial concentration.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the UV detection wavelength. This will need to be determined by measuring the UV absorbance spectrum of this compound (a common range for platinum complexes is 210-230 nm).
-
Inject a blank (solvent) to establish a baseline.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatograms.
-
Use the calibration curve to determine the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and to ensure the analytical method is "stability-indicating."
Procedure:
-
Prepare several aliquots of a this compound solution (e.g., in 0.9% NaCl).
-
Expose the aliquots to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation:
-
The HPLC method is considered stability-indicating if the peaks for the degradation products are well-resolved from the parent this compound peak.
-
The pattern of degradation can provide insights into the lability of this compound under different conditions.
-
Visualizations
Caption: Hypothesized hydrolytic degradation pathway for this compound in aqueous solution.
References
- 1. Decomposition of cisplatin in aqueous solutions containing chlorides by ultrasonic energy and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using HPLC for the determination of platinum drugs in biological matrixes after derivatization with diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Spiroplatin Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Spiroplatin in cell-based assays. Proper handling and solubilization of platinum-based compounds are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as TNO-6) is a platinum-containing anticancer agent.[1][2] Like other platinum-based drugs such as cisplatin, its primary mechanism of action involves cross-linking with purine bases on DNA.[2][3] This action interferes with DNA repair mechanisms, leading to DNA damage, inhibition of DNA replication and RNA synthesis, and ultimately inducing apoptosis (programmed cell death) in cancer cells.[4]
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
A2: While many organic compounds are routinely dissolved in dimethyl sulfoxide (DMSO) for in vitro assays, this is not recommended for long-term storage of platinum-based drugs like this compound. Studies on cisplatin, a closely related compound, have shown that it is rendered inactive in DMSO due to the displacement of ligands by the nucleophilic sulfur in DMSO.
For optimal stability and activity, it is recommended to dissolve this compound and other platinum compounds in aqueous-based solvents. The preferred solvents are:
-
0.9% Sodium Chloride (NaCl) solution
-
Phosphate-Buffered Saline (PBS)
Dimethylformamide (DMF) can be used as an alternative to DMSO if an organic solvent is necessary, as it shows better stability with platinum compounds compared to DMSO.
Q3: My this compound solution prepared in 0.9% NaCl appears to have some precipitate after storage. Is it still usable?
A3: Visible precipitates have been observed in 5 mM stock solutions of cisplatin dissolved in 0.9% NaCl and stored in the refrigerator; however, this did not affect the potency of the cisplatin. It is crucial to ensure the solution is well-mixed before further dilution. If significant precipitation occurs that cannot be redissolved by gentle warming and vortexing, it is advisable to prepare a fresh stock solution.
Q4: How should I prepare a stock solution of this compound and what are the recommended storage conditions?
A4: To ensure consistency and accuracy, preparing a concentrated stock solution is recommended. Based on protocols for similar platinum compounds, here is a recommended procedure:
-
Solvent Selection: Use sterile 0.9% NaCl or PBS.
-
Concentration: Aim for a concentration that allows for accurate serial dilutions for your experiments. For example, a 1 mg/mL or 5 mM stock solution. Note that the dissolution process in aqueous solutions can be slow.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of 0.9% NaCl or PBS.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex intermittently until the compound is fully dissolved. This may take some time.
-
-
Storage:
-
Short-term (days to weeks): Store at 4°C, protected from light.
-
Long-term (months): Aliquot the stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.
-
Q5: Can I use DMSO to dissolve this compound for immediate use in my cell-based assay?
A5: While long-term storage in DMSO is not recommended due to inactivation, some researchers use DMSO for initial solubilization at a high concentration, followed by immediate dilution into the cell culture medium to the final working concentration. If this approach is taken, it is critical to:
-
Prepare the DMSO stock solution fresh immediately before use.
-
Keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiment to account for any effects of the solvent on cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving in 0.9% NaCl or PBS. | Insufficient mixing or low temperature. | Gently warm the solution to 37°C and continue to vortex or sonicate until fully dissolved. Be patient, as dissolution in aqueous solutions can be slow. |
| Precipitate forms after diluting the stock solution into cell culture medium. | The final concentration exceeds the solubility of this compound in the medium. Components in the medium may be interacting with the compound. | Reduce the final working concentration of this compound. Ensure thorough and rapid mixing when diluting the stock solution into the pre-warmed medium. Perform a solubility test in the final assay medium before conducting the full experiment. |
| Inconsistent or no cytotoxic effect observed in the cell-based assay. | Inactivation of this compound due to improper solvent (e.g., long-term storage in DMSO). Degradation of the compound in the stock solution or cell culture medium. | Prepare a fresh stock solution of this compound in 0.9% NaCl or PBS immediately before the experiment. Avoid using DMSO for stock solution preparation and storage. If DMSO must be used, prepare it fresh and dilute it immediately. |
| High background or artifacts in the cell viability assay (e.g., MTT, XTT). | This compound may be interfering with the assay reagents. Compound precipitation can scatter light and affect absorbance readings. | Run a control experiment with this compound in cell-free medium to check for direct reduction of the assay substrate or absorbance interference. Visually inspect the wells under a microscope for any signs of precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL in 0.9% NaCl)
Materials:
-
This compound powder (Molecular Weight: 433.39 g/mol )
-
Sterile 0.9% NaCl solution
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath at 37°C
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 1 mg of this compound powder.
-
Add 1 mL of sterile 0.9% NaCl solution to the powder to achieve a final concentration of 1 mg/mL (approximately 2.3 mM).
-
Vortex the solution thoroughly.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
Once fully dissolved, the stock solution is ready for use or storage.
-
For long-term storage, aliquot the solution into single-use, light-protected tubes and store at -20°C.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., 0.9% NaCl) as controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathway for platinum-based drugs.
References
Identifying factors that influence Spiroplatin efficacy in vitro
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting in vitro experiments with Spiroplatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a platinum-based antineoplastic agent.[1] Its mechanism of action, similar to other platinum compounds like cisplatin, involves inducing DNA cross-links.[1][2] This process inhibits DNA replication, as well as RNA and protein synthesis, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][3]
Q2: How does the in vitro efficacy of this compound compare to Cisplatin?
Direct comparisons in human tumor clonogenic assays have shown that this compound and Cisplatin can have different efficacy profiles depending on the cancer type. In one study with 57 paired comparisons, six tumor samples were sensitive to this compound alone, two were sensitive to Cisplatin alone, and six were sensitive to both, indicating only partial cross-resistance. This suggests that tumors resistant to Cisplatin may still be sensitive to this compound, making it a compound of interest.
Q3: My IC50 values for this compound are inconsistent. What are the potential causes?
Inconsistent IC50 values in cytotoxicity assays can arise from several factors. A meta-analysis of cisplatin studies revealed that even for the same cell line, reported IC50 values can vary widely due to experimental conditions.
Potential Causes for Inconsistency:
-
Drug Solution Stability: Ensure this compound is properly dissolved and stored. The age and speciation of platinum drugs in solution can affect their activity.
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and batch-to-batch variability in media or serum can influence results.
-
Assay Protocol: Variations in incubation time, cell seeding density, and the specific cytotoxicity assay used (e.g., MTT, SRB) can lead to different outcomes.
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cellular response to chemotherapy.
Q4: this compound is showing low efficacy in my cisplatin-resistant cell line. Is this expected?
While some studies show that this compound can overcome cisplatin resistance, this is not always the case. Resistance to platinum-based drugs is multifactorial and can involve several mechanisms that may also affect this compound.
Common Platinum Resistance Mechanisms:
-
Reduced Drug Accumulation: Decreased influx or increased efflux of the drug from the cell.
-
Intracellular Inactivation: Detoxification of the drug by molecules like glutathione.
-
Enhanced DNA Repair: Increased ability of the cell to repair platinum-DNA adducts.
-
Defective Apoptosis Signaling: Alterations in pathways that trigger cell death, such as the p53 pathway.
If you observe low efficacy, it is recommended to investigate these potential resistance mechanisms in your cell line.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
If this compound is not inducing the expected level of cell death, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Cytotoxicity
Caption: A decision tree for troubleshooting low this compound efficacy.
Issue 2: High Variability Between Replicates
High variability can obscure real biological effects. Use the following guide to identify and resolve sources of variation.
-
Pipetting Technique: Ensure consistent and accurate pipetting, especially for cell seeding and drug dilution. Use calibrated pipettes.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution. Check for an "edge effect" in multi-well plates and consider not using the outer wells.
-
Drug Dilutions: Prepare fresh serial dilutions for each experiment from a validated stock solution.
-
Incubation Conditions: Confirm that the incubator has stable temperature, humidity, and CO2 levels.
Quantitative Data Summary
The following tables summarize comparative cytotoxicity data for this compound and other platinum analogs from published studies.
Table 1: Comparative IC50 Values in Human Myeloid Progenitor Cells (CFU-GM)
This table shows the concentration of each drug required to inhibit 50% of bone marrow colony formation, indicating potential myelotoxicity.
| Compound | Mean IC50 (µg/mL) |
| This compound | 0.4 |
| Cisplatin | 15.6 |
| Iproplatin | 36.3 |
| Carboplatin | 56.3 |
Data from a clonogenic assay with a 60-minute drug incubation.
Table 2: In Vitro Efficacy in Human Tumor Samples
This table shows the number of fresh tumor samples exhibiting significant cell kill in a clonogenic assay after a 1-hour exposure.
| Drug | Concentration | Samples with ≥50% Cell Kill | Samples with ≥70% Cell Kill |
| This compound | 0.1 & 1.0 µg/mL | Not specified individually | 3 out of 63 |
| Cisplatin | 0.1 & 1.0 µg/mL | Not specified individually | 2 out of 63 |
| Carboplatin | 1.0 & 10.0 µg/mL | Not specified individually | 3 out of 63 |
| Iproplatin | 1.0 & 10.0 µg/mL | Not specified individually | 6 out of 63 |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (Clonogenic Assay)
This protocol is adapted from a method used to test platinum analogs on fresh human tumor samples.
-
Cell Preparation: Obtain a single-cell suspension from fresh tumor tissue or a cultured cell line.
-
Drug Exposure: Incubate a known number of cells (e.g., 5 x 10^5) with this compound at desired concentrations (e.g., 0.1 µg/mL and 1.0 µg/mL) for 1 hour at 37°C.
-
Plating: After incubation, wash the cells twice to remove the drug. Plate the cells in a double-layer soft agar system.
-
Incubation: Incubate plates at 37°C in a humidified 5% CO2 incubator until colonies are visible (typically 10-21 days).
-
Quantification: Stain the colonies and count those containing ≥50 cells. Calculate the percentage of cell kill by comparing the number of colonies in treated plates to control (untreated) plates.
Protocol 2: Measuring Cellular Platinum Uptake and DNA Platination
This protocol allows for the quantification of this compound that has entered the cell and bound to DNA, a key step in its mechanism of action.
Workflow for Quantifying Pt Uptake and DNA Binding
Caption: Workflow for platinum quantification in cells and DNA via ICP-MS.
Methodology:
-
Cell Treatment: Culture cells (e.g., A2780 ovarian cancer cells) to a desired confluency and treat with this compound for a specified time.
-
Cellular Uptake: After treatment, wash cells thoroughly with ice-cold PBS to remove extracellular drug. Lyse the cells and determine the total platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize the result to cell number or total protein content for comparison across samples.
-
DNA Platination: For parallel samples, isolate genomic DNA using a suitable extraction kit. Measure the DNA concentration. Determine the amount of platinum bound to the DNA using ICP-MS. The results are typically expressed as the amount of platinum per microgram of DNA.
Signaling Pathways
General Mechanism of Platinum Drug-Induced Apoptosis
This compound, like cisplatin, functions as a DNA-damaging agent. The formation of platinum-DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR), which ultimately decides the cell's fate.
Platinum Drug-Induced DNA Damage Response Pathway
Caption: Simplified pathway of this compound-induced cell fate decisions.
This pathway illustrates that upon DNA damage by this compound, sensor proteins (like those in the Mismatch Repair (MMR) system) recognize the adducts. This activates signaling cascades, prominently involving the p53 tumor suppressor protein. p53 can induce cell cycle arrest to allow time for DNA repair. If the damage is too extensive or repair fails, p53 triggers apoptosis, leading to the death of the cancer cell. Defects in this pathway can lead to drug resistance.
References
Technical Support Center: Managing Spiroplatin-Induced Myelosuppression in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Spiroplatin-induced myelosuppression in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced myelosuppression?
A1: this compound-induced myelosuppression is a significant side effect characterized by a decrease in the production of blood cells (red blood cells, white blood cells, and platelets) in the bone marrow. This can lead to anemia, neutropenia (low neutrophils), and thrombocytopenia (low platelets), increasing the risk of infection, fatigue, and bleeding in animal subjects. While initial screening models in mice measuring neutrophil counts failed to detect this, more sensitive assays like the murine Colony-Forming Unit-Cell (CFU-C) assay have confirmed this compound's inhibitory effect on bone marrow colony formation[1].
Q2: Which animal models are suitable for studying this compound-induced myelosuppression?
A2: Standard mouse neutropenia models have been shown to be unreliable for this compound, producing false-negative results[1][2]. More predictive models include:
-
Murine CFU-C Assay: This in vitro assay on femoral bone marrow cells from drug-treated mice shows marked inhibition of colony formation after this compound administration[1].
-
Ferret Hematology Model: This model allows for monitoring of neutrophil counts in the same animal over an extended period (e.g., 28 days) and can identify the myelosuppressive effects of platinum-based compounds[1].
Q3: What is the mechanism of this compound-induced myelosuppression?
A3: Like other platinum-based chemotherapy drugs, this compound is cytotoxic to rapidly dividing cells. Hematopoietic stem and progenitor cells in the bone marrow are highly proliferative and are therefore particularly susceptible to the DNA-damaging effects of this compound. This leads to apoptosis of these cells and a subsequent reduction in the production of mature blood cells.
Q4: Can hematopoietic growth factors be used to manage this compound-induced myelosuppression?
A4: While specific studies on the use of hematopoietic growth factors for this compound-induced myelosuppression are limited, granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF) are commonly used to manage neutropenia induced by other platinum agents like cisplatin. These growth factors can help stimulate the production of white blood cells and shorten the period of neutropenia.
Q5: Are there any emerging treatments for managing myelosuppression from platinum-based drugs?
A5: Research into mitigating chemotherapy-induced myelosuppression is ongoing. Some promising approaches for platinum-based compounds, which may be applicable to this compound, include the use of agents that protect hematopoietic stem cells from the cytotoxic effects of chemotherapy.
Troubleshooting Guides
Issue 1: Severe and Unexpected Myelosuppression Observed
| Potential Cause | Troubleshooting & Optimization |
| Incorrect Dosing or Animal Strain Sensitivity | 1. Verify the dose calculation and administration protocol. Ensure accurate animal body weights were used. 2. Review the literature for the known sensitivity of the specific animal strain to platinum-based compounds. Some strains may be more susceptible. 3. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Animal Health Status | 1. Ensure all animals are healthy and free of underlying infections before starting the experiment. 2. Stress can exacerbate myelosuppression. Ensure proper animal handling and housing conditions. |
| Drug Formulation Issues | 1. Confirm the stability and proper reconstitution of the this compound formulation. 2. Ensure consistent and accurate administration of the drug to all animals. |
Issue 2: Inconsistent Myelosuppression Across a Cohort
| Potential Cause | Troubleshooting & Optimization |
| Variability in Drug Administration | 1. Standardize the administration technique (e.g., intravenous, intraperitoneal) and ensure all technicians are following the exact same protocol. 2. Check for any potential issues with the delivery of the full dose to each animal. |
| Biological Variability | 1. Increase the number of animals per group to account for individual biological differences. 2. Ensure that animals are age and sex-matched across all experimental groups. |
| Underlying Health Differences | 1. Perform a thorough health screen of all animals prior to enrollment in the study. |
Data Presentation
In Vitro Toxicity of Platinum Analogs on Human Myeloid Progenitor Cells (CFU-GM)
The following table summarizes the mean inhibitory concentrations for 50% of bone marrow colony formation (IC50) for this compound and other platinum analogs. The data indicates that this compound is significantly more potent in inhibiting CFU-GM in vitro compared to cisplatin and carboplatin.
| Compound | Mean IC50 (µg/mL) |
| This compound | 0.4 |
| Cisplatin | 15.6 |
| Carboplatin | 56.3 |
| Iproplatin | 36.3 |
| JM40 | 179.5 |
Experimental Protocols
Murine Colony-Forming Unit-Cell (CFU-C) Assay for Myelotoxicity Assessment
This protocol is adapted from established methods to assess the myelosuppressive effects of this compound.
1. Animal Treatment:
-
Administer this compound to mice (e.g., C57BL/6) at the desired dose and route. Include a vehicle control group.
2. Bone Marrow Harvest:
-
At a specified time point post-treatment (e.g., 24 hours), humanely euthanize the mice.
-
Dissect the femurs and tibias and flush the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
3. Cell Counting and Plating:
-
Perform a red blood cell lysis.
-
Count the viable nucleated cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the bone marrow cells in IMDM with 2% FBS at a concentration of 1 x 10^6 cells/mL.
4. Culture:
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to 1 mL of methylcellulose-based medium (e.g., MethoCult™) containing appropriate murine cytokines (e.g., IL-3, IL-6, SCF, EPO).
-
Vortex thoroughly and let stand for 5-10 minutes to allow bubbles to dissipate.
-
Dispense 1.1 mL of the mixture into 35 mm culture dishes in duplicate.
5. Incubation:
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-10 days.
6. Colony Counting:
-
Using an inverted microscope, count the number of colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM). A colony is typically defined as a cluster of >50 cells.
-
Calculate the percentage of colony inhibition compared to the vehicle control group.
Visualizations
Caption: Workflow for assessing this compound myelosuppression using a CFU-C assay.
Caption: Mechanism of this compound-induced myelosuppression in hematopoietic cells.
Caption: Decision tree for troubleshooting severe myelosuppression in animal studies.
References
Technical Support Center: Enhancing Spiroplatin Delivery to Solid Tumor Xenografts
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Spiroplatin in solid tumor xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as TNO-6) is a second-generation platinum-containing anticancer agent.[1] Its mechanism of action is similar to other platinum-based drugs like cisplatin.[2] this compound induces DNA cross-links, which interfere with DNA repair mechanisms, leading to DNA damage and subsequent apoptosis (programmed cell death) in cancer cells.[3]
Q2: What are the known dose-limiting toxicities of this compound in preclinical and clinical studies?
A2: The primary dose-limiting toxicities observed for this compound are severe and unpredictable nephrotoxicity (kidney damage) and myelosuppression (decreased production of blood cells).[2][4] The high reactivity of this compound with plasma proteins may contribute to its severe nephrotoxicity.
Q3: How can the delivery of platinum-based drugs like this compound to solid tumors be enhanced?
A3: Enhancing the delivery of platinum drugs to solid tumors often involves nanotechnology-based approaches. These strategies, which can be adapted for this compound, include encapsulation into nanoparticles (such as liposomes or polymers) to leverage the enhanced permeability and retention (EPR) effect in tumors. Targeted delivery systems, such as antibody-drug conjugates or peptide-based carriers, can also be used to specifically target cancer cells, thereby increasing drug concentration at the tumor site and reducing systemic toxicity.
Q4: What is the significance of using patient-derived xenograft (PDX) models for this compound studies?
A4: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-derived xenografts. PDX models better recapitulate the heterogeneity and complexity of human tumors, making them a powerful tool for preclinical testing of drugs like this compound and for identifying potential biomarkers of response and resistance.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Toxicity / Animal Morbidity | This compound is known for its severe nephrotoxicity. The dose may be too high, or the formulation may be causing rapid, untargeted systemic exposure. | - Dose Reduction: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific xenograft model. - Hydration: Implement a pre- and post-hydration protocol with saline to help mitigate kidney damage, a standard practice for platinum-based drugs. - Nephroprotective Agents: Consider co-administration of nephroprotective agents. Studies with cisplatin have explored agents like spironolactone and casticin, though their efficacy with this compound would need to be validated. - Formulation Modification: Explore nanoparticle-based delivery systems to improve the therapeutic index by increasing tumor-specific delivery and reducing systemic exposure. |
| Lack of Tumor Regression / Apparent Drug Resistance | The tumor model may have intrinsic or acquired resistance to platinum-based drugs. Mechanisms can include increased DNA repair, drug efflux, or detoxification pathways. | - Verify Drug Activity: Before in vivo studies, confirm the cytotoxic activity of your this compound formulation in vitro on the cancer cell line from which the xenograft was derived. - Investigate Resistance Mechanisms: In resistant xenografts, analyze tumor tissue for markers of platinum resistance, such as the expression of DNA repair enzymes (e.g., ERCC1) or drug efflux pumps. - Combination Therapy: Explore combination therapies. For instance, combining platinum drugs with inhibitors of DNA damage response (DDR) pathways has shown promise in overcoming resistance. |
| Inconsistent Tumor Growth Inhibition | Variability in experimental procedures, such as tumor implantation, drug administration, or animal health, can lead to inconsistent results. | - Standardize Tumor Implantation: Ensure consistent tumor fragment size and implantation site. Allow tumors to reach a standardized volume before initiating treatment. - Accurate Dosing: Prepare fresh drug formulations for each treatment and ensure accurate administration (e.g., intraperitoneal, intravenous). - Monitor Animal Health: Regularly monitor animal body weight and overall health, as toxicity can affect tumor growth and response to treatment. |
| This compound Formulation Issues (e.g., precipitation) | This compound may have limited solubility in certain aqueous buffers. | - Solubility Testing: Test the solubility of this compound in various pharmaceutically acceptable solvents. For other platinum drugs, Phosphate Buffered Saline (PBS) is commonly used. - Fresh Preparation: Prepare the this compound solution immediately before administration to minimize the risk of degradation or precipitation. - Use of Co-solvents/Excipients: If necessary, and with proper validation, consider the use of co-solvents or excipients that do not interfere with the drug's activity or increase its toxicity. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans (Phase I Trial)
| Parameter | Value | Reference |
| Terminal Half-life (Total Platinum) | 3.7 +/- 1.1 days (short infusion) | |
| Total Body Clearance | 2.9 +/- 1.0 ml/min (short infusion) | |
| Cumulative Urinary Excretion (120h) | 47 +/- 7% of administered dose | |
| Half-life (Ultrafilterable Platinum) | 4.4 +/- 0.7 min |
Table 2: In Vitro Plasma Protein Binding of Platinum Compounds
| Compound | Protein Binding (24h incubation) | Reference |
| Cisplatin | 94% | |
| This compound | 89% | |
| Carboplatin | 31% |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Efficacy in a Solid Tumor Xenograft Model
This protocol provides a general framework. Specific parameters such as cell line, mouse strain, and this compound dose should be optimized for each experiment.
-
Cell Culture and Animal Model:
-
Culture the desired human cancer cell line under sterile conditions.
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like PBS or Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (typically n=5-10 mice per group).
-
Control Group: Administer the vehicle solution (e.g., sterile PBS) on the same schedule as the treatment group.
-
Treatment Group:
-
Prepare this compound solution fresh before each injection. A common vehicle for platinum drugs is sterile PBS.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection). The dose and schedule must be determined from MTD studies (e.g., 5 mg/kg, twice weekly).
-
-
Monitor animal body weight and general health throughout the study as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size.
-
The primary efficacy endpoint is often tumor growth inhibition. This can be expressed as the percentage of T/C (Treated/Control), calculated as: %T/C = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100 .
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Caption: Workflow for preclinical evaluation of this compound in xenografts.
Caption: this compound-induced DNA damage leading to apoptosis or resistance.
References
- 1. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of cisplatin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen sulfide protects against cisplatin-induced experimental nephrotoxicity in animal models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Acquired Resistance to Spiroplatin
Disclaimer: Spiroplatin is an organoplatinum agent that underwent early-phase clinical trials which were prematurely discontinued due to significant renal toxicity and limited antitumor activity.[1][2] Consequently, literature specifically detailing acquired resistance mechanisms to this compound is scarce. This guide leverages the extensive research on resistance to other platinum-based drugs, such as cisplatin, which are expected to share analogous mechanisms due to their similar mode of action in forming DNA adducts.[3][4]
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased sensitivity to this compound in our cancer cell line over time. How can we confirm this is acquired resistance?
A1: To confirm acquired resistance, you should perform a series of experiments to demonstrate a stable, heritable decrease in sensitivity.
-
Serial IC50 Determinations: Culture the parental (sensitive) and suspected resistant cell lines. Treat both with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A significant fold-change in IC50 (typically >5-fold) in the suspected resistant line compared to the parental line indicates resistance.
-
Washout Experiment: To confirm the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages. Subsequently, re-determine the IC50 for this compound. If the IC50 remains elevated, it suggests a stable genetic or epigenetic alteration rather than temporary adaptation.
-
Clonal Selection: Isolate single-cell clones from the resistant population and determine the IC50 for each clone. This will reveal if the resistance is a homogeneous trait within the population.
Q2: What are the common molecular mechanisms of acquired resistance to platinum-based drugs like this compound?
A2: Acquired resistance to platinum-based drugs is multifactorial and can involve one or more of the following mechanisms:
-
Reduced Intracellular Drug Accumulation: This can be due to decreased drug influx or increased efflux. The high-affinity copper transporter 1 (CTR1) is involved in cisplatin uptake, and its downregulation can lead to resistance.[5] Conversely, overexpression of efflux pumps like ATP-binding cassette (ABC) transporters can actively remove the drug from the cell.
-
Increased Drug Inactivation: Intracellular detoxification systems, primarily involving glutathione (GSH) and metallothioneins, can bind to and inactivate platinum compounds, preventing them from reaching their DNA target.
-
Enhanced DNA Repair: Increased capacity to repair platinum-DNA adducts is a major resistance mechanism. The Nucleotide Excision Repair (NER) pathway is particularly important for removing these adducts.
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xl) or downregulating pro-apoptotic proteins, thereby tolerating higher levels of DNA damage.
-
Activation of Bypass Signaling Pathways: Activation of alternative survival pathways, such as the PI3K/AKT, MAPK, and Wnt/β-catenin pathways, can promote cell survival despite platinum-induced damage.
Q3: We suspect altered DNA repair is contributing to this compound resistance in our model. Which pathways should we investigate?
A3: The most critical DNA repair pathway to investigate for platinum drug resistance is the Nucleotide Excision Repair (NER) pathway. Key proteins in this pathway include ERCC1 (Excision Repair Cross-Complementation group 1). Overexpression of ERCC1 is frequently associated with platinum resistance. Additionally, investigating the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways can be relevant, especially in the context of BRCA1/2 mutations.
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound across experiments.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density for all experiments. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Preparation and Storage | Prepare fresh this compound solutions for each experiment from a validated stock. Store the stock solution according to the manufacturer's instructions, protected from light. |
| Assay Incubation Time | Optimize and standardize the incubation time for your cell viability assay (e.g., MTT, CellTiter-Glo®). |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. |
Problem 2: Failure to generate a this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration | Start with a low concentration of this compound (around the IC20-IC30) to allow for gradual adaptation. |
| Dose Escalation Schedule | Increase the drug concentration slowly and incrementally as the cells recover and resume proliferation. A rapid increase can lead to widespread cell death. |
| Parental Cell Line Heterogeneity | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line or a cell line known to develop platinum resistance. |
| Long-term Culture Viability | Ensure the parental cell line is robust and can be passaged multiple times under normal conditions. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: Perform a dose-response curve to accurately determine the IC50 of this compound in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Subculture: Monitor the cells daily. When the cells reach 70-80% confluency, subculture them. Initially, you may need to replace the drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the this compound concentration. A common strategy is to increase the concentration by 1.5 to 2-fold with each subsequent stable subculture.
-
Characterize the Resistant Line: After the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50) for several passages, establish this as your resistant cell line.
-
Validate Resistance: Perform a new dose-response experiment to determine the new, stable IC50 of the resistant line and compare it to the parental line. Conduct a washout experiment as described in the FAQs to confirm the stability of the resistance.
Protocol 2: Western Blotting for Key Resistance-Associated Proteins
-
Prepare Cell Lysates: Grow parental and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., ERCC1, CTR1, Bcl-2, p-AKT, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Data Presentation
Table 1: Comparative IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (e.g., A549) | Insert Value | 1 |
| Resistant (e.g., A549/SP-R) | Insert Value | Calculate Fold Change |
Table 2: Relative Protein Expression in Parental vs. This compound-Resistant Cells
| Protein | Parental (Normalized Expression) | Resistant (Normalized Expression) | Fold Change |
| CTR1 | 1.0 | Insert Value | Calculate |
| ERCC1 | 1.0 | Insert Value | Calculate |
| Bcl-2 | 1.0 | Insert Value | Calculate |
| p-AKT | 1.0 | Insert Value | Calculate |
Visualizations
Signaling Pathways in Acquired Platinum Resistance
Caption: Key mechanisms of acquired resistance to platinum-based drugs.
Experimental Workflow for Investigating this compound Resistance
References
Reasons for Spiroplatin's discontinuation in clinical trials
FOR RESEARCH AND DEVELOPMENT PROFESSIONALS
This technical support center provides detailed information regarding the discontinuation of Spiroplatin (TNO-6) in clinical trials. The following question-and-answer guide addresses common issues and findings from the clinical evaluation of this organoplatinum compound.
Frequently Asked Questions (FAQs)
Q1: What were the primary reasons for the discontinuation of this compound in clinical trials?
A1: The multicenter Phase II clinical trial of this compound was terminated prematurely due to two main factors: a lack of significant antitumor activity and the occurrence of severe and unpredictable renal toxicity (nephrotoxicity).[1][2]
Q2: What were the dose-limiting toxicities observed during the Phase I trial of this compound?
A2: In the Phase I study, the primary dose-limiting toxicities were identified as myelosuppression (suppression of blood cell production in the bone marrow) and renal toxicity.[3] Proteinuria, indicating both glomerular and tubular damage, was also observed and was found to be dependent on both the dose and the infusion schedule.[3]
Q3: What specific adverse events related to nephrotoxicity were reported in the Phase II trial?
A3: The Phase II trial reported severe renal toxicity. Among 11 patients who had previously received cisplatin, four experienced increases in serum creatinine, with one patient unfortunately dying from renal failure.[1] Of the 51 patients without prior cisplatin treatment, four also showed changes in serum creatinine levels, with two being transient and two being persistent. One of these cases ultimately required hemodialysis. Notably, hydration protocols before and after drug administration did not mitigate this drug-induced nephrotoxicity.
Q4: Was there any evidence of antitumor activity with this compound?
A4: The antitumor activity of this compound was not considered striking. In the Phase I trial, one complete response was seen in a breast cancer patient, and one partial response was observed in a patient with lung adenocarcinoma. The subsequent Phase II trial, which enrolled 64 patients across nine different solid tumor types, reported only three partial responses in patients with renal cell carcinoma, ovarian carcinoma, and malignant melanoma, respectively.
Q5: What was the recommended dose and schedule for this compound in Phase II studies?
A5: Based on the results of the Phase I trial, the recommended dose for Phase II studies was 30 mg/m² administered as a 4-hour infusion every 3 weeks. This was the dose level used in the subsequent multicenter Phase II study.
Data Summary
Table 1: this compound Phase I Clinical Trial Summary
| Parameter | Value | Reference |
| Patient Population | 67 patients with advanced solid tumors | |
| Dose Range Tested | 2.5 - 40 mg/m² (every 3 weeks) | |
| Maximum Tolerated Dose (MTD) - Good-Risk Patients | 40 mg/m² | |
| Maximum Tolerated Dose (MTD) - Poor-Risk Patients | 35 mg/m² | |
| Dose-Limiting Toxicities | Myelosuppression, Renal Toxicity | |
| Recommended Phase II Dose | 30 mg/m² (4-hour infusion every 3 weeks) |
Table 2: this compound Phase II Clinical Trial Key Findings
| Parameter | Value | Reference |
| Patient Population | 64 patients with nine different solid tumors | |
| Treatment Regimen | 30 mg/m² as a 4-hour infusion every 3 weeks | |
| Total Cycles Administered | 141 | |
| Overall Response Rate | 3 partial responses out of 64 patients | |
| Key Toxicities | Nausea, Vomiting, Myelosuppression, Renal Toxicity | |
| Outcome | Study stopped prematurely |
Experimental Protocols
Protocol: Assessment of Renal Toxicity in Clinical Trials
This section outlines a general methodology for monitoring and grading nephrotoxicity in a clinical trial setting, similar to what would have been employed during the this compound studies.
-
Patient Eligibility:
-
Establish baseline renal function. Patients must have a serum creatinine level ≤ 1.5 mg/dL and a calculated creatinine clearance ≥ 60 mL/min.
-
-
Monitoring Schedule:
-
Baseline: Collect blood and urine samples within 7 days prior to the first drug administration.
-
During Treatment: Collect blood and urine samples prior to each treatment cycle.
-
Post-Treatment: Monitor renal function at the end of the study and during follow-up visits.
-
-
Key Parameters to Measure:
-
Blood: Serum creatinine, Blood Urea Nitrogen (BUN), electrolytes (magnesium, potassium).
-
Urine: Urinalysis for proteinuria and hematuria. 24-hour urine collection for creatinine clearance measurement.
-
-
Grading of Toxicity:
-
Adverse events are graded using a standardized system such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Example CTCAE Grades for Serum Creatinine Increase:
-
Grade 1: Increase of >0.3 mg/dL; 1.5-2.0 x baseline.
-
Grade 2: 2.0-3.0 x baseline.
-
Grade 3: >3.0 x baseline; hospitalization indicated.
-
Grade 4: Life-threatening consequences; dialysis indicated.
-
Grade 5: Death.
-
-
-
Management and Dose Modification:
-
Define rules for dose interruption, reduction, or discontinuation based on the grade of renal toxicity observed. For example, a Grade 3 toxicity may require treatment interruption until recovery to Grade 1 or baseline, with a subsequent dose reduction. A Grade 4 event would typically lead to permanent discontinuation.
-
Visualizations
Caption: Logical workflow for the discontinuation of this compound clinical trials.
Caption: Proposed mechanism of action for platinum-based drugs like this compound.
Caption: Simplified workflow for a "3+3" Phase I dose-escalation study design.
References
Addressing the dose-limiting toxicities of Spiroplatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the dose-limiting toxicities of Spiroplatin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities of this compound?
A1: The primary dose-limiting toxicities observed in clinical trials with this compound are myelosuppression and renal toxicity.[1][2][3] Myelosuppression involves a decrease in the production of blood cells by the bone marrow, leading to conditions like neutropenia, thrombocytopenia, and anemia.[4][5] Renal toxicity, or nephrotoxicity, involves damage to the kidneys, which can lead to impaired kidney function.
Q2: How does the myelotoxicity of this compound compare to other platinum-based drugs?
A2: In vitro studies using a human myeloid clonogenic assay have shown that this compound is significantly more myelotoxic than cisplatin, carboplatin, and iproplatin. The concentration required to inhibit 50% of bone marrow colony formation (IC50) was lowest for this compound, indicating higher toxicity to hematopoietic progenitor cells.
Q3: What are the observed signs of renal toxicity with this compound in clinical studies?
A3: Clinical studies have reported dose- and schedule-dependent proteinuria, indicating both glomerular and tubular damage. In a phase II study, some patients experienced transient increases in serum creatinine, while others had persistent changes, with one case leading to renal failure and another requiring hemodialysis. Notably, pre- and post-hydration did not appear to reduce the drug-induced nephrotoxicity.
Q4: What is the proposed mechanism of action for this compound?
A4: As a platinum-based compound, this compound's mechanism of action is believed to be similar to other drugs in its class. It is thought to induce DNA cross-links, which inhibit DNA replication and the synthesis of RNA and proteins in cancer cells. This disruption of DNA function ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
Section 2: Troubleshooting Guides
Issue 1: Unexpectedly High Myelosuppression in Preclinical Models
Symptoms:
-
Significant decrease in white blood cell, red blood cell, and/or platelet counts in animal models.
-
Excessive inhibition of colony formation in in vitro hematopoietic progenitor cell assays.
Possible Causes:
-
High Sensitivity of Hematopoietic Progenitors: Hematopoietic stem and progenitor cells are rapidly dividing and can be highly sensitive to DNA-damaging agents like this compound.
-
Incorrect Dosing or Exposure Time: The concentration or duration of this compound exposure may be too high for the specific cell type or animal model.
-
Assay Variability: Technical issues with the colony-forming cell (CFC) assay can lead to inaccurate results.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare the administered dose to the maximum tolerated dose (MTD) reported in clinical studies (35-40 mg/m² for poor- and good-risk patients, respectively). Adjust the dose in your preclinical model accordingly.
-
Optimize In Vitro Assay Conditions:
-
Cell Seeding Density: Ensure the optimal number of bone marrow mononuclear cells is plated. Too few cells can result in poor colony growth, while too many can make accurate counting difficult.
-
Reagent Quality: Use fresh, high-quality methylcellulose medium and cytokine cocktails to support robust colony growth.
-
Positive Control: Include a known myelosuppressive agent as a positive control to validate the assay's performance and ensure consistency between experiments.
-
-
Refine Animal Monitoring:
-
Complete Blood Counts (CBCs): Perform baseline CBCs before treatment and at regular intervals during and after treatment to closely monitor hematological parameters.
-
Histopathology: At the end of the study, perform a histopathological examination of the bone marrow to assess cellularity and morphology.
-
Issue 2: Significant Renal Toxicity Observed in Animal Models
Symptoms:
-
Elevated serum creatinine and blood urea nitrogen (BUN) levels.
-
Proteinuria (excess protein in the urine).
-
Histological evidence of renal tubular damage (e.g., necrosis, apoptosis).
Possible Causes:
-
Direct Tubular Cell Injury: Platinum compounds can accumulate in the renal proximal tubular epithelial cells, leading to direct toxicity.
-
Oxidative Stress and Inflammation: Cisplatin, a related compound, is known to induce nephrotoxicity through the generation of reactive oxygen species (ROS) and by triggering an inflammatory response in the kidneys. It is plausible that this compound acts through a similar mechanism.
-
Apoptosis of Renal Cells: Platinum drugs can induce programmed cell death (apoptosis) in renal tubular cells.
Troubleshooting Steps:
-
Dose Adjustment: As with myelosuppression, review and potentially lower the this compound dose.
-
Investigate Mechanistic Pathways:
-
Oxidative Stress Markers: Measure markers of oxidative stress in kidney tissue, such as malondialdehyde (MDA) levels or the activity of antioxidant enzymes like superoxide dismutase (SOD).
-
Inflammatory Cytokines: Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in renal tissue or urine.
-
Apoptosis Assays: Use techniques like TUNEL staining or caspase activity assays to assess the extent of apoptosis in kidney sections.
-
-
Consider Co-administration of Protective Agents (Experimental):
-
Based on data from other platinum agents, the experimental use of antioxidants or anti-inflammatory agents could be explored to mitigate renal toxicity. However, the potential for these agents to interfere with the antitumor efficacy of this compound must be carefully evaluated.
-
Section 3: Data Tables
Table 1: In Vitro Myelotoxicity of Platinum Analogs
| Compound | Mean IC50 (µg/mL) for Human Myeloid Progenitor Cells (CFU-GM) |
| This compound | 0.4 |
| Cisplatin | 15.6 |
| Carboplatin | 56.3 |
| Iproplatin | 36.3 |
| Data from a human myeloid clonogenic assay. |
Table 2: Dose-Limiting Toxicities of this compound from Clinical Trials
| Toxicity Type | Key Findings | Reference |
| Myelosuppression | Dose-limiting. | |
| Renal Toxicity | Dose-limiting; Proteinuria (glomerular and tubular damage); Increased serum creatinine; Severe, unpredictable nephrotoxicity observed. |
Section 4: Experimental Protocols
Protocol 1: Human Myeloid Clonogenic Assay for Myelotoxicity Assessment
This protocol is adapted from the methodology used to assess the myelotoxicity of this compound.
Objective: To determine the in vitro toxicity of this compound to human hematopoietic progenitor cells.
Materials:
-
Human bone marrow aspirates
-
Ficoll-Paque for mononuclear cell separation
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal bovine serum (FBS)
-
Methylcellulose-based medium (e.g., MethoCult™) containing recombinant human cytokines (e.g., SCF, GM-CSF, IL-3, EPO)
-
This compound stock solution
-
35 mm culture dishes
Procedure:
-
Cell Isolation: Isolate mononuclear cells from human bone marrow aspirates using Ficoll-Paque density gradient centrifugation.
-
Cell Culture Preparation: Resuspend the isolated cells in IMDM supplemented with FBS.
-
Drug Incubation: Incubate a known number of cells with various concentrations of this compound for 60 minutes at 37°C. Include a vehicle-only control.
-
Plating: After incubation, wash the cells and plate them in the methylcellulose-based medium in 35 mm culture dishes.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14 days.
-
Colony Counting: After 14 days, count the number of granulocyte-macrophage colony-forming units (CFU-GM) under an inverted microscope. A colony is typically defined as an aggregate of 50 or more cells.
-
Data Analysis: Calculate the percentage of colony inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of colony formation.
Protocol 2: In Vitro Nephrotoxicity Assessment Using a Renal Proximal Tubule Epithelial Cell Line
This protocol is a general method based on studies of other platinum compounds and can be adapted for this compound.
Objective: To evaluate the direct cytotoxic effect of this compound on renal tubular epithelial cells.
Materials:
-
Human conditionally immortalized proximal tubule epithelial cell line (ciPTEC) or human kidney-2 (HK-2) cells
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
96-well plates
-
MTT or WST-1 cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the renal epithelial cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Viability Assay: After the treatment period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or WST-1).
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value.
Section 5: Visualizations
References
- 1. Comparative effect of cisplatin, this compound, carboplatin, iproplatin and JM40 in a human myeloid clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicenter phase II study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bone marrow suppression - Wikipedia [en.wikipedia.org]
Validation & Comparative
Spiroplatin vs. Cisplatin: A Comparative Analysis of Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitumor activities of spiroplatin and cisplatin, two platinum-based chemotherapeutic agents. While cisplatin is a cornerstone of cancer treatment, this compound was developed as an analogue with the aim of improving the therapeutic index. This document synthesizes available experimental data to offer an objective comparison of their performance.
Executive Summary
Cisplatin has long been a potent and widely used anticancer drug, effective against a range of solid tumors including testicular, ovarian, bladder, and lung cancers.[1] Its mechanism of action primarily involves binding to nuclear DNA, forming adducts that lead to cytotoxicity.[1][2] However, its clinical utility is often limited by significant side effects, most notably nephrotoxicity, and the development of drug resistance.[1][2]
This compound emerged as a second-generation platinum analogue with a different chemical structure, intended to offer an improved toxicity profile and potentially overcome cisplatin resistance. However, clinical investigations into this compound were largely conducted in the late 1980s and early 1990s. While some studies showed activity, severe and unpredictable renal toxicity ultimately led to the discontinuation of its clinical development. This guide presents a comparative analysis based on the available, albeit dated, preclinical and clinical data.
Data Presentation: In Vitro Antitumor Activity
A key comparative study utilized a human tumor clonogenic assay to evaluate the cytotoxic effects of this compound and cisplatin on fresh tumor samples from 63 patients with various non-hematological malignancies. The results indicated that this compound demonstrated comparable, and in some cases superior, in vitro activity to cisplatin.
| Drug | Concentration (µg/ml) | Tumor Samples with ≥50% Cell Kill | Tumor Samples with ≥70% Cell Kill |
| Cisplatin | 0.1 and 1.0 | 8 | 2 |
| This compound | 0.1 and 1.0 | Not explicitly stated, but showed sensitivity in 12 samples | 3 |
Table 1: Comparative in vitro cytotoxicity of this compound and Cisplatin.
The study also highlighted a partial cross-resistance between the two compounds. Among 57 paired comparisons, 6 tumor samples were sensitive to this compound alone, while 2 were sensitive to cisplatin alone, and 6 were sensitive to both. This suggests that this compound might have activity against some cisplatin-resistant tumors.
Experimental Protocols
Human Tumor Clonogenic Assay
The comparative in vitro data presented above was obtained using a modified double-layer Hamburger and Salmon cloning assay.
Methodology:
-
Tumor Sample Preparation: Fresh tumor samples were obtained from patients with non-hematological malignancies.
-
Cell Exposure: The tumor cells were exposed to cisplatin and this compound for 1 hour.
-
Drug Concentrations: Cisplatin and this compound were tested at concentrations of 0.1 µg/ml and 1.0 µg/ml.
-
Clonogenic Assay: A double-layer soft agar system was used to culture the tumor cells and assess their ability to form colonies after drug exposure.
-
Data Analysis: The percentage of cell kill was determined by comparing the number of colonies in the treated plates to the control plates. A ≥50% or ≥70% reduction in colony formation was considered a sensitive response.
Mandatory Visualizations
Signaling Pathway of Platinum-Based Drugs
The primary mechanism of action for both cisplatin and, by extension, this compound involves the formation of DNA adducts, which triggers a cascade of cellular events leading to apoptosis.
References
A Comparative In Vitro Analysis of Spiroplatin and Carboplatin Cytotoxicity
In the landscape of platinum-based chemotherapeutics, Spiroplatin (also known as TNO-6) and Carboplatin have been subjects of considerable research. This guide offers a detailed comparison of their in vitro cytotoxicity, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Executive Summary
This compound, a second-generation platinum analog, has demonstrated significant cytotoxic activity in preclinical studies. Available in vitro data from a study on normal human progenitor myeloid cells (CFU-GM) indicates that this compound is substantially more potent than Carboplatin in this non-cancerous cell line. However, comprehensive, direct comparative studies of their cytotoxic effects across a broad range of cancer cell lines are limited. Carboplatin, a widely used clinical agent, has well-documented cytotoxic activity against various cancers. Its mechanism of action, shared with other platinum compounds, involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis. While this compound is presumed to operate through a similar mechanism, specific details of its signaling pathways are less extensively characterized.
Quantitative Cytotoxicity Data
Direct comparative data for the 50% inhibitory concentration (IC50) of this compound and Carboplatin in the same cancer cell lines are scarce in the readily available literature. The following tables summarize the available data from different studies.
Table 1: Comparative Cytotoxicity in Normal Human Myeloid Progenitor Cells (CFU-GM)
A study utilizing a clonogenic assay provided a direct comparison of the cytotoxicity of this compound and Carboplatin against normal human progenitor myeloid cells.
| Compound | Mean IC50 (µg/mL) |
| This compound | 0.4[1] |
| Carboplatin | 56.3[1] |
Data from a clonogenic assay with a 60-minute drug incubation period.[1]
Table 2: Cytotoxicity of Carboplatin in Various Human Cancer Cell Lines
The following data for Carboplatin have been compiled from studies using a 96-well-plate clonogenic assay.
| Cell Line | Cancer Type | Carboplatin IC50 (µg/mL) |
| RL95-2 | Endometrial Adenocarcinoma | 0.096[2] |
| KLE | Endometrial Adenocarcinoma | 1.20[2] |
| UM-EC-1 | Endometrial Adenocarcinoma | 0.24 |
| UM-EC-2 | Endometrial Adenocarcinoma | 0.14 |
| UM-EC-3 | Endometrial Adenocarcinoma | 0.38 |
| UT-EC-2A | Endometrial Adenocarcinoma | 0.19 |
| UT-EC-2B | Endometrial Adenocarcinoma | 0.29 |
| UT-EC-3 | Endometrial Adenocarcinoma | 0.14 |
| OVCAR-3 | Ovarian Cancer | ~490 (median ID50) |
| A721 | Ovarian Cancer | Data not specified |
| A90 | Ovarian Cancer | Data not specified |
| A286 | Ovarian Cancer | Data not specified |
| A1 | Ovarian Cancer | Data not specified |
| A121A | Ovarian Cancer | Data not specified |
Note: The study on ovarian cancer cell lines reported a median 50% inhibitory dose (ID50) for Carboplatin. All cell lines tested were found to be more susceptible to cisplatin than carboplatin at all tested concentrations and exposure times.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Clonogenic Assay
The clonogenic assay is a standard method to determine the cytotoxicity of a compound by assessing the ability of single cells to form colonies.
-
Cell Preparation:
-
Harvest cells from culture flasks using trypsin-EDTA.
-
Perform a cell count to determine the cell concentration.
-
Prepare a single-cell suspension in the appropriate culture medium.
-
-
Drug Exposure:
-
Incubate a known number of cells with various concentrations of the platinum compound (e.g., this compound or Carboplatin) for a specified period (e.g., 60 minutes).
-
-
Plating:
-
After incubation, wash the cells to remove the drug.
-
Plate the treated cells in appropriate dilutions into petri dishes or multi-well plates.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
-
Fixation and Staining:
-
Aspirate the medium and wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution such as 10% formalin.
-
Stain the fixed colonies with a staining solution like 0.5% crystal violet.
-
-
Colony Counting:
-
Count the number of visible colonies in each dish.
-
Calculate the surviving fraction for each drug concentration relative to the untreated control.
-
Determine the IC50 value, which is the drug concentration that inhibits colony formation by 50%.
-
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of the platinum compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, the concentration of the drug that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflow
Mechanism of Action of Platinum-Based Drugs
Both this compound and Carboplatin are believed to exert their cytotoxic effects primarily through interactions with DNA. The activated platinum complex binds to DNA, forming intra- and inter-strand crosslinks. These DNA adducts disrupt DNA replication and transcription, triggering a cascade of cellular responses that can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death).
The apoptotic process initiated by platinum drugs can proceed through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: DNA damage is recognized by sensor proteins, which activate a signaling cascade that converges on the mitochondria. This leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates caspases, the executioners of apoptosis.
-
The Extrinsic (Death Receptor) Pathway: Platinum drugs can also induce the expression of death receptors on the cell surface. Binding of their respective ligands to these receptors initiates a separate caspase activation cascade.
Caption: General signaling pathway for platinum-based drugs.
Experimental Workflow for Cytotoxicity Comparison
The following diagram illustrates a typical workflow for comparing the in vitro cytotoxicity of two compounds.
Caption: Workflow for comparing in vitro cytotoxicity.
References
Spiroplatin vs. Iproplatin: A Comparative Analysis of Efficacy in Human Tumor Clonogenic Assays
In the landscape of platinum-based chemotherapy, the quest for analogs with improved therapeutic indices over cisplatin has led to the development of numerous compounds, including spiroplatin and iproplatin. This guide provides a comparative analysis of the efficacy of these two platinum analogs as determined by human tumor clonogenic assays, offering researchers, scientists, and drug development professionals a concise overview of their relative cytotoxic potential.
Quantitative Efficacy Comparison
A key study evaluating the comparative effects of cisplatin and its analogs, including this compound and iproplatin, in a human tumor clonogenic assay provides valuable insights into their relative efficacies. The assay was performed on fresh tumor samples from 63 patients with a variety of non-hematological malignancies.[1] The following table summarizes the key findings regarding the cytotoxic activity of this compound and iproplatin.
| Metric | This compound | Iproplatin | Cisplatin (for reference) | Carboplatin (for reference) |
| Number of Tumor Samples with ≥70% Cell Kill | 3 | 6 | 2 | 3 |
| Paired Comparisons of Sensitivity vs. Cisplatin | ||||
| Sensitive to Analog Alone | 6 | 8 | N/A | Not specified |
| Sensitive to Cisplatin Alone | 2 | 6 | N/A | Not specified |
| Sensitive to Both | 6 | 2 | N/A | Not specified |
| Percentage of Cisplatin-Resistant Samples Sensitive to Analog | Not specified | ~20% | N/A | Not specified |
Key Observations:
-
Iproplatin demonstrated a higher frequency of inducing ≥70% cell kill in tumor samples compared to this compound, cisplatin, and carboplatin.[1]
-
A notable finding is the partial cross-resistance between cisplatin and its analogs.[1] Specifically, a portion of tumor samples resistant to cisplatin showed sensitivity to iproplatin, suggesting a potential role for iproplatin in treating cisplatin-refractory tumors.[1]
-
In paired comparisons against cisplatin, both this compound and iproplatin showed instances of efficacy where cisplatin did not, and vice-versa, highlighting differences in their spectrum of activity.[1]
Experimental Protocols
The data presented above was generated using a modified double-layer Hamburger and Salmon human tumor clonogenic assay. This assay is a well-established in vitro method to assess the ability of individual tumor cells to proliferate and form colonies after exposure to cytotoxic agents.
Summary of the Clonogenic Assay Protocol:
-
Tumor Sample Preparation: Fresh tumor samples from patients were collected and processed to obtain a single-cell suspension.
-
Drug Exposure: The tumor cells were exposed for 1 hour to each platinum analog at two different concentrations. For this compound, the concentrations were 0.1 µg/ml and 1.0 µg/ml. For iproplatin, the concentrations were 1.0 µg/ml and 10 µg/ml.
-
Cell Plating: After drug exposure, the cells were washed and plated in a double-layer soft agar system. This involves a bottom layer of agar and a top layer containing the tumor cells.
-
Incubation: The plates were incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that allows for colony formation, typically 1-3 weeks.
-
Colony Counting: After the incubation period, colonies, defined as a cluster of at least 50 cells, were fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The survival fraction was calculated by comparing the number of colonies in the treated plates to the number of colonies in the untreated control plates. A ≥50% or ≥70% reduction in colony formation was considered a significant cell kill.
Experimental Workflow
The following diagram illustrates the general workflow of a human tumor clonogenic assay used to compare the efficacy of this compound and iproplatin.
Caption: Workflow of a human tumor clonogenic assay.
Signaling Pathways
While the primary mechanism of action for platinum-based drugs like this compound and iproplatin involves the formation of DNA adducts leading to the inhibition of DNA replication and transcription, and ultimately apoptosis, the differential sensitivity observed suggests potential differences in cellular uptake, DNA repair pathway engagement, or downstream signaling. The partial lack of cross-resistance between cisplatin and iproplatin, for instance, may imply that iproplatin can circumvent some of the resistance mechanisms that affect cisplatin. Further research into the specific molecular interactions and signaling pathways affected by each compound is necessary to fully elucidate these differences.
References
Analysis of cross-resistance between Spiroplatin and other platinum agents
An in-depth guide for researchers and drug development professionals on the cross-resistance profile of Spiroplatin relative to other platinum-based anticancer agents. This report synthesizes available preclinical and clinical data to illuminate the comparative efficacy and resistance patterns of these compounds.
The landscape of cancer therapy has been profoundly shaped by platinum-based drugs, with cisplatin, carboplatin, and oxaliplatin forming the cornerstone of treatment for numerous malignancies. However, the emergence of drug resistance remains a critical obstacle to their clinical efficacy. This compound, a second-generation platinum analog, was developed in an effort to circumvent these resistance mechanisms and reduce the severe toxicities associated with cisplatin. This guide provides a detailed comparison of the cross-resistance between this compound and other platinum agents, supported by experimental data, to inform future research and drug development strategies.
Comparative Cytotoxicity of Platinum Agents
An initial assessment of the inherent potency of platinum analogs was conducted on normal human progenitor myeloid cells (CFU-GM) to gauge their relative toxicities. The results indicate that this compound exhibits significantly higher cytotoxic potency compared to cisplatin, carboplatin, and iproplatin in this in vitro system.
| Platinum Agent | Mean Inhibitory Concentration (IC50) in CFU-GM (µg/mL) |
| This compound | 0.4 |
| Cisplatin | 15.6 |
| Iproplatin | 36.3 |
| Carboplatin | 56.3 |
Data sourced from a clonogenic assay using normal human bone marrow progenitor cells. A lower IC50 value indicates higher cytotoxicity.[1]
Analysis of Cross-Resistance in Human Tumors
A key study evaluated the activity of this compound and other platinum analogs in fresh tumor samples obtained from 63 patients with various cancers, including ovarian and breast cancer. This research provides the most direct evidence of this compound's cross-resistance profile with cisplatin.
The findings revealed only partial cross-resistance between cisplatin and this compound.[2] In a head-to-head comparison using a human tumor clonogenic assay, a significant portion of tumor samples resistant to cisplatin still showed sensitivity to this compound, and vice-versa.[2] This suggests that this compound may have a mechanism of action or cellular processing that is distinct enough from cisplatin to overcome some resistance pathways.
The table below summarizes the sensitivity patterns from 57 paired comparisons between cisplatin and this compound in patient-derived tumor samples.[2]
| Sensitivity Profile | Number of Tumor Samples (out of 57) |
| Sensitive to This compound ONLY | 6 |
| Sensitive to Cisplatin ONLY | 2 |
| Sensitive to BOTH Agents | 6 |
| Resistant to BOTH Agents | 43 |
Data from a human tumor clonogenic assay where sensitivity is defined as a ≥50% reduction in cell survival at a clinically relevant drug concentration.[2]
Experimental Protocols
To ensure the reproducibility and clear interpretation of the cited data, the methodology for the key cross-resistance study is detailed below.
Human Tumor Clonogenic Assay
The assessment of cross-resistance between this compound and cisplatin in fresh human tumors was performed using a modified double-layer Hamburger and Salmon cloning assay.
-
Tumor Sample Preparation: Fresh tumor samples from 63 patients with non-hematological malignancies were collected. Single-cell suspensions were prepared through mechanical disaggregation.
-
Drug Exposure: Tumor cells were exposed for 1 hour to each platinum agent at two concentrations.
-
Cisplatin & this compound: 0.1 µg/mL and 1.0 µg/mL.
-
Carboplatin & Iproplatin: 1.0 µg/mL and 10 µg/mL.
-
-
Cell Plating: After drug exposure, cells were washed and plated in a double-layer soft agar system. The bottom layer consisted of a nutrient-agar mixture, and the top layer contained the tumor cells suspended in agar.
-
Incubation: Plates were incubated to allow for colony formation from surviving cancer stem cells.
-
Data Analysis: The number of colonies in drug-treated plates was compared to control (untreated) plates. A ≥50% reduction in colony formation (cell kill) at the lower drug concentration was considered evidence of drug sensitivity.
Visualizing Experimental and Biological Pathways
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for assessing drug sensitivity in patient tumors.
Caption: Common pathways leading to platinum drug resistance.
Caption: this compound shows partial cross-resistance with cisplatin.
Conclusion
The available data, primarily from studies on fresh human tumor samples, indicates that this compound is not fully cross-resistant with cisplatin. A subset of cisplatin-resistant tumors retains sensitivity to this compound, suggesting that its unique chemical structure may allow it to bypass certain resistance mechanisms that are effective against cisplatin and its closer analog, carboplatin.
Despite its higher in vitro potency, the clinical development of this compound was halted due to severe and unpredictable renal toxicity. However, the evidence of its ability to overcome certain instances of cisplatin resistance is valuable. It underscores the principle that structural modifications to the platinum molecule can alter the spectrum of activity and resistance. For researchers and drug developers, this compound serves as an important case study, demonstrating that while overcoming resistance is a key goal, it must be balanced with a manageable toxicity profile. Future development of platinum agents could draw inspiration from this compound's structure to design novel compounds that retain the ability to circumvent resistance while exhibiting improved safety.
References
Spiroplatin: A Comparative Analysis of its Efficacy Across Diverse Cancer Histologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Spiroplatin's effectiveness across various cancer histologies, benchmarked against other platinum-based chemotherapeutic agents. The information is supported by available preclinical and clinical experimental data to offer an objective performance assessment.
Executive Summary
This compound (TNO-6) is a second-generation platinum analog developed with the aim of improving upon the therapeutic index of cisplatin and carboplatin. While preclinical studies showed promise, clinical investigations revealed limited antitumor activity and significant, unpredictable nephrotoxicity, which ultimately led to the cessation of its development. This guide summarizes the key findings from these studies to inform future research in platinum-based drug development.
Clinical Efficacy of this compound: A Phase II Perspective
A multicenter Phase II clinical trial investigated the efficacy and toxicity of this compound in 64 patients with nine different types of solid tumors. The study was prematurely terminated due to a lack of significant antitumor activity and severe, unpredictable kidney toxicity.[1]
Table 1: Summary of this compound Phase II Clinical Trial Results [1]
| Cancer Histology | Number of Patients | Response Rate | Notes |
| Renal Cell Carcinoma | Not specified | 1 Response | One patient showed a response to this compound treatment. |
| Ovarian Carcinoma | Not specified | 1 Response | One patient with ovarian carcinoma responded to the therapy. |
| Malignant Melanoma | Not specified | 1 Response | A single response was observed in a patient with malignant melanoma. |
| Other Solid Tumors (6 types) | Not specified | No Responses | No responses were observed in the other six cancer histologies included in the trial. |
| Total | 64 | 3/64 (4.7%) | The overall response rate was low, and the study was halted due to toxicity. |
Note: The full publication with a detailed breakdown of patient numbers for each of the nine cancer histologies was not publicly available in the searched resources. The table reflects the information available in the study's abstract.
In Vitro Comparative Studies
Preclinical studies using a human tumor clonogenic assay provided a direct comparison of the cytotoxic effects of this compound with cisplatin and carboplatin on fresh tumor samples from patients.
Table 2: In Vitro Sensitivity of Tumor Samples to Platinum Analogs [2]
| Cancer Histology | Drug | Number of Sensitive Samples (≥50% cell kill) | Notes |
| Ovarian Cancer | Cisplatin | Not specified | In 57 paired comparisons, 6 were sensitive to both cisplatin and this compound, while 2 were sensitive to cisplatin alone. |
| This compound | 8 | In the same 57 pairs, 6 were sensitive to both, and 6 were sensitive to this compound alone, suggesting some lack of cross-resistance.[2] | |
| Carboplatin | Not specified | Similar observations of partial cross-resistance were made with carboplatin. | |
| Breast Cancer | Cisplatin | Not specified | |
| This compound | 3 | Hints of activity were observed for all analogs in breast cancer.[2] | |
| Carboplatin | Not specified |
Experimental Protocols
Human Tumor Clonogenic Assay
This assay was utilized to assess the in vitro cytotoxicity of platinum drugs against fresh human tumor cells.
Methodology:
-
Tumor Sample Preparation: Fresh tumor samples from patients with various non-hematological malignancies were mechanically and enzymatically dissociated into single-cell suspensions.
-
Drug Exposure: The tumor cells were exposed to the platinum drugs (cisplatin, this compound, carboplatin, and iproplatin) for 1 hour at varying concentrations. For cisplatin and this compound, concentrations of 0.1 µg/ml and 1.0 µg/ml were used. For carboplatin and iproplatin, concentrations of 1.0 µg/ml and 10 µg/ml were used.
-
Cell Plating: After drug exposure, the cells were washed and plated in a double-layer soft agar system.
-
Colony Formation: The plates were incubated to allow for the growth of tumor cell colonies from single surviving cells.
-
Data Analysis: The number of colonies formed in the drug-treated plates was compared to the number in untreated control plates to determine the percentage of cell kill. A cell kill of ≥50% was considered to indicate drug sensitivity.
In Vitro Cytotoxicity Assay (General Protocol)
Standard in vitro cytotoxicity assays, such as the MTT assay, are commonly used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: A specific number of cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of the test compounds (e.g., this compound, cisplatin, carboplatin) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the incubation period, MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Data Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Mechanism of Action: Signaling Pathways
The cytotoxic mechanism of platinum-based drugs, including this compound, is primarily mediated by their interaction with DNA, leading to the formation of DNA adducts that trigger cell cycle arrest and apoptosis.
Caption: General signaling pathway for platinum-based anticancer drugs.
Experimental Workflow
The evaluation of a novel platinum compound like this compound typically follows a structured workflow from preclinical in vitro testing to clinical trials.
Caption: Typical drug development workflow for a platinum-based compound.
Conclusion
The available data on this compound indicates that while it demonstrated some in vitro activity against certain cancer types, this did not translate into significant clinical efficacy. The primary obstacles to its clinical utility were a low overall response rate and severe, unpredictable nephrotoxicity. The partial lack of cross-resistance with cisplatin observed in preclinical models suggests that further exploration of novel platinum analogs with different chemical structures may still yield compounds with improved therapeutic profiles. The experience with this compound underscores the critical importance of a favorable toxicity profile for the successful clinical development of new chemotherapeutic agents.
References
A Comparative Analysis of the Toxicological Profiles of Spiroplatin, Cisplatin, and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of three platinum-based chemotherapeutic agents: Spiroplatin, cisplatin, and carboplatin. The information presented is collated from various experimental studies to assist researchers in understanding the relative toxicities and underlying mechanisms of these compounds.
Executive Summary
Cisplatin, a cornerstone of cancer chemotherapy, is beset by significant dose-limiting toxicities, including nephrotoxicity, neurotoxicity, and ototoxicity. In an effort to mitigate these adverse effects while retaining therapeutic efficacy, second and third-generation platinum analogs such as carboplatin and this compound were developed. Carboplatin exhibits a more favorable profile in terms of non-hematological toxicities but is primarily associated with dose-limiting myelosuppression. This compound, a third-generation analog, demonstrated promising antitumor activity but was ultimately withdrawn from clinical development due to severe and unpredictable nephrotoxicity. This guide delves into the experimental data that delineates these distinct toxicity profiles.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the quantitative data on the in vivo and in vitro toxicities of this compound, cisplatin, and carboplatin.
Table 1: In Vivo Acute Toxicity (LD10) in Mice
| Compound | LD10 (mg/kg) |
| This compound | 6.8 |
| Cisplatin | 15.5 |
| Carboplatin | 165 |
LD10: Dose that is lethal to 10% of the test population.
Table 2: In Vitro Cytotoxicity (IC50) in Human Ovarian Cancer Cell Lines
| Cell Line | Cisplatin (µg/mL) | Carboplatin (µg/mL) |
| OVCAR-3 | ~1.0 | ~10.0 |
| A2780 | ~0.5 | ~5.0 |
IC50: Concentration of a drug that inhibits cell growth by 50%. Values are approximate and can vary based on experimental conditions.
Table 3: In Vitro Cytotoxicity (IC50) Against Normal Human Progenitor Myeloid Cells (CFU-GM)
| Compound | IC50 (µg/mL) |
| This compound | 0.4 |
| Cisplatin | 15.6 |
| Carboplatin | 56.3 |
This data highlights the potent myelosuppressive potential of this compound in vitro compared to cisplatin and carboplatin.[1]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound, cisplatin, and carboplatin toxicities.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, cisplatin, or carboplatin. Control wells receive medium with the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
2. Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cytotoxicity.
-
Cell Seeding: A known number of single cells are seeded into 6-well plates. The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.
-
Drug Exposure: Cells are treated with varying concentrations of the platinum compounds for a defined period (e.g., 24 hours).
-
Colony Formation: After drug exposure, the medium is replaced with fresh, drug-free medium, and the plates are incubated for 1-2 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution such as methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The SF is the ratio of the PE of the treated cells to the PE of the control cells. Dose-response curves are generated by plotting the SF against the drug concentration.
In Vivo Toxicity Assessments
1. Nephrotoxicity Assessment in Rodent Models (Rat)
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: Animals receive a single intravenous (IV) or intraperitoneal (IP) injection of this compound, cisplatin, or carboplatin at a defined dose. A control group receives the vehicle.
-
Monitoring: Body weight and clinical signs of toxicity are monitored daily.
-
Sample Collection: Blood samples are collected at specified time points (e.g., 24, 48, 72, and 96 hours post-injection) for measurement of blood urea nitrogen (BUN) and serum creatinine levels. Urine may also be collected to measure markers of tubular damage such as N-acetyl-β-D-glucosaminidase (NAG) and kidney injury molecule-1 (KIM-1).
-
Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and processed for histopathological examination to assess for tubular necrosis, inflammation, and other signs of renal damage.
2. Myelosuppression Assessment in Rodent Models (Mouse)
-
Animal Model: BDF1 or similar mouse strains are used.
-
Drug Administration: Mice are treated with the platinum compounds, typically via a single IP or IV injection.
-
Blood Collection: Peripheral blood samples are collected from the tail vein or retro-orbital sinus at various time points (e.g., daily or every other day) post-treatment.
-
Hematological Analysis: Complete blood counts (CBCs) are performed to determine the numbers of white blood cells (WBCs), red blood cells (RBCs), and platelets. The nadir (lowest point) of the cell counts and the time to recovery are key parameters.
-
Bone Marrow Analysis: At selected time points, bone marrow can be harvested from the femurs and tibias to assess cellularity and the number of hematopoietic progenitor cells (e.g., CFU-GM).
3. Ototoxicity Assessment in Rodent Models (Guinea Pig or Rat)
-
Auditory Function Testing: Auditory Brainstem Response (ABR) is a non-invasive method used to assess hearing function.
-
Baseline Measurement: Before drug administration, baseline ABR thresholds are determined in anesthetized animals in response to auditory stimuli (clicks or tone bursts) of varying frequencies and intensities.
-
Drug Administration: The platinum compounds are administered as described in other in vivo models.
-
Follow-up Measurements: ABR testing is repeated at different time points after drug administration to detect any shifts in hearing thresholds, which would indicate ototoxicity.
-
-
Histopathology: After the final ABR measurement, the cochleae are harvested, fixed, and processed for histological examination to assess for damage to the outer and inner hair cells of the organ of Corti.
4. Neurotoxicity Assessment in Rodent Models (Rat)
-
Behavioral Testing: Sensory and motor nerve function can be assessed using various behavioral tests.
-
Tail-flick test or hot-plate test: These tests measure the latency of the animal's response to a thermal stimulus and are used to assess sensory neuropathy.
-
Grip strength test: This test measures the animal's muscle strength and can be used to evaluate motor neuropathy.
-
-
Nerve Conduction Studies: Nerve conduction velocity (NCV) can be measured in peripheral nerves (e.g., the sciatic nerve) to directly assess nerve function.
-
Histopathology: Samples of peripheral nerves and dorsal root ganglia are collected for histopathological analysis to look for signs of axonal degeneration and neuronal damage.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
A Systematic Review of Spiroplatin: An Abandoned Platinum Analogue
An analysis of available clinical trial data for the experimental platinum-based chemotherapeutic agent, Spiroplatin, reveals a drug with initial promise that ultimately failed to demonstrate a favorable risk-benefit profile compared to existing and concurrently developed alternatives. While exhibiting a mechanism of action consistent with other platinum compounds, its clinical development was halted due to limited efficacy and severe, unpredictable renal toxicity.
This compound (TNO-6) emerged in the late 1970s and early 1980s as a second-generation platinum analogue with a distinct chemical structure, featuring a spiro-carbon atom and a sulfato leaving group. Like its predecessors, cisplatin and carboplatin, this compound's cytotoxic effects were attributed to its ability to form cross-links with DNA, thereby inhibiting DNA replication and transcription and ultimately inducing apoptosis in rapidly dividing cancer cells. Preclinical studies suggested a different toxicity profile to cisplatin, sparking interest in its clinical development.
Clinical Development: A Tale of Two Phases
The clinical evaluation of this compound progressed through Phase I and Phase II trials, which ultimately defined its therapeutic window and limitations.
Phase I Trials: Dose-Finding and Early Signals
A multicenter Phase I study involving 67 patients with advanced solid tumors established the dose-limiting toxicities (DLTs) of this compound as myelosuppression and renal toxicity.[1] The maximum tolerated dose (MTD) was determined to be 35 mg/m² for poor-risk patients and 40 mg/m² for good-risk patients when administered as a short-term or prolonged infusion every three weeks.[1] Notably, proteinuria was a dose- and schedule-dependent side effect, indicating both glomerular and tubular damage.[1] Despite the toxicities, some preliminary anti-tumor activity was observed, with one complete response in a patient with breast cancer and one partial response in a patient with lung adenocarcinoma.[1] Based on these findings, a dose of 30 mg/m² administered as a 4-hour infusion every three weeks was recommended for Phase II studies.[1]
Phase II Trials: Limited Efficacy and Unacceptable Toxicity
A subsequent multicenter Phase II trial, however, led to the premature termination of this compound's development. In this study, 64 patients with nine different types of solid tumors received this compound at the recommended Phase II dose. The trial was halted due to a lack of significant anti-tumor activity and the occurrence of severe and unpredictable renal toxicity. Only three partial responses were observed: one each in renal cell carcinoma, ovarian carcinoma, and malignant melanoma. The nephrotoxicity was a major concern, with several patients who had previously received cisplatin experiencing increases in serum creatinine, and in some cases, progressing to renal failure requiring hemodialysis. Importantly, pre- and post-hydration measures did not appear to mitigate this drug-induced kidney damage.
Comparative Analysis with Other Platinum Agents
To contextualize the clinical performance of this compound, it is essential to compare its efficacy and toxicity profile with established and other investigational platinum-based drugs of its era.
Table 1: Comparison of Efficacy in Phase II Trials of Platinum Analogues in Advanced Solid Tumors
| Drug | Patient Population | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| This compound | Various Solid Tumors | 64 | 4.7% | 0 | 3 | Not Reported | Not Reported |
| Iproplatin | Advanced Breast Cancer | 24 | 8% | 1 | 1 | Not Reported | Not Reported |
| Cisplatin | Various Solid Tumors | 73 | 34.3% | 4 (5.5%) | 21 (28.8%) | 22 (30.1%) | 26 (35.6%) |
| Carboplatin | Non-Small Cell Lung Cancer | 51 | 20% | Not Reported | Not Reported | Not Reported | Not Reported |
Data for this compound from Tanis et al., 1992. Data for Iproplatin from a trial in advanced breast cancer. Data for Cisplatin from a study in various solid tumors. Data for Carboplatin from a trial in non-small cell lung cancer.
Table 2: Comparison of Key Toxicities of Platinum Analogues
| Drug | Dose-Limiting Toxicity | Common Grade 3/4 Adverse Events |
| This compound | Myelosuppression, Renal Toxicity | Severe and unpredictable nephrotoxicity, Myelosuppression |
| Iproplatin | Myelosuppression (Thrombocytopenia) | Thrombocytopenia, Nausea, Vomiting, Diarrhea |
| Cisplatin | Nephrotoxicity, Nausea/Vomiting, Neurotoxicity, Ototoxicity | Nausea/Vomiting, Nephrotoxicity, Myelosuppression |
| Carboplatin | Myelosuppression (Thrombocytopenia) | Thrombocytopenia, Neutropenia, Anemia |
As evidenced by the comparative data, this compound demonstrated a significantly lower overall response rate in a broad population of patients with solid tumors compared to cisplatin and even the fellow investigational agent, iproplatin, in specific tumor types. Furthermore, while all platinum agents exhibit toxicity, the unpredictable and severe nature of this compound's renal toxicity, which was not effectively mitigated by hydration, presented a significant clinical challenge and a clear disadvantage compared to carboplatin, which was developed to have a more favorable renal toxicity profile.
Experimental Protocols
Representative Phase II Clinical Trial Protocol (circa 1980s)
-
Study Design: Open-label, single-arm, multicenter Phase II study.
-
Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors who have failed standard therapy. Measurable disease as defined by standard criteria of the time was required.
-
Inclusion Criteria: Age > 18 years, life expectancy of at least 12 weeks, adequate bone marrow, renal, and hepatic function.
-
Exclusion Criteria: Prior treatment with the specific investigational agent, significant co-morbidities that would interfere with treatment.
-
Treatment Plan: The investigational platinum analogue (e.g., this compound 30 mg/m²) administered as an intravenous infusion over a specified duration (e.g., 4 hours) every 3-4 weeks.
-
Supportive Care: Pre- and post-hydration with intravenous fluids. Antiemetics administered as needed.
-
Response Evaluation: Tumor measurements performed at baseline and every two cycles of therapy. Response defined according to World Health Organization (WHO) criteria (Complete Response, Partial Response, Stable Disease, Progressive Disease).
-
Toxicity Assessment: Monitoring of hematological, renal, and other organ function at baseline and before each treatment cycle. Adverse events graded according to standard toxicity criteria of the time.
Visualizing the Mechanism and Clinical Trial Workflow
To better understand the biological and clinical context of this compound, the following diagrams illustrate its mechanism of action and the typical workflow of a Phase I oncology clinical trial.
References
A Mechanistic Showdown: Spiroplatin vs. Oxaliplatin in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer chemotherapy has been significantly shaped by the advent of platinum-based drugs. Following the groundbreaking success of cisplatin, subsequent generations of these compounds have been engineered to enhance efficacy, broaden the spectrum of activity, and mitigate the dose-limiting toxicities of their predecessors. This guide provides a detailed mechanistic comparison of two such agents: Spiroplatin, a second-generation analogue, and oxaliplatin, a third-generation mainstay in the treatment of colorectal cancer. While both were developed with the goal of improving upon cisplatin, their clinical trajectories have diverged dramatically. This analysis delves into their mechanisms of action, supported by available experimental data, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Overview and Chemical Structures
This compound and oxaliplatin are both platinum (II) complexes that, like cisplatin, are believed to exert their cytotoxic effects primarily through interactions with DNA. However, their distinct ligand structures influence their chemical properties, cellular uptake, DNA adduct formation, and ultimately, their clinical utility.
This compound (TNO-6) is characterized by a spiro-carbon atom in its carrier ligand, 1,1-diaminomethylcyclohexane. It was developed with the aim of having a different spectrum of antitumor activity and reduced nephrotoxicity compared to cisplatin.
Oxaliplatin , on the other hand, features a 1,2-diaminocyclohexane (DACH) carrier ligand. This bulky ligand is a key determinant of its unique pharmacological profile, including its activity in cisplatin-resistant cell lines.
| Feature | This compound | Oxaliplatin |
| Generation | Second | Third |
| Carrier Ligand | 1,1-diaminomethylcyclohexane | 1,2-diaminocyclohexane (DACH) |
| Leaving Group | Sulfate | Oxalate |
| Clinical Status | Development discontinued | Widely used, especially for colorectal cancer |
Mechanism of Action: A Tale of Two Platinum Complexes
The fundamental mechanism of action for both this compound and oxaliplatin involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] However, the nature of these adducts and the cellular responses they elicit differ significantly.
Cellular Uptake and Aquation
The journey of a platinum drug into the cell and its subsequent activation are critical first steps. While specific data on this compound's cellular uptake is limited, it is presumed to enter cells via passive diffusion and/or copper transporters, similar to other platinum agents.[2][3] Once inside the cell, where the chloride concentration is significantly lower than in the bloodstream, the leaving group is displaced by water molecules in a process called aquation. This results in a reactive, positively charged platinum species that can readily bind to nucleophilic sites on DNA.
Oxaliplatin's uptake is also mediated by passive diffusion and copper transporters.[3] Studies comparing oxaliplatin and cisplatin have shown that oxaliplatin can exhibit higher cytotoxicity despite lower intracellular accumulation and DNA platination levels in some cancer cell lines.[2] This suggests that the adducts formed by oxaliplatin are more effective at inducing cell death.
DNA Adduct Formation and Repair
The primary target for both drugs is genomic DNA. They form various types of adducts, with the most cytotoxic being intrastrand crosslinks between adjacent guanine bases (GG adducts) and, to a lesser extent, between adenine and guanine bases (AG adducts).
Oxaliplatin's bulky DACH ligand creates a more significant distortion in the DNA double helix upon adduct formation compared to the adducts formed by cisplatin. This structural difference is crucial as it makes oxaliplatin-DNA adducts poor substrates for the mismatch repair (MMR) system, a key DNA repair pathway that can remove cisplatin-DNA adducts and contribute to resistance. Consequently, oxaliplatin can remain effective in tumors that have developed resistance to cisplatin due to an overactive MMR system. The primary repair mechanism for oxaliplatin-induced adducts is the nucleotide excision repair (NER) pathway.
Information regarding the specifics of This compound-DNA adducts and their interaction with DNA repair mechanisms is not well-documented in readily available literature, largely due to the early cessation of its clinical development. It is hypothesized to form similar crosslinks, but the precise structural impact and the cellular response to these adducts have not been as extensively studied as those of oxaliplatin.
Downstream Signaling Pathways and Apoptosis
The formation of DNA adducts by platinum drugs triggers a cascade of cellular events that can lead to programmed cell death, or apoptosis. The persistent DNA damage caused by these drugs activates DNA damage response (DDR) pathways, often involving proteins like ATR and p53.
For oxaliplatin , the activation of these pathways leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. The apoptotic signaling induced by oxaliplatin can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Recent studies also suggest that oxaliplatin may induce a unique form of cell death through a nucleolar stress pathway, which is distinct from the classical DNA damage response.
The specific signaling pathways activated by This compound have not been extensively characterized. However, it is reasonable to assume that, as a DNA-damaging agent, it would also engage the DDR and apoptotic machinery in a manner broadly similar to other platinum compounds. The lack of robust anti-tumor activity in clinical trials suggests that it may be less potent at inducing these cell death pathways or that cancer cells have more effective mechanisms to evade its effects.
Comparative Performance: Efficacy and Toxicity
Cytotoxicity and Antitumor Activity
Oxaliplatin has demonstrated significant antitumor activity, particularly in colorectal cancer, both as a single agent and in combination with other chemotherapeutic drugs like 5-fluorouracil (5-FU). Its efficacy in cisplatin-resistant models underscores its distinct mechanism of action.
This compound , in contrast, showed a disappointing lack of significant antitumor activity in Phase II clinical trials across a variety of solid tumors. This, coupled with its toxicity profile, led to the discontinuation of its development.
| Drug | Cancer Cell Lines | IC50 Values (µM) | Reference |
| Oxaliplatin | HCT116 (colorectal) | ~29 | |
| Colo320 (colorectal) | Significantly lower than cisplatin | ||
| HT-29 (colorectal) | Significantly lower than cisplatin | ||
| This compound | Various solid tumors | Limited clinical response | |
| In vitro data | Not readily available in comparative studies |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Toxicity Profile
A major goal in the development of second and third-generation platinum drugs was to reduce the severe side effects associated with cisplatin, particularly nephrotoxicity.
Oxaliplatin is associated with significantly less nephrotoxicity and ototoxicity compared to cisplatin. However, its dose-limiting toxicity is a cumulative, sensory peripheral neuropathy, which can be debilitating for patients.
This compound unfortunately did not offer a favorable toxicity profile. Phase I and II studies reported dose-limiting myelosuppression and, critically, severe and unpredictable renal toxicity. This nephrotoxicity was a major factor in the decision to halt its clinical development.
| Toxicity | This compound | Oxaliplatin |
| Dose-Limiting Toxicity | Myelosuppression, Renal Toxicity | Peripheral Neuropathy |
| Nephrotoxicity | Severe and unpredictable | Mild |
| Myelosuppression | Dose-limiting | Moderate |
| Peripheral Neuropathy | Not a defining feature | Dose-limiting |
| Nausea and Vomiting | Present | Present |
Experimental Protocols
For researchers interested in conducting their own comparative studies, the following are generalized protocols for key experiments used to evaluate the mechanistic aspects of platinum-based drugs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and oxaliplatin. Include a vehicle-only control.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
DNA Platination Assay (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
This highly sensitive technique can quantify the amount of platinum bound to DNA.
-
Cell Treatment: Treat a known number of cancer cells with this compound or oxaliplatin for a specific duration.
-
Cell Lysis and DNA Extraction: Harvest the cells, lyse them, and carefully extract the genomic DNA, ensuring the removal of proteins and other cellular components.
-
DNA Quantification: Accurately quantify the amount of extracted DNA.
-
Sample Digestion: Digest the DNA samples in a strong acid mixture to break them down into their constituent elements.
-
ICP-MS Analysis: Analyze the digested samples using ICP-MS to determine the concentration of platinum.
-
Data Normalization: Express the results as the number of platinum atoms per unit of DNA (e.g., per 10^6 nucleotides).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or oxaliplatin at concentrations around their IC50 values for various time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion: A Clear Winner in the Clinic
The mechanistic comparison of this compound and oxaliplatin reveals a stark contrast in their developmental and clinical success. While both were designed to improve upon the first-generation platinum drugs, only oxaliplatin has emerged as a cornerstone of modern cancer therapy. Its unique chemical structure, particularly the bulky DACH ligand, confers a distinct advantage by enabling it to form highly cytotoxic DNA adducts that can evade certain DNA repair mechanisms, thereby overcoming a common mode of resistance to other platinum agents.
This compound, despite its rational design, failed to demonstrate a favorable therapeutic window in early clinical trials. The combination of limited antitumor efficacy and severe, unpredictable renal toxicity led to the cessation of its development. Consequently, our mechanistic understanding of this compound remains limited compared to the extensive body of research on oxaliplatin.
For researchers and drug development professionals, the story of this compound and oxaliplatin serves as a compelling case study. It highlights the subtle yet critical role that ligand chemistry plays in the pharmacology of platinum-based drugs and underscores the importance of a favorable toxicity profile for clinical translation. Future research in this area will undoubtedly continue to build upon the lessons learned from these and other platinum analogues to design even more effective and safer anticancer agents.
References
- 1. Multi-Pathway Study for Oxaliplatin Resistance Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior cytotoxicity and DNA cross-link induction by oxaliplatin versus cisplatin at lower cellular uptake in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake and cytoplasm / DNA distribution of cisplatin and oxaliplatin and their liposomal formulation in human colorectal cancer cell HCT116 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergy of Spiroplatin's Successors: Evaluating Platinum-Based Drugs with Novel Targeted Therapies
For Immediate Release
Despite early promise, the clinical development of Spiroplatin was halted due to significant renal toxicity and a narrow therapeutic window. However, the foundational principle of combining platinum-based chemotherapy with other agents to enhance anti-tumor activity remains a cornerstone of modern oncology research. This guide provides a comparative analysis of the synergistic effects observed when established platinum-based drugs, such as cisplatin and carboplatin, are combined with novel targeted therapies. The data presented here is intended for researchers, scientists, and drug development professionals seeking to build upon the legacy of platinum compounds in oncology.
I. Comparative Efficacy of Platinum-Based Combination Therapies
The following tables summarize the quantitative data from key preclinical studies, demonstrating the synergistic potential of combining platinum-based drugs with targeted therapies across various cancer types.
Table 1: Synergistic Effects of Cisplatin with PARP Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Observations |
| A549 | Cisplatin | ~25 | - | - |
| Olaparib | >10 | - | - | |
| Cisplatin + Olaparib | - | < 1 | Synergistic cytotoxicity observed.[1] | |
| H460 | Cisplatin | ~15 | - | - |
| PJ34 (PARP inhibitor) | >20 | - | - | |
| Cisplatin + PJ34 | - | < 1 | Combination induced significant apoptosis.[2][3][4] |
Table 2: Synergistic Effects of Cisplatin with EGFR Inhibition in NSCLC
| Animal Model | Treatment | Tumor Growth Inhibition (%) | Key Findings |
| A549 Xenograft | Cisplatin + Gemcitabine | Not specified | - |
| Necitumumab (EGFR Ab) | Not specified | - | |
| Cisplatin + Gemcitabine + Necitumumab | Significantly higher than single agents or dual combinations | Increased tumor cell apoptosis.[5] |
Table 3: Synergistic Effects of Carboplatin with PI3K/mTOR Inhibition in Endometrial Carcinoma
| Cell Line | Treatment | Cell Viability (%) | Key Findings |
| HEC-1A | Carboplatin (100 µM) | ~60% | - |
| LY3023414 (PI3K/mTORi) (1 µM) | ~70% | - | |
| Carboplatin + LY3023414 | ~30% | Synergistically inhibited proliferation and promoted apoptosis. |
II. Experimental Protocols
A. In Vitro Synergy Assessment: Combination Index (CI) Method
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI) method, based on the Chou-Talalay principle.
-
Cell Culture and Treatment: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a range of concentrations of each drug individually and in combination at a constant ratio.
-
Cell Viability Assay: After a predetermined incubation period (e.g., 48-72 hours), cell viability is assessed using an MTT or similar colorimetric assay.
-
Data Analysis: The dose-effect curves for each drug and the combinations are generated. The CI is calculated using specialized software, such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
B. In Vivo Tumor Growth Inhibition Studies
Animal models, typically xenografts in immunodeficient mice, are used to evaluate the in vivo efficacy of combination therapies.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. Drugs are administered via appropriate routes (e.g., intraperitoneal injection for cisplatin, oral gavage for some targeted therapies) at predetermined schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size. Tumor growth inhibition is calculated for each treatment group relative to the control. Statistical analysis is performed to determine the significance of the observed effects.
III. Visualizing the Mechanisms of Synergy
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Synergistic signaling pathways of platinum drugs and targeted therapies.
Caption: Workflow for evaluating synergistic effects of drug combinations.
IV. Conclusion
While this compound itself did not reach its full clinical potential, the strategy of combining platinum-based agents with targeted therapies continues to be a highly fruitful area of cancer research. The preclinical data strongly suggest that rational combinations, such as platinum drugs with PARP inhibitors, EGFR inhibitors, or PI3K/mTOR inhibitors, can lead to synergistic anti-tumor effects. This guide provides a framework for understanding and evaluating these combinations, offering valuable insights for the development of next-generation cancer therapeutics. Further investigation into these and other novel combinations is warranted to translate these promising preclinical findings into improved clinical outcomes for patients.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Rationale for Combining an EGFR Antibody with Cisplatin/Gemcitabine for the Treatment of NSCLC | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
Spiroplatin in DNA Repair-Deficient Cancers: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the interplay between chemotherapy and a tumor's genetic makeup is paramount. This guide provides a comparative analysis of Spiroplatin's potential efficacy in cancers with DNA repair deficiencies, contextualized by the performance of other platinum-based agents like cisplatin and carboplatin. While direct, modern comparative data on this compound is limited, this guide synthesizes available information and established principles of platinum drug action to inform future research.
Platinum-based drugs are a cornerstone of cancer therapy, exerting their cytotoxic effects primarily by forming DNA adducts that obstruct DNA replication and transcription, ultimately leading to cell death. The integrity of a cancer cell's DNA repair machinery is a critical determinant of its sensitivity to these agents. Deficiencies in key DNA repair pathways, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER), can render cancer cells exquisitely vulnerable to platinum-induced DNA damage.
Mechanism of Action: A Shared Foundation
This compound, like its counterparts cisplatin and carboplatin, is a platinum (II) complex that forms covalent adducts with DNA, primarily at the N7 position of guanine and adenine bases. These adducts create distortions in the DNA helix, leading to the formation of intrastrand and interstrand crosslinks. If left unrepaired, these lesions trigger cell cycle arrest and apoptosis.
The differential efficacy and toxicity profiles among platinum analogs are influenced by the specific types of adducts they form and how these are recognized and processed by the cell's DNA repair machinery.
Signaling Pathways in DNA Damage and Repair
The cellular response to platinum-induced DNA damage involves a complex network of signaling pathways. The diagram below illustrates the central role of the DNA Damage Response (DDR) pathway, which senses DNA lesions and coordinates cell cycle arrest and the recruitment of repair proteins.
Caption: DNA Damage Response to Platinum Drugs.
Comparative Efficacy in DNA Repair-Deficient Contexts
While specific data for this compound is scarce, the principles established for cisplatin and carboplatin provide a framework for predicting its potential efficacy.
Homologous Recombination Deficiency (HRD)
Cancers with defects in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2, are particularly sensitive to platinum agents. The HR pathway is crucial for the error-free repair of double-strand breaks, which can arise from interstrand crosslinks induced by platinum drugs. In HR-deficient cells, these lesions are more likely to be lethal.
Nucleotide Excision Repair (NER) Deficiency
The NER pathway is the primary mechanism for removing bulky DNA adducts, including the intrastrand crosslinks that constitute the majority of platinum-induced DNA damage. Deficiencies in NER components, such as ERCC1, are associated with increased sensitivity to cisplatin.
Similarly, this compound's efficacy is expected to be heightened in NER-deficient tumors. Early comparative studies did indicate a lack of complete cross-resistance between this compound and cisplatin, suggesting that the adducts formed by this compound might be recognized or repaired differently by the cellular machinery. This raises the possibility that this compound could be effective in some cisplatin-resistant tumors where resistance is mediated by specific NER-related mechanisms.
Experimental Data Summary
The following tables summarize historical comparative data and highlight the lack of recent, specific studies involving this compound in the context of DNA repair deficiencies.
Table 1: In Vitro Cytotoxicity of Platinum Analogs in Human Myeloid Progenitor Cells
| Drug | Mean IC50 (µg/mL) |
| This compound | 0.4 |
| Cisplatin | 15.6 |
| Carboplatin | 56.3 |
| Iproplatin | 36.3 |
Source: Adapted from a 1986 study on normal human progenitor myeloid cells. This data indicates the high intrinsic potency of this compound but does not address cancer cells or DNA repair status.
Table 2: Comparative Efficacy in DNA Repair-Deficient vs. Proficient Cancer Cell Lines
| Drug | Cell Line Model | Fold Sensitization (Deficient vs. Proficient) |
| This compound | Data Not Available | Data Not Available |
| Cisplatin | BRCA1-deficient vs. proficient | Reported to be significantly higher |
| Cisplatin | ERCC1-deficient vs. proficient | Reported to be significantly higher |
| Carboplatin | BRCA1-deficient vs. proficient | Reported to be significantly higher |
This table illustrates the type of data required for a direct comparison, which is currently unavailable for this compound in the public domain.
Experimental Protocols
Detailed experimental protocols for directly comparing the efficacy of this compound to other platinum agents in DNA repair-deficient models are not available in recent publications. However, a standard approach would involve the following methodologies:
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, cisplatin, and carboplatin in isogenic cell lines (e.g., with and without a specific DNA repair gene knockout).
-
Method:
-
Seed DNA repair-proficient and -deficient cells in 96-well plates.
-
Treat cells with a serial dilution of each platinum agent for a defined period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Calculate IC50 values from the dose-response curves.
-
Caption: Workflow for Cell Viability Assay.
Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cancer cells after a short-term exposure to platinum agents.
-
Method:
-
Treat cells in suspension or as monolayers with the platinum drugs for a defined period (e.g., 1 hour).
-
Plate a known number of viable cells into fresh medium.
-
Allow colonies to form over a period of 10-14 days.
-
Fix, stain, and count colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition.
-
Conclusion and Future Directions
For researchers and drug development professionals, this represents a potential opportunity. Re-evaluating older compounds like this compound with modern molecular and cellular biology tools could uncover novel therapeutic strategies for genetically defined patient populations. Future studies should focus on direct, head-to-head comparisons of this compound with currently used platinum agents in well-characterized, isogenic DNA repair-deficient cancer models. Such research would be invaluable in determining if this compound holds any advantages that warrant its reconsideration for clinical development.
Benchmarking Spiroplatin: A Comparative Analysis Against Third-Generation Platinum Compounds
In the landscape of platinum-based cancer therapeutics, the quest for compounds with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms is ongoing. This guide provides a detailed comparison of Spiroplatin, a platinum-containing antineoplastic agent, against three key third-generation platinum compounds: Oxaliplatin, Satraplatin, and Picoplatin. The following sections delve into their comparative cytotoxicity, mechanisms of action, resistance profiles, and the signaling pathways they modulate, supported by experimental data and methodologies.
Comparative Cytotoxicity
The in vitro cytotoxic activity of platinum compounds is a primary indicator of their potential anticancer efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. While direct head-to-head studies across a wide range of cancer cell lines for all four compounds are limited, data from various sources, including the NCI-60 panel, provide valuable insights into their relative potencies.
It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used. The data presented below is a compilation from multiple studies and should be interpreted with this in mind.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Myeloid | CFU-GM | 0.4 µg/mL | [1] |
| Oxaliplatin | Colorectal Cancer | HCT116 | ~1-10 (varies with sensitivity) | [2] |
| Lung Cancer | NCI-H226 | 25.47 | [2] | |
| Ovarian Cancer | SK-OV-3 | 66.22 | [2] | |
| Satraplatin | Colorectal Cancer | HCT116 | Varies by p53 status | [3] |
| Cervical Cancer | HeLa | 0.6 - 1.7 | ||
| Ovarian Cancer | A2780 | 1.7 (average) | ||
| Picoplatin | Small Cell Lung Cancer | DMS53 | Slightly higher than Cisplatin/Oxaliplatin | |
| Small Cell Lung Cancer | DMS114 | Substantially lower than Carboplatin |
Summary of Cytotoxicity Data:
Direct comparison of the provided IC50 values is challenging due to the use of different cell lines and units. However, some general observations can be made. This compound demonstrated high toxicity against normal human progenitor myeloid cells. Oxaliplatin's efficacy varies widely depending on the cancer type and the specific cell line's resistance profile. Satraplatin shows potent activity in the low micromolar range against cervical and ovarian cancer cell lines. Picoplatin's cytotoxicity is reported in relative terms, being comparable to or better than older platinum drugs in small-cell lung cancer models. To establish a definitive ranking of potency, a direct comparative study using a standardized panel of cancer cell lines would be necessary.
Mechanism of Action: DNA Adduct Formation
The primary mechanism of action for all platinum-based anticancer drugs is the formation of covalent adducts with DNA, which leads to the inhibition of DNA replication and transcription, ultimately triggering cell death. The structural differences between this compound and the third-generation compounds influence the types of adducts formed and how they are recognized by the cell's DNA repair machinery.
This compound: this compound, like other platinum compounds, induces DNA cross-links. However, detailed characterization of the specific types of adducts it forms and how they compare to third-generation agents is not extensively available in the reviewed literature.
Oxaliplatin: Oxaliplatin forms the same types of adducts as cisplatin, primarily intrastrand cross-links between adjacent guanine bases (GG) and between adenine and guanine bases (AG). However, the bulky diaminocyclohexane (DACH) ligand of oxaliplatin creates a different distortion in the DNA helix compared to the adducts formed by cisplatin. This structural difference is thought to make oxaliplatin adducts less efficiently recognized and repaired by the mismatch repair (MMR) system, which is a common mechanism of cisplatin resistance.
Satraplatin: Satraplatin is a platinum(IV) prodrug that is orally administered and reduced in vivo to its active platinum(II) form. It forms DNA adducts that are structurally distinct due to its asymmetrical cyclohexylamine ligand. These unique adducts are thought to be poorly recognized by DNA repair proteins, which may contribute to its ability to overcome cisplatin resistance.
Picoplatin: Picoplatin was designed to overcome platinum resistance. Its 2-methylpyridine group provides steric hindrance that is thought to reduce its deactivation by sulfur-containing molecules like glutathione. Picoplatin forms both inter- and intrastrand DNA cross-links. The resulting DNA lesions are suggested to be bulkier than those of cisplatin, potentially hindering their removal by cellular repair mechanisms.
Resistance Profiles
A key driver in the development of new platinum agents is the need to overcome intrinsic and acquired resistance to first- and second-generation drugs like cisplatin and carboplatin.
This compound: Information on this compound's activity in cisplatin-resistant models is not as extensively documented in the reviewed literature as for the third-generation compounds.
Oxaliplatin: Oxaliplatin has demonstrated a lack of cross-resistance with cisplatin and carboplatin in some cancer types, particularly colorectal cancer. This is partly attributed to the different way its DNA adducts are processed by the cell, bypassing some of the resistance mechanisms that affect cisplatin, such as MMR deficiency. However, resistance to oxaliplatin can still develop through various mechanisms, including increased drug efflux, enhanced DNA repair, and alterations in apoptotic pathways.
Satraplatin: A significant advantage of satraplatin is its demonstrated efficacy in cisplatin-resistant cell lines. This ability to overcome resistance is linked to its unique chemical structure and the nature of the DNA adducts it forms, which are less likely to be recognized by DNA repair mechanisms.
Picoplatin: Picoplatin was specifically designed to overcome platinum resistance. Its bulky structure is thought to protect it from inactivation by thiols and to form DNA adducts that are difficult for repair enzymes to remove. Studies have shown that picoplatin can retain activity in cell lines that have developed resistance to both cisplatin and carboplatin.
Signaling Pathways
The formation of DNA adducts by platinum compounds triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis. While the ultimate outcome is often the same, the specific signaling pathways activated can differ.
Oxaliplatin: Oxaliplatin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Activation of the p53 tumor suppressor protein often plays a role in oxaliplatin-induced apoptosis, but p53-independent pathways also exist. Oxaliplatin can also induce cell cycle arrest, typically at the G2/M phase. Furthermore, it can promote apoptosis through the PI3K/Akt signaling pathway in some cancer cells.
Satraplatin: Satraplatin has been reported to induce G2/M cell cycle arrest and potentiate apoptosis through multiple death pathways. Interestingly, some studies suggest that the loss of p53, which can confer resistance to oxaliplatin, does not increase resistance to satraplatin, indicating a p53-independent mechanism of action in certain contexts.
Picoplatin: Picoplatin's mechanism also involves the induction of apoptosis. While the specific signaling pathways have been less extensively detailed in comparative studies, it is known to interfere with DNA replication, which would typically lead to the activation of DNA damage response pathways and subsequent apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the platinum compounds (this compound, Oxaliplatin, Satraplatin, Picoplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Determination of Platinum-DNA Adducts by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the amount of platinum bound to DNA.
-
Cell Treatment and DNA Isolation: Cancer cells are treated with the platinum compounds. After treatment, the cells are harvested, and genomic DNA is isolated using a standard DNA extraction kit or protocol.
-
DNA Quantification: The concentration and purity of the isolated DNA are determined using a spectrophotometer (e.g., NanoDrop).
-
Sample Digestion: A known amount of DNA is digested, typically using a mixture of nitric acid and hydrogen peroxide, to break down the organic matrix and release the platinum atoms.
-
ICP-MS Analysis: The digested samples are introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the platinum atoms, which are then separated by the mass spectrometer based on their mass-to-charge ratio.
-
Quantification: The amount of platinum in each sample is quantified by comparing the signal intensity to a standard curve generated from solutions of known platinum concentrations.
-
Data Normalization: The amount of platinum is then normalized to the amount of DNA analyzed (e.g., pg of platinum per µg of DNA) to determine the level of DNA adduct formation.
Conclusion
This comparative guide highlights the distinct characteristics of this compound and the third-generation platinum compounds Oxaliplatin, Satraplatin, and Picoplatin. While all exert their anticancer effects through the formation of DNA adducts, their structural variations lead to differences in cytotoxicity, ability to overcome resistance, and potentially the specific signaling pathways they activate. Oxaliplatin's altered DNA adduct conformation, Satraplatin's prodrug nature and unique adducts, and Picoplatin's design to resist inactivation and form bulky lesions represent key strategies to improve upon earlier platinum therapies.
Direct, comprehensive comparative studies are needed to definitively rank the performance of this compound against these third-generation agents. However, the available data suggests that the third-generation compounds offer advantages in overcoming resistance mechanisms that limit the efficacy of older platinum drugs. Further research into the specific DNA adduct profiles and signaling pathway modulation of this compound will be crucial to fully understand its place within the evolving landscape of platinum-based cancer chemotherapy.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for Spiroplatin
For laboratory professionals engaged in cancer research and drug development, the proper handling and disposal of cytotoxic agents like Spiroplatin are paramount to ensuring personnel safety and environmental protection. This compound, a platinum-based antineoplastic agent, requires stringent disposal procedures due to its potential to be carcinogenic, mutagenic, and toxic for reproduction.[1] Adherence to these guidelines is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with the substance's hazards. This compound is suspected of causing cancer and may damage fertility or an unborn child. It can also cause damage to organs through prolonged or repeated exposure. Therefore, all handling of this compound and its related waste must be conducted with appropriate personal protective equipment (PPE) and within a designated containment area, such as a chemical fume hood or biological safety cabinet.
Required Personal Protective Equipment (PPE):
-
Gloves: Double chemotherapy-grade gloves are required.[2][3] Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.
-
Gown: A disposable, long-sleeved, solid-front gown made of a low-permeability fabric.
-
Eye and Face Protection: Safety goggles or a face shield should be worn to protect against splashes.
-
Respiratory Protection: Use a respirator when handling the powder form of the drug to avoid inhalation.
This compound Waste Classification and Segregation
Proper segregation of cytotoxic waste is the first and most critical step in the disposal process. This compound waste must be separated from other laboratory waste streams at the point of generation.
| Waste Category | Description | Disposal Container |
| Bulk this compound Waste | Includes expired or unused this compound, partially full vials, and materials used to clean up a large spill. This is generally defined as waste where the volume of the chemotherapy agent exceeds 3% of the original container's capacity. | Designated, leak-proof, and clearly labeled hazardous waste container (often black for bulk chemo waste). |
| Trace this compound Waste | Consists of items with residual amounts of this compound, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposables. | Puncture-resistant sharps containers (for needles, etc.) and sturdy, leak-proof bags or containers (for PPE and other soft items), typically color-coded yellow. |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Puncture-proof, leak-proof sharps container specifically labeled for cytotoxic waste (often yellow with a cytotoxic symbol). |
Step-by-Step Disposal Procedure
-
Preparation: Before starting any procedure involving this compound, prepare the designated waste containers within the containment area (e.g., fume hood).
-
Segregation at Source: Immediately dispose of any contaminated item into the correct waste container. Do not mix cytotoxic waste with other waste streams.
-
Handling Contaminated Items:
-
Sharps: Dispose of contaminated needles and syringes directly into a designated cytotoxic sharps container without recapping them.
-
PPE and Disposables: Place all contaminated gloves, gowns, bench pads, and other disposable items into the trace chemotherapy waste container (yellow bag/bin).
-
Empty Vials and Packaging: Empty vials and packaging that held this compound are considered trace waste and should be disposed of in the trace chemotherapy waste container.
-
Bulk Waste: Any unused or partially used vials of this compound must be disposed of as bulk chemotherapy waste in the designated hazardous waste container (black bin).
-
-
Container Management:
-
Do not overfill waste containers.
-
Seal containers securely when they are three-quarters full.
-
Wipe the exterior of the container to decontaminate it before removing it from the containment area.
-
-
Waste Storage and Collection:
-
Store sealed waste containers in a designated, secure area away from general traffic.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
-
-
Final Disposal Method: The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.
Experimental Protocol: Cytotoxic Spill Cleanup
Prompt and proper cleanup of a this compound spill is crucial to prevent exposure and environmental contamination.
Materials:
-
Cytotoxic drug spill kit
-
Full PPE (as described above)
-
Absorbent pads
-
Designated cytotoxic waste containers
Procedure:
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before beginning cleanup, put on all required PPE, including double gloves, a gown, and eye/face protection.
-
Contain the Spill: Working from the outside of the spill inward, place absorbent pads over the spill to contain it.
-
Clean the Area:
-
Carefully collect all contaminated materials (including any broken glass) and place them into the designated cytotoxic waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with clean water.
-
Dispose of all cleaning materials (pads, wipes, etc.) as cytotoxic waste.
-
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, gown, inner gloves) and dispose of it in the cytotoxic waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
Documentation: Report the spill to your institution's EHS department as required.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Spiroplatin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Spiroplatin, a platinum-containing antineoplastic agent.[1][2] Adherence to these protocols is essential to mitigate risks associated with this potent compound. The following information is synthesized from established guidelines for handling cytotoxic and hazardous drugs and should be implemented in all laboratory settings where this compound is used.
I. Personal Protective Equipment (PPE)
The primary routes of exposure to cytotoxic drugs like this compound are inhalation, skin absorption, and accidental ingestion.[3] Therefore, a comprehensive PPE strategy is mandatory.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[4][5] The inner glove should be worn under the gown cuff, and the outer glove over the cuff. | Provides maximum protection against permeation by chemotherapy drugs. Double-gloving minimizes exposure during glove changes and in case of a breach in the outer glove. |
| Gowns | Disposable, lint-free polypropylene gowns with a polyethylene coating. Gowns should be long-sleeved with knit cuffs and close in the back. | Impervious gowns prevent skin contact with hazardous drugs. |
| Eye & Face Protection | Safety goggles and a full-face shield should be worn whenever there is a risk of splashing or aerosol generation. | Protects mucous membranes of the eyes, nose, and mouth from accidental splashes. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher is required when handling the powdered form of the drug or when there is a potential for aerosolization. | Prevents inhalation of hazardous drug particles. |
| Head & Footwear | Full-coverage head and hair covers, as well as disposable shoe covers, must be worn in areas where this compound is handled. | Minimizes the risk of contaminating hair and personal clothing and prevents the spread of contamination. |
II. Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation and exposure.
Preparation and Handling Protocol
-
Preparation of the Work Area:
-
Designate a specific area for the handling of this compound.
-
Cover the work surface of the BSC with a plastic-backed absorbent pad. Change the pad immediately if contamination occurs and at the end of the handling procedures.
-
-
Donning PPE:
-
Before entering the designated handling area, don shoe covers, head/hair covers, an N95 respirator, and eye protection.
-
Perform hand hygiene.
-
Don the inner pair of chemotherapy gloves.
-
Don the impervious gown, ensuring complete coverage.
-
Don the outer pair of chemotherapy gloves, pulling the cuffs over the gown sleeves.
-
-
Drug Handling:
-
If working with a powdered form, exercise extreme caution to avoid aerosolization.
-
Use Luer-Lok syringes and other closed-system transfer devices (CSTDs) where feasible to prevent leaks and spills.
-
Wipe the external surfaces of vials and syringes with a sterile alcohol wipe before removing them from the BSC.
-
-
Doffing PPE:
-
Upon completion of work, remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Remove the gown and other PPE before removing the inner pair of gloves.
-
The last item to be removed is the inner pair of gloves.
-
All disposable PPE is considered contaminated and must be disposed of immediately in a properly labeled hazardous waste container. NEVER reuse disposable PPE.
-
-
Hand Hygiene:
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
III. Emergency Procedures
Spill Management
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL) | Cordon off the area. Personnel with appropriate PPE (gown, double gloves, eye protection) should absorb the spill with absorbent pads. Clean the area with a detergent solution followed by water. All cleanup materials must be disposed of as hazardous waste. |
| Large Spill (>5 mL) | Evacuate the area immediately. Only trained personnel with enhanced PPE, including a respirator, should manage the cleanup. Utilize a chemotherapy spill kit. |
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Ingestion | Seek immediate medical attention. |
IV. Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal
| Waste Type | Disposal Container |
| Sharps | Puncture-resistant sharps container specifically labeled for chemotherapy waste. |
| Contaminated PPE (gloves, gowns, etc.) | Yellow chemotherapy waste container. |
| Unused/Expired Drug and Grossly Contaminated Items | Black hazardous waste container for RCRA-regulated waste. |
Disposal Workflow
Caption: Workflow for the segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
